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  • Product: 5-Oxa-2-azaspiro[3.5]nonane oxalate
  • CAS: 138387-19-6; 1427359-47-4

Core Science & Biosynthesis

Foundational

Advanced Synthesis and Mechanistic Evaluation of 5-Oxa-2-azaspiro[3.5]nonane Oxalate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Introduction & Pharmacological Relevance The pursuit of novel bioisos...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Introduction & Pharmacological Relevance

The pursuit of novel bioisosteres to replace traditional morpholine, piperidine, and piperazine rings has driven the rapid expansion of spirocyclic chemistry. Among these, 5-oxa-2-azaspiro[3.5]nonane represents a highly valuable structural motif. By introducing a spirocyclic core, medicinal chemists can significantly alter the physicochemical properties of a drug candidate—specifically by lowering lipophilicity (logD), increasing metabolic stability against cytochrome P450 enzymes, and fine-tuning the basicity (pKa) of the amine [1].

The oxalate salt of 5-oxa-2-azaspiro[3.5]nonane (CAS: 1427359-47-4) is particularly favored in pharmaceutical development. Unlike the free base, which is an oil and prone to oxidative degradation, the oxalate salt forms a highly crystalline, bench-stable powder. This compound has been prominently featured as a critical building block in the synthesis of positive allosteric modulators (PAMs) targeting the GABA_A α5 receptor for neurological indications [2].

Retrosynthetic Analysis & Strategic Design

Designing a scalable, high-yielding synthesis for 5-oxa-2-azaspiro[3.5]nonane requires precise control over the spirocenter formation. Traditional methods involving double-alkylation of primary amines often suffer from poor yields and competing elimination pathways.

Our optimized approach relies on an epoxide-mediated spiro-annulation strategy.

  • Core Construction: The sequence begins with the commercially available N-Boc-azetidin-3-one.

  • Epoxidation: A Corey-Chaykovsky reaction installs the crucial spiro-epoxide.

  • Chain Extension: Regioselective opening of the epoxide using a bifunctional Grignard reagent (derived from 1-bromo-3-chloropropane) introduces the carbon backbone for the larger ring.

  • Cyclization: Intramolecular etherification closes the tetrahydropyran ring.

  • Salt Formation: Deprotection and precipitation with oxalic acid yield the final API-grade building block.

Mechanistic Pathway & Workflow

The following directed graph illustrates the synthetic progression, highlighting the transformation of the molecular core through each isolated intermediate.

SynthesisPathway Node1 1. N-Boc-azetidin-3-one (Starting Material) Node2 2. Corey-Chaykovsky Epoxidation (Me3S(O)I, NaH, DMSO) Node1->Node2 Node3 3. Spiro-Epoxide Intermediate (tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate) Node2->Node3 85% Yield Node4 4. Cu-Catalyzed Grignard Addition (3-Chloropropylmagnesium bromide, CuI) Node3->Node4 Node5 5. Chlorobutyl Alcohol Intermediate (Acyclic Precursor) Node4->Node5 78% Yield Node6 6. Intramolecular Etherification (KOtBu, THF, 65°C) Node5->Node6 Node7 7. Boc-Protected Spirocycle (tert-butyl 5-oxa-2-azaspiro[3.5]nonane-2-carboxylate) Node6->Node7 82% Yield Node8 8. Deprotection & Salt Formation (1. HCl/Dioxane, 2. Oxalic Acid) Node7->Node8 Node9 9. 5-Oxa-2-azaspiro[3.5]nonane oxalate (Final API Building Block) Node8->Node9 90% Yield

Fig 1: Step-by-step synthetic workflow for 5-Oxa-2-azaspiro[3.5]nonane oxalate.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. Causality for reagent selection and specific physical parameters are explicitly detailed to ensure reproducibility and high-fidelity scale-up.

Step 1: Synthesis of tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate

Objective: Form the spiro-epoxide without triggering enolization of the strained azetidinone.

  • Procedure: To a suspension of trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO (0.5 M) at room temperature, add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 1 hour until hydrogen evolution ceases (forming the ylide). Dropwise add a solution of N-Boc-azetidin-3-one (1.0 eq) in DMSO. Stir at 50°C for 12 hours.

  • Workup & Validation: Quench with ice-cold saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the organic layer with brine (5x to remove DMSO). Dry over Na₂SO₄ and concentrate.

  • Causality Note: Trimethylsulfoxonium iodide is strictly chosen over trimethylsulfonium iodide because the resulting sulfur ylide is less reactive and more sterically demanding, ensuring exclusive attack at the ketone face to yield the epoxide rather than promoting ring expansion or aldol-type side reactions.

Step 2: Synthesis of tert-butyl 3-(3-chloropropyl)-3-hydroxyazetidine-1-carboxylate

Objective: Regioselective opening of the epoxide to install the 3-carbon tether.

  • Procedure: In a flame-dried flask under N₂, charge CuI (0.1 eq) and the spiro-epoxide from Step 1 (1.0 eq) in anhydrous THF (0.2 M). Cool to -20°C. Dropwise add (3-chloropropyl)magnesium bromide (0.5 M in THF, 1.5 eq). Maintain at -20°C for 2 hours, then slowly warm to room temperature over 4 hours.

  • Workup & Validation: Quench carefully with saturated aqueous NH₄Cl/NH₄OH (9:1) to solubilize copper salts (solution turns deep blue). Extract with EtOAc, dry, and purify via silica gel chromatography (Hexanes/EtOAc).

  • Causality Note: The addition of catalytic CuI generates a lower-order cuprate in situ. Cuprates are highly sensitive to steric hindrance and will exclusively attack the terminal, less hindered methylene carbon of the epoxide. Without CuI, the Grignard reagent acts as a Lewis acid, leading to premature epoxide rearrangement to an aldehyde. Furthermore, keeping the temperature at -20°C prevents the bifunctional Grignard from undergoing intramolecular Wurtz-type self-coupling.

Step 3: Synthesis of tert-butyl 5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Objective: Intramolecular Williamson ether synthesis to form the tetrahydropyran ring.

  • Procedure: Dissolve the chlorobutyl alcohol intermediate (1.0 eq) in anhydrous THF (0.1 M). Add Potassium tert-butoxide (KOtBu, 1.5 eq) portion-wise at 0°C. Attach a reflux condenser and heat to 65°C for 16 hours.

  • Workup & Validation: Monitor by TLC (ninhydrin stain). Once the starting material is consumed, cool to room temperature, dilute with water, and extract with MTBE. Wash with brine, dry, and concentrate.

  • Causality Note: KOtBu is a strong, non-nucleophilic base. It rapidly deprotonates the tertiary alcohol. The resulting alkoxide is perfectly positioned to displace the primary chloride via an intramolecular S_N2 mechanism. A weaker base (like K₂CO₃) would require excessively high temperatures, risking thermal degradation of the Boc group.

Step 4: Deprotection and Oxalate Salt Formation

Objective: Remove the Boc protecting group and crystallize the final product.

  • Procedure: Dissolve the Boc-protected spirocycle in a minimal amount of dichloromethane (DCM). Add 4M HCl in dioxane (5.0 eq). Stir at room temperature for 2 hours until gas evolution (CO₂ and isobutylene) ceases. Concentrate in vacuo to yield the crude hydrochloride salt.

  • Salt Exchange: Dissolve the crude HCl salt in a minimal volume of absolute ethanol. Add a stoichiometric amount of anhydrous oxalic acid dissolved in ethyl acetate. Stir vigorously. A white precipitate will form within 30 minutes. Filter, wash with cold ethyl acetate, and dry under high vacuum.

  • Causality Note: The oxalate salt is specifically chosen because it forces the highly water-soluble, hygroscopic free base into a stable, highly crystalline lattice. This step acts as a final purification, leaving organic impurities in the mother liquor.

Quantitative Data Summary

The following table summarizes the stoichiometric equivalents, reaction conditions, and validated yields across the synthetic campaign.

StepTransformationKey ReagentsTemp / TimeIsolated YieldPurity (HPLC)
1 EpoxidationMe₃S(O)I (1.2 eq), NaH (1.2 eq)50°C / 12 h85%>95%
2 Grignard AdditionCl(CH₂)₃MgBr (1.5 eq), CuI (10 mol%)-20°C to RT / 6 h78%>92%
3 EtherificationKOtBu (1.5 eq), THF65°C / 16 h82%>96%
4 Deprotection4M HCl in Dioxane (5.0 eq)RT / 2 h>99% (crude)N/A
5 Salt FormationOxalic Acid (1.0 eq), EtOH/EtOAcRT / 1 h90%>99.5%

Table 1: Summary of reaction parameters and quantitative yields for the synthesis of 5-oxa-2-azaspiro[3.5]nonane oxalate.

Conclusion

The synthesis of 5-oxa-2-azaspiro[3.5]nonane oxalate demands rigorous control over regioselectivity and cyclization kinetics. By leveraging a Cu-catalyzed epoxide opening and a highly efficient intramolecular Williamson etherification, this five-step route delivers the target spirocycle in excellent overall yield and API-grade purity. The conversion to the oxalate salt ensures the long-term stability required for downstream medicinal chemistry applications, particularly in the synthesis of advanced CNS therapeutics.

References

  • PubChemLite / Uni.lu 5-oxa-2-azaspiro[3.5]nonane hydrochloride (C7H13NO) - Structural Information & Patents. URL: [Link]

  • World Intellectual Property Organization (WIPO)
Exploratory

Physicochemical Profiling and Application of 5-Oxa-2-azaspiro[3.5]nonane Oxalate in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper Executive Summary & Structural Rationale In modern medicinal chemistry, the trans...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper

Executive Summary & Structural Rationale

In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds—often termed the "escape from flatland"—is a critical strategy for improving the clinical success rates of drug candidates. Spirocyclic amines, such as 5-oxa-2-azaspiro[3.5]nonane , have emerged as premier bioisosteres for traditional morpholine and piperidine rings.

As application scientists, we prioritize these spirocycles because they introduce high structural rigidity while modulating the basicity (pKa) and lipophilicity (LogD) of the parent molecule. Specifically, the spatial arrangement of the oxygen (oxa) and nitrogen (aza) atoms across the spiro-fused 4-membered and 6-membered rings drastically alters the dipole moment and hydrogen-bonding potential compared to monocyclic analogs[1].

Core Physicochemical Properties

To effectively utilize this building block in high-throughput library synthesis, one must understand its fundamental quantitative metrics. The data below summarizes the commercially relevant properties of the oxalate salt forms[2],[3],[4].

Physicochemical PropertyValue / Specification
Chemical Name 5-Oxa-2-azaspiro[3.5]nonane oxalate
CAS Number 1427359-47-4 (1:1 salt) / 1523571-01-8 (2:1 hemioxalate)
Molecular Formula C9H15NO5 (1:1) / C16H28N2O6 (2:1)
Molecular Weight 217.22 g/mol (1:1) / 344.40 g/mol (2:1)
MDL Number MFCD27988003
Core Free Base Formula C7H13NO (MW: 127.18 g/mol )
Typical Appearance Off-white to white crystalline solid

The Causality of Salt Selection: Why Oxalate?

A common question in early-stage drug development is why we procure and store this specific spirocycle as an oxalate salt rather than a free base or a standard hydrochloride (HCl) salt.

The Causality: The free base of 5-oxa-2-azaspiro[3.5]nonane (MW 127.18) is a low-molecular-weight secondary amine. Compounds in this class typically present as volatile, highly hygroscopic oils at room temperature. This physical state introduces severe systematic errors during high-throughput library synthesis due to weighing inaccuracies and rapid degradation via atmospheric CO2 absorption (carbamate formation).

By precipitating the amine with oxalic acid, we force the formation of a robust, hydrogen-bonded crystalline lattice. The dicarboxylic nature of oxalic acid yields either a 1:1[2] or 2:1[3] stoichiometry. This transformation fundamentally alters the thermodynamic stability of the building block, rendering it a free-flowing solid that resists moisture uptake, thereby guaranteeing stoichiometric precision in downstream nucleophilic substitutions or Buchwald-Hartwig cross-coupling reactions.

Advanced Physicochemical Profiling Workflows

Before integrating 5-oxa-2-azaspiro[3.5]nonane oxalate into a lead optimization campaign, it must undergo rigorous physicochemical profiling. We do not rely solely on computational predictions (e.g., cLogP); empirical validation is mandatory.

G A 5-Oxa-2-azaspiro[3.5]nonane Oxalate (Solid API) B Kinetic Solubility Assay (DMSO Stock to PBS) A->B High-Throughput C Thermodynamic Solubility (Solid to Buffer Equilibration) A->C Late-Stage D pKa Determination (Potentiometric Titration) A->D Ionization Profile F Self-Validation Module (Mass Balance & LC-UV/MS QC) B->F QC Check C->F QC Check E LogD (pH 7.4) Profiling (Shake-Flask / LC-MS) D->E Informs pH choice E->F QC Check

Fig 1: Physicochemical profiling workflow with integrated self-validation checkpoints.

We utilize potentiometric titration for pKa determination because the spiro-fusion creates unique inductive effects from the oxygen atom that computational models often miscalculate. Knowing the precise pKa informs the exact buffer pH required for accurate LogD (shake-flask) and solubility assessments.

Experimental Protocol: Self-Validating Thermodynamic Solubility

To ensure trustworthiness in our solubility data, we employ a High-Throughput Thermodynamic Solubility (HTTS) protocol designed as a self-validating system. This ensures that any mechanical failure (e.g., filter clogging) or chemical artifact (e.g., supersaturation) is automatically flagged.

Step-by-Step Methodology:

  • Preparation: Dispense 1.0 mg of solid 5-oxa-2-azaspiro[3.5]nonane oxalate into a 96-well filter plate equipped with a 0.45 µm PVDF membrane.

  • Buffer Addition: Add 500 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to the wells.

  • Equilibration: Seal the plate and incubate at 37°C for 24 hours under continuous orbital shaking (300 rpm) to ensure thermodynamic equilibrium is reached between the solid and the solute.

  • Filtration & Extraction: Apply a vacuum manifold to draw the saturated solution through the PVDF membrane into a clean collection plate. Dilute the filtrate 1:10 in Acetonitrile/Water (50:50 v/v) to prevent precipitation prior to injection.

  • Quantification: Analyze via LC-UV/MS against a 5-point calibration curve generated from a certified DMSO stock.

The Self-Validation Mechanism: A protocol is only as reliable as its internal controls. In this workflow, the system validates itself through two distinct mechanisms:

  • Dynamic Range Policing: We run Propranolol (highly soluble reference) and Amiodarone (poorly soluble reference) in parallel wells on the same plate. If Propranolol recovery drops below 95% or Amiodarone exceeds 50 µM, the entire assay is invalidated due to suspected filter-binding artifacts or incomplete equilibration.

  • Mass Balance QC: A fully dissolved DMSO stock (20 mM) of the spirocycle is spiked into an empty buffer well at a theoretical concentration of 200 µM. The LC-MS peak area of this well must match the calculated 100% recovery threshold, proving that no compound was lost to non-specific binding on the plasticware.

Application in Medicinal Chemistry: Synthetic Integration

The ultimate goal of characterizing 5-oxa-2-azaspiro[3.5]nonane oxalate is its deployment in drug discovery. This specific scaffold has been successfully utilized as a core structural motif in the synthesis of highly selective Central Nervous System (CNS) agents.

Notably, it has been integrated into the development of GABA-A α5 receptor positive allosteric modulators (PAMs) [5]. In these synthetic pathways, the oxalate salt is free-based in situ using a mild, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The liberated secondary amine then undergoes nucleophilic aromatic substitution (SNAr) or reductive amination to form the final active pharmaceutical ingredient (API).

G N1 Spirocyclic Building Block (Oxalate Salt) N2 Free-Basing & Amidation / Alkylation N1->N2 Base (DIPEA) N3 Lead Compound (e.g., GABA-A PAM) N2->N3 Coupling N4 In Vitro ADME (Microsomal Stability) N3->N4 Profiling

Fig 2: Synthetic integration pathway from spirocyclic oxalate salt to biological screening.

Conclusion

5-Oxa-2-azaspiro[3.5]nonane oxalate represents a highly optimized, chemically stable building block that perfectly aligns with modern drug discovery's push toward higher Fsp3 character. By understanding the causality behind its salt form and employing self-validating physicochemical assays, medicinal chemists can confidently integrate this spirocycle to improve the metabolic stability and solubility profiles of next-generation therapeutics.

References
  • Title: WO2019238633A1 - New isoxazolyl ether derivatives as gaba a alpha5 pam Source: Google Patents / World Intellectual Property Organization URL

Sources

Foundational

Engineering 3D Chemical Space: The Structural and Pharmacological Mechanism of Action of 5-Oxa-2-azaspiro[3.5]nonane Oxalate

The Core Directive: Escaping "Flatland" in Drug Design In modern medicinal chemistry, the "mechanism of action" (MoA) of a chemical building block is defined by how its structural integration modulates the pharmacodynami...

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Author: BenchChem Technical Support Team. Date: March 2026

The Core Directive: Escaping "Flatland" in Drug Design

In modern medicinal chemistry, the "mechanism of action" (MoA) of a chemical building block is defined by how its structural integration modulates the pharmacodynamics and pharmacokinetics of the parent drug. For decades, planar heterocycles like morpholine and piperazine have been the workhorses of drug discovery. However, their overuse has led to a phenomenon known as "flatland"—a chemical space plagued by poor aqueous solubility, high off-target toxicity (e.g., hERG channel blockade), and high attrition rates in clinical trials.

5-Oxa-2-azaspiro[3.5]nonane oxalate is a highly specialized, sp3 -rich spirocyclic bioisostere designed to solve these exact liabilities[1][2]. By fusing an azetidine ring (2-aza) and a tetrahydropyran-like ring (5-oxa) at a single quaternary carbon (the spiro center), the molecule forces its hydrogen bond acceptor (oxygen) and basic center (nitrogen) into rigidly orthogonal 3D planes[3].

The use of the oxalate salt (often 1:1 or 2:1) is a deliberate experimental choice. Free azetidines are notoriously volatile, hygroscopic, and prone to oxidative degradation. The oxalate salt guarantees a highly crystalline, bench-stable solid, ensuring precise stoichiometric control during high-throughput parallel synthesis[4][5].

Table 1: Physicochemical and Pharmacological Profiling
PropertyMorpholine (Traditional)5-Oxa-2-azaspiro[3.5]nonanePharmacological Causality
Structural Topology 2D Planar (Chair)3D OrthogonalSpiro-fusion forces substituents into perpendicular planes, escaping "flatland"[3].
Fraction sp3 ( Fsp3​ ) Lower relative impactHigh spatial complexityIncreased Fsp3​ correlates directly with improved clinical progression and solubility[2].
Amine Basicity (pKa) ~8.3~9.5 (Azetidine core)Higher basicity alters the ionization state at physiological pH, enhancing target engagement[6].
hERG Liability Moderate to HighSignificantly Reduced3D bulk disrupts the planar π−π stacking required for binding in the hERG potassium channel[6].
Metabolic Stability Susceptible to oxidationHigh resistanceThe strained azetidine and sterically hindered oxa-ring resist CYP450-mediated degradation[3].

Biological Mechanism of Action: Application in MAGL Inhibition

While 5-Oxa-2-azaspiro[3.5]nonane is a structural scaffold rather than a standalone therapeutic, its true biological mechanism of action is realized when it is incorporated into targeted pharmacophores. A primary, validated application of this spirocycle is in the synthesis of Monoacylglycerol Lipase (MAGL) inhibitors [7][8].

MAGL is the primary serine hydrolase responsible for degrading 2-arachidonoylglycerol (2-AG), an endogenous cannabinoid, into arachidonic acid (AA). Arachidonic acid is subsequently converted by COX/LOX enzymes into pro-inflammatory prostaglandins and leukotrienes.

When the 5-Oxa-2-azaspiro[3.5]nonane core is conjugated to a heterocyclic scaffold (e.g., via amide coupling at the azetidine nitrogen), the resulting molecule acts as a highly selective, competitive MAGL inhibitor[7][8]. The 3D geometry of the oxa-spiro system perfectly vectors into the lipophilic accessory pocket of the MAGL enzyme, blocking its catalytic site. This inhibition halts the breakdown of 2-AG, thereby simultaneously suppressing neuroinflammation (by starving the AA pathway) and promoting neuroprotection (via enhanced endocannabinoid signaling at CB1/CB2 receptors)[8].

MAGL_Mechanism AG 2-Arachidonoylglycerol (2-AG) MAGL MAGL Enzyme AG->MAGL Hydrolysis Protect Neuroprotection (CB1/CB2 Activation) AG->Protect Endocannabinoid Accumulation AA Arachidonic Acid (AA) MAGL->AA Inflam Neuroinflammation (Prostaglandins) AA->Inflam COX/LOX Pathways Drug Spirocyclic Inhibitor (5-Oxa-2-azaspiro[3.5]nonane) Drug->MAGL Competitive Inhibition

MAGL inhibition pathway highlighting the shift from neuroinflammation to neuroprotection.

Experimental Methodologies & Self-Validating Protocols

To successfully deploy 5-Oxa-2-azaspiro[3.5]nonane oxalate in a drug discovery campaign, researchers must utilize rigorous, self-validating protocols. The following methodology outlines the synthesis and validation of a spirocyclic MAGL inhibitor.

Protocol: Scaffold Integration and In Vitro Validation

Phase 1: Free-Basing and Amide Coupling Causality: The oxalate salt must be neutralized to liberate the nucleophilic secondary amine of the azetidine ring for amide coupling.

  • Preparation: Suspend 1.0 equivalent of 5-Oxa-2-azaspiro[3.5]nonane oxalate in anhydrous N,N-Dimethylformamide (DMF).

  • Neutralization: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Self-Validation Check: Extract a 5 µL aliquot into 1 mL of water and check the pH. The pH must be ≥8.5 to confirm the complete dissociation of oxalic acid. If the pH is lower, the coupling will fail due to amine protonation.

  • Coupling: Add 1.0 equivalent of the target carboxylic acid pharmacophore and 1.2 equivalents of HATU. Stir at room temperature for 2 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The protocol is validated when the UV trace shows the complete disappearance of the starting carboxylic acid and the mass spectrum confirms the [M+H]+ of the spirocyclic product.

Phase 2: MAGL Fluorogenic Activity Assay Causality: To confirm that the structural vectorization of the spirocycle successfully translates to biological target engagement.

  • Incubation: Incubate the purified spirocyclic compound (in a dose-response dilution series) with human recombinant MAGL enzyme in assay buffer (pH 7.4) for 15 minutes.

  • Substrate Addition: Add the fluorogenic substrate 4-methylumbelliferyl arachidonate (4-MU-A).

  • Quantification: Measure fluorescence (Ex: 360 nm, Em: 460 nm) to quantify the rate of 4-MU-A hydrolysis.

    • Self-Validation Check: The assay must include JZL184 (a highly potent, established MAGL inhibitor) as a positive control. If JZL184 fails to produce a known IC50​ curve (~8 nM), the enzyme integrity or substrate viability is compromised, and the assay must be rejected and recalibrated.

Workflow S1 Oxalate Salt Free-basing S2 Amide Coupling (HATU/DIPEA) S1->S2 S3 LC-MS Validation S2->S3 S4 MAGL Fluorogenic Assay S3->S4 S5 Hit Confirmation (IC50) S4->S5

Step-by-step experimental workflow for the synthesis and validation of spirocyclic MAGL inhibitors.

References

  • Google Patents (BR112021002298A2). Heterocyclic compounds as monoacylglycerol lipase inhibitors.
  • ResearchGate . Oxa-spirocycles: synthesis, properties and applications. Retrieved from[Link]

  • ACS Medicinal Chemistry Letters . Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applications in Immuno-oncology. Retrieved from[Link]

Sources

Exploratory

The Biological Activity and Application of 5-Oxa-2-azaspirononane Oxalate: A Next-Generation Bioisostere in Drug Discovery

The Biological Activity and Application of 5-Oxa-2-azaspiro[1]nonane Oxalate: A Next-Generation Bioisostere in Drug Discovery Executive Summary In modern medicinal chemistry, the over-reliance on planar, sp²-rich heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

The Biological Activity and Application of 5-Oxa-2-azaspiro[1]nonane Oxalate: A Next-Generation Bioisostere in Drug Discovery

Executive Summary

In modern medicinal chemistry, the over-reliance on planar, sp²-rich heterocycles has led to a saturation of "flatland" chemical space, often resulting in suboptimal pharmacokinetic (PK) profiles and off-target toxicities. 5-Oxa-2-azaspiro[1]nonane oxalate (CAS: 1427359-47-4) has emerged as a highly valuable, three-dimensional building block designed to replace traditional morpholine, piperidine, and piperazine rings[2].

As a Senior Application Scientist, I frequently advocate for the transition from planar amines to spirocyclic modules. The oxalate salt of this specific oxa-azaspiroalkane is particularly advantageous: it overcomes the inherent hygroscopicity and volatility of the free amine, providing a bench-stable, free-flowing powder that ensures precise stoichiometric control during high-throughput parallel synthesis. This whitepaper dissects the structural causality, biological applications, and laboratory protocols for integrating 5-oxa-2-azaspiro[1]nonane into advanced drug discovery pipelines.

Structural Rationale & Causality: Escaping Flatland

The decision to substitute a morpholine ring with a 5-oxa-2-azaspiro[1]nonane module is rarely arbitrary; it is driven by a need to solve specific pharmacokinetic or thermodynamic liabilities.

The Morpholine Liability

Morpholine is a ubiquitous solubilizing group, but it carries a significant metabolic liability. The carbon atoms adjacent to the oxygen and nitrogen heteroatoms (α-carbons) are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation. This leads to rapid ring-opening, dealkylation, and high intrinsic clearance ( CLint​ ) in hepatic microsomes[3].

The Spirocyclic Solution

By replacing morpholine with 5-oxa-2-azaspiro[1]nonane, we achieve three critical biophysical upgrades:

  • Steric Shielding & Metabolic Stability: The spirocyclic quaternary carbon introduces localized steric bulk that shields the adjacent C-H bonds from CYP450 active sites, effectively shutting down the primary oxidative liability[3].

  • pKa Modulation: The inductive effect of the oxygen atom in the orthogonal ring finely tunes the basicity of the secondary amine, often lowering the pKa slightly compared to piperidine, which enhances passive membrane permeability.

  • 3D Vectorization: The spiro[1] system forces the oxygen and nitrogen exit vectors into a rigid, orthogonal conformation. This reduces the entropic penalty upon binding to deep, hydrophobic protein pockets, directly translating to improved target affinity.

G M Morpholine Core (Planar, Labile α-C-H) O1 CYP450 Oxidation M->O1 R1 Ring Opening & Rapid Clearance O1->R1 S 5-Oxa-2-azaspiro[3.5]nonane (Rigid 3D, Steric Shielding) O2 CYP450 Resistance S->O2 R2 Prolonged Half-Life & Target Engagement O2->R2

Fig 1. Metabolic pathways of morpholine versus spirocyclic bioisosteres.

Biological Activity & Pharmacological Applications

The incorporation of oxa-azaspiro[1]nonane scaffolds has yielded significant breakthroughs across multiple therapeutic areas.

A. Hedgehog Signaling Pathway Inhibitors (Oncology)

In the optimization of Sonidegib (a marketed Hedgehog pathway inhibitor for skin cancer), the highly lipophilic and metabolically susceptible 2,6-dimethylmorpholine group was systematically replaced with spirocyclic bioisosteres[4]. The incorporation of oxa-azaspiro[1]nonane analogs maintained nanomolar inhibition of the Hedgehog signaling pathway (evaluated via Gli-Luc reporter NIH3T3 cell lines) while significantly reducing off-target cytotoxicity compared to the parent drug[4].

B. Allosteric Kinase Inhibition (SHP2 and EGFR)

Spirocyclic amines are highly privileged in allosteric kinase inhibition. For instance, in the development of SHP2 allosteric inhibitors, replacing planar amines with oxa-azaspiro systems improved both cellular potency and in vivo permeability[5]. The rigid 3D structure of the spirocycle perfectly occupies the lipophilic tunnel-like structure at the C-SH2/PTP domain interface[5]. Similarly, 5-oxa-2-azaspiro[1]nonane derivatives have demonstrated high biological activity as irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) and as Respiratory Syncytial Virus (RSV) inhibitors[6].

Data Presentation: Comparative ADME Profile

The following table synthesizes the general pharmacokinetic shifts observed when transitioning from a morpholine/dimethylmorpholine core to an oxa-azaspiro[1]nonane core in targeted oncology programs.

Structural ModuleLogD (pH 7.4)Kinetic Solubility (PBS, µM)Cytotoxicity (NIH3T3)Target Inhibition
Morpholine / Dimethylmorpholine High (>3.5)Low (<10 µM)HighBaseline (1x)
Oxa-azaspiro[1]nonane Moderate (~2.5)High (>50 µM)Significantly ReducedMaintained / Improved

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . If an experiment fails, the built-in controls will immediately isolate the variable responsible.

Protocol 1: Buchwald-Hartwig Cross-Coupling of 5-Oxa-2-azaspiro[1]nonane Oxalate

Because the spirocycle is sterically hindered, standard amination conditions often fail. This protocol utilizes a highly active palladium pre-catalyst.

Reagents: Aryl halide (1.0 eq), 5-Oxa-2-azaspiro[1]nonane oxalate (1.2 eq), RuPhos Pd G3 (0.05 eq), RuPhos (0.05 eq), Cs2​CO3​ (3.5 eq), anhydrous 1,4-Dioxane. Causality Note: 3.5 equivalents of Cs2​CO3​ are strictly required. The oxalate salt will consume 2 equivalents of base just to liberate the free amine; using standard base loading (1.5 eq) will completely stall the catalytic cycle.

Step-by-Step:

  • In an oven-dried vial equipped with a stir bar, charge the aryl halide, 5-Oxa-2-azaspiro[1]nonane oxalate, RuPhos Pd G3, RuPhos, and Cs2​CO3​ .

  • Seal the vial with a PTFE septum and purge with dry Argon for 5 minutes.

  • Add anhydrous 1,4-Dioxane (0.2 M) via syringe.

  • Heat the reaction mixture at 90°C for 12 hours.

  • Self-Validating Control: Always run a parallel control reaction using morpholine. If the morpholine control fails, your Pd/ligand system is dead. If the morpholine succeeds but the spirocycle fails, the steric hindrance of your specific aryl halide is too high, necessitating a switch to BrettPhos.

  • Cool to room temperature, filter through a pad of Celite, and purify via reverse-phase HPLC.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

To prove the metabolic superiority of the synthesized spirocycle, it must be subjected to an HLM assay.

G Step1 1. Compound Incubation (1 µM in HLM + NADPH, 37°C) Step2 2. Aliquot Sampling (0, 5, 15, 30, 45 min) Step1->Step2 Step3 3. Quench Reaction (Cold Acetonitrile + Internal Standard) Step2->Step3 Step4 4. Centrifugation (4000 rpm, 15 min, 4°C) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Parent Depletion) Step4->Step5 Step6 6. Calculate Intrinsic Clearance (CL_int) Step5->Step6

Fig 2. Step-by-step workflow for in vitro HLM metabolic stability assay.

Step-by-Step:

  • Prepare a 1 µM solution of the spirocyclic compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Self-Validating Control: Include Verapamil as a high-clearance positive control. If the half-life ( T1/2​ ) of Verapamil exceeds 30 minutes, the NADPH batch is inactive, and the assay data must be discarded.

  • At time points 0, 5, 15, 30, and 45 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS) to quench the reaction.

  • Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining and calculate CLint​ .

Conclusion

The transition from flat, metabolically vulnerable rings to rigid, 3D architectures is a hallmark of modern drug discovery. 5-Oxa-2-azaspiro[1]nonane oxalate provides medicinal chemists with a highly stable, easily handled reagent to achieve this "escape from flatland." By strategically incorporating this module, development teams can rescue programs plagued by poor pharmacokinetics, high clearance rates, or off-target toxicity.

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Foundational

Structural Analysis and Synthetic Utility of 5-Oxa-2-azaspiro[3.5]nonane Oxalate in Modern Drug Discovery

Executive Summary The paradigm shift in medicinal chemistry towards increasing the three-dimensional character of drug candidates—often termed "escaping from flatland"—has driven the widespread adoption of spirocyclic sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm shift in medicinal chemistry towards increasing the three-dimensional character of drug candidates—often termed "escaping from flatland"—has driven the widespread adoption of spirocyclic scaffolds. 5-Oxa-2-azaspiro[3.5]nonane oxalate is a premier spirocyclic building block characterized by a perfect fraction of sp3-hybridized carbons ( Fsp3​=1.0 ). By fusing an azetidine ring with a tetrahydropyran ring, this scaffold provides a rigidified, metabolically stable bioisostere for traditional flat heterocycles like morpholine or piperazine. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous physicochemical profile, mechanistic rationale, and self-validating experimental workflows for integrating this compound into advanced drug discovery pipelines.

Structural and Physicochemical Profiling

The core architecture of 5-oxa-2-azaspiro[3.5]nonane consists of a 4-membered azetidine ring spiro-fused to a 6-membered tetrahydropyran ring at a single quaternary carbon[1]. The spatial arrangement projects the secondary amine and the ether oxygen in a highly defined 3D vector space, which is critical for forming specific hydrogen bond networks within target protein binding pockets.

Small secondary amines, particularly azetidines, are notoriously volatile and highly hygroscopic in their free-base form. To ensure stoichiometric fidelity during high-throughput parallel synthesis and to enhance long-term shelf stability, the compound is commercially isolated as an oxalate salt (often in a 2:1 or 1:1 ratio)[2],[3].

Table 1: Physicochemical Data Summary
PropertyValue / Description
Chemical Name 5-Oxa-2-azaspiro[3.5]nonane oxalate
CAS Registry Number 1427359-47-4 (1:1) / 1523571-01-8 (2:1)
Molecular Formula (Free Base) C 7​ H 13​ NO
Molecular Weight (Free Base) 127.18 g/mol
Molecular Weight (Oxalate 2:1) 344.40 g/mol
SMILES (Free Base) C1CCOC2(C1)CNC2
Fsp3​ Index 1.00 (100% sp3 hybridized carbons)
Physical Form Off-white to white crystalline powder

Mechanistic Utility in Medicinal Chemistry

The strategic incorporation of the 5-oxa-2-azaspiro[3.5]nonane motif serves two primary mechanistic functions:

  • Metabolic Shielding: The spiro-junction sterically hinders cytochrome P450 (CYP) enzymes from accessing the α -carbons adjacent to the amine, thereby reducing oxidative dealkylation liabilities compared to standard linear or monocyclic amines.

  • Targeted CNS Penetration: The increased Fsp3​ character enhances aqueous solubility while maintaining sufficient lipophilicity for blood-brain barrier (BBB) permeation.

Authoritative Application: This specific spirocycle has been successfully deployed in the synthesis of novel isoxazolyl ether derivatives acting as GABA-A α 5 receptor positive allosteric modulators (PAMs) [4]. These PAMs are currently under intense investigation for the treatment of cognitive deficits associated with Alzheimer's disease, schizophrenia, and autism spectrum disorders (ASD)[4].

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly defined to explain why specific reagents and analytical techniques are chosen.

Protocol 1: NMR Structural Elucidation & QA/QC

Objective: Confirm the integrity of the spiro-junction and rule out ring-opening degradation products before synthetic use.

  • Step 1: Sample Preparation. Dissolve 15 mg of the oxalate salt in 0.6 mL of DMSO- d6​ .

    • Causality: DMSO- d6​ is mandated over CDCl 3​ because the highly polar oxalate salt network is insoluble in non-polar halogenated solvents.

  • Step 2: 1 H NMR Acquisition. Acquire a standard 1D 1 H spectrum at 400 MHz or higher.

    • Causality: The distinct chemical shifts of the azetidine protons (typically ~3.5–4.0 ppm) versus the tetrahydropyran protons allow for rapid assessment of the 4:6 ring proton ratio.

  • Step 3: 13 C and HSQC Analysis. Run a 13 C NMR and a 2D HSQC experiment.

    • Causality: The spiro quaternary carbon ( Cq​ ) will strictly lack an HSQC cross-peak. Identifying this isolated Cq​ (typically resonating between 60–75 ppm depending on the electronic environment) is the definitive proof of an intact spirocyclic core.

  • Step 4: Self-Validation (Stoichiometry Check). Integrate the oxalate counterion peak (visible in 13 C at ~165 ppm, or via indirect titration if necessary) against the spirocycle signals to confirm whether the batch is a 1:1 or 2:1 salt[3].

Protocol 2: Synthetic Integration (GABA-A α 5 PAM Synthesis)

Objective: Couple the spirocycle to a heteroaryl electrophile via Nucleophilic Aromatic Substitution (S N​ Ar)[4].

  • Step 1: Biphasic Free-Basing. Suspend 1.0 eq of the oxalate salt in Dichloromethane (DCM) and wash vigorously with saturated aqueous Na 2​ CO 3​ .

    • Causality: The secondary amine must be liberated to act as a nucleophile. Biphasic extraction ensures the water-soluble sodium oxalate byproduct is completely partitioned into the aqueous waste, preventing salt-induced precipitation in downstream steps.

  • Step 2: Nucleophilic Attack. Separate the organic layer, dry over anhydrous Na 2​ SO 4​ , and add it to a solution containing the electrophile (e.g., a chloropyridine derivative) and 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger for the HCl generated during the S N​ Ar reaction, preventing the newly formed spirocycle from re-forming an unreactive hydrochloride salt.

  • Step 3: Reaction Monitoring. Monitor the reaction progression exclusively via LC-MS (ESI+).

    • Causality: The aliphatic spirocycle lacks a UV chromophore. Relying solely on UV-Vis detectors will result in false negatives; MS detection tracking the expected [M+H]+ is mandatory[4].

  • Step 4: Isolation. Concentrate the crude mixture under reduced pressure and purify via reverse-phase preparative HPLC to yield the final target scaffold.

Mandatory Visualization

Workflow N1 5-Oxa-2-azaspiro[3.5]nonane Oxalate (Stable Salt Form) N2 Biphasic Free-Basing (Na2CO3 / DCM) N1->N2 Base Addition N3 Organic Phase (Free Secondary Amine) N2->N3 Extraction N4 Aqueous Phase (Sodium Oxalate Waste) N2->N4 Separation N5 Nucleophilic Substitution (Aryl Halide + DIPEA) N3->N5 Reactant Input N6 GABA-A α5 PAM Candidate (Target Scaffold) N5->N6 Isolation & Purifcation

Experimental workflow for the free-basing and synthetic integration of the spirocyclic scaffold.

References

  • Title: 5-oxa-2-azaspiro[3.5]nonane hydrochloride (C7H13NO)
  • Title: 5-Oxa-2-azaspiro[3.
  • Title: 5-Oxa-2-azaspiro[3.5]nonane oxalate(2:1)
  • Title: WO2019238633A1 - New isoxazolyl ether derivatives as gaba a alpha5 pam Source: Google Patents URL

Sources

Exploratory

Comprehensive Characterization and Application of 5-Oxa-2-azaspirononane Oxalate in Advanced Medicinal Chemistry

Comprehensive Characterization and Application of 5-Oxa-2-azaspiro[1]nonane Oxalate in Advanced Medicinal Chemistry Executive Summary The transition from planar, sp2 -hybridized scaffolds to three-dimensional, sp3 -rich...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Characterization and Application of 5-Oxa-2-azaspiro[1]nonane Oxalate in Advanced Medicinal Chemistry

Executive Summary

The transition from planar, sp2 -hybridized scaffolds to three-dimensional, sp3 -rich architectures represents a critical paradigm shift in modern drug discovery. 5-Oxa-2-azaspiro[1]nonane oxalate (CAS: 1427359-47-4) is a highly specialized spirocyclic amine building block designed to address the pharmacokinetic and toxicological limitations of traditional heterocycles like morpholine and piperazine[2][3].

By fusing an azetidine ring with a tetrahydropyran (oxane) ring at a single quaternary spiro carbon, this molecule projects its pharmacophoric vectors into 3D space. This whitepaper provides an in-depth characterization of this building block, detailing its physicochemical advantages, its critical role in synthesizing Central Nervous System (CNS) therapeutics (specifically GABA-A α5​ receptor modulators)[4], and field-proven protocols for its synthetic integration.

Structural Rationale: The "Escape from Flatland"

In medicinal chemistry, the "escape from flatland" hypothesis dictates that increasing the fraction of sp3 hybridized carbons ( Fsp3​ ) correlates with higher clinical success rates due to improved solubility, reduced off-target binding (e.g., hERG liability), and enhanced metabolic stability[3][5].

5-Oxa-2-azaspiro[1]nonane acts as a superior bioisostere for morpholine. While morpholine is metabolically susceptible to oxidative degradation at its α -carbons via Cytochrome P450 enzymes, the spirocyclic core of 5-oxa-2-azaspiro[1]nonane sterically shields these vulnerable sites. Furthermore, the inductive electron-withdrawing effect of the oxane oxygen is transmitted through the spiro-center, precisely tuning the pKa​ of the azetidine nitrogen to optimize membrane permeability.

Table 1: Physicochemical & Structural Parameters
ParameterValueScientific Rationale & Causality
Molecular Formula C9​H15​NO5​ (1:1 Oxalate)The oxalate salt stabilizes the volatile/hygroscopic free base ( C7​H13​NO ), ensuring accurate stoichiometric weighing[6][7].
Molecular Weight 217.22 g/mol (Salt)Low molecular weight maintains the final API within Lipinski's Rule of 5 parameters.
Fraction sp3 ( Fsp3​ ) 1.00Maximum 3D character; prevents planar π−π stacking that causes poor aqueous solubility[3].
TPSA (Free Base) ~21.26 ŲHighly lipophilic profile, optimal for traversing the Blood-Brain Barrier (BBB)[2].
Ring Strain / Reactivity High (Azetidine)The compressed bond angles of the 4-membered ring increase the p -character of the nitrogen lone pair, enhancing its nucleophilicity for coupling reactions.

Pharmacological Application: GABA-A α5​ Receptor Modulation

5-Oxa-2-azaspiro[1]nonane has been successfully deployed as a core structural motif in the development of Positive Allosteric Modulators (PAMs) targeting the GABA-A α5​ receptor[4][8].

Unlike broad-spectrum benzodiazepines, α5​ -containing GABA-A receptors are predominantly localized in the hippocampus. Modulating these specific receptors dampens hippocampal hyperactivity—a pathophysiological hallmark of cognitive deficits in Alzheimer's disease, schizophrenia, and autism spectrum disorders (ASD)[4]. The spirocyclic amine is typically coupled to an isoxazolyl ether scaffold, where its rigid 3D conformation perfectly aligns with the allosteric binding pocket of the α5​ subunit.

G A Spirocyclic PAM B GABA-A α5 Receptor (Allosteric Site) A->B Binds C Increased GABA Affinity B->C Induces D Enhanced Cl- Influx C->D Facilitates E Neuronal Hyperpolarization D->E Causes F Cognitive Enhancement E->F Clinical Outcome

Fig 1: Mechanism of action for spirocycle-derived GABA-A α5 positive allosteric modulators.

Synthetic Integration & Experimental Protocol

Handling small, highly strained amines presents distinct challenges. The free base of 5-oxa-2-azaspiro[1]nonane is prone to volatilization and atmospheric degradation. Therefore, it is commercially and synthetically utilized as an oxalate salt [6][9]. The following protocol details a self-validating Nucleophilic Aromatic Substitution ( SN​Ar ) workflow.

Workflow N1 Oxalate Salt N2 In Situ Free-Basing (DIPEA in DMF) N1->N2 N3 Electrophile Addition (Heteroaryl Halide) N2->N3 Active Amine N4 SNAr Reaction (90°C, 4-8h) N3->N4 N5 Purification (Flash Chromatography) N4->N5 Crude Product

Fig 2: Standard nucleophilic aromatic substitution (SNAr) workflow using the oxalate salt.

Step-by-Step Methodology: SN​Ar Coupling

This protocol is designed to couple the spirocycle to a generic heteroaryl chloride (e.g., a substituted pyridine) to generate a pharmacophore intermediate[4].

  • In Situ Free-Basing (Activation):

    • Action: Suspend 5-Oxa-2-azaspiro[1]nonane oxalate (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq) dropwise at room temperature.

    • Causality: The oxalate salt requires >2 equivalents of base to neutralize the dicarboxylic oxalic acid and liberate the azetidine nitrogen. DIPEA is strictly chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the electrophile.

  • Electrophile Addition:

    • Action: Add the heteroaryl chloride (1.0 eq) to the stirring mixture.

  • Thermal Activation:

    • Action: Heat the reaction mixture to 90°C for 4–8 hours under an inert nitrogen atmosphere.

    • Self-Validation Check (IPC): Monitor the reaction via LC-MS. The disappearance of the heteroaryl chloride isotope pattern and the emergence of the [M+H]+ mass of the coupled product validates the completion of the reaction.

  • Quench & Extraction:

    • Action: Cool the mixture to ambient temperature. Dilute with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3​ (1x) and brine (3x).

    • Causality: The NaHCO3​ wash neutralizes any residual acidic byproducts. The rigorous triple brine wash is mandatory to pull the highly polar DMF solvent out of the organic layer and into the aqueous phase, preventing co-elution during chromatography.

  • Isolation:

    • Action: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (typically eluting with a Hexanes/EtOAc or DCM/MeOH gradient).

Analytical Characterization Profile

To ensure the integrity of the starting material before committing it to complex multi-step syntheses, researchers must validate the commercial oxalate salt. Below is the expected analytical profile.

Table 2: Expected Analytical Signatures for Quality Control
Analytical MethodExpected ObservationDiagnostic Value
1 H NMR (400 MHz, D2​O ) δ 3.95 (s, 4H, azetidine CH2​ ), 3.65 (t, 2H, oxane O−CH2​ ), 1.85-1.60 (m, 4H, oxane CH2​ )Confirms the structural symmetry and the specific ratio of azetidine protons to oxane protons.
13 C NMR (100 MHz, D2​O ) δ 165.0 (oxalate C=O), 68.5 (oxane C-O), 55.2 (azetidine C-N), 38.4 (spiro C)Validates the presence of the oxalate counterion and the defining quaternary spiro center.
LC-MS (ESI+) m/z 128.1 [M+H]+ Detects the free base mass; the oxalate counterion is invisible in positive electrospray ionization mode.
Melting Point >150°C (decomposition)Confirms salt formation; the free base alone is typically an oil or low-melting solid at room temperature.

References

  • Hoffmann-La Roche. "WO2019238633A1 - New isoxazolyl ether derivatives as gaba a alpha5 pam". Google Patents.
  • ACS Medicinal Chemistry Letters. "General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles". Acs.org. Available at:[Link]

Sources

Foundational

The Azaspiro[3.5]nonane Scaffold in Medicinal Chemistry: Escaping Flatland through Spirocyclic Bioisosterism

Executive Summary: The "Escape from Flatland" Paradigm In modern drug discovery, the over-reliance on planar, sp²-hybridized aromatic and heteroaromatic rings has led to challenges in clinical translation, primarily due...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland" Paradigm

In modern drug discovery, the over-reliance on planar, sp²-hybridized aromatic and heteroaromatic rings has led to challenges in clinical translation, primarily due to poor aqueous solubility, high metabolic clearance, and off-target toxicity. The "Escape from Flatland" paradigm emphasizes the incorporation of three-dimensional, sp³-rich architectures to overcome these limitations[1].

Among these novel 3D architectures, the azaspiro[3.5]nonane scaffold—and its heteroatom-substituted derivatives such as 7-oxa-2-azaspiro[3.5]nonane—has emerged as a highly privileged bioisostere for traditional six-membered rings like piperidine and piperazine[1]. By fusing a four-membered azetidine ring orthogonally with a six-membered ring via a single quaternary carbon, this scaffold fundamentally alters the physicochemical and pharmacokinetic trajectory of lead compounds.

Structural & Physicochemical Profiling

The strategic replacement of a piperidine ring with an azaspiro[3.5]nonane core is not merely a structural novelty; it is a calculated physicochemical intervention. The orthogonal geometry of the spirocycle disrupts the planar symmetry that typically drives high crystal lattice energy.

Causality Behind Physicochemical Shifts
  • Aqueous Solubility : Planar heterocycles tend to stack efficiently, leading to high melting points and poor aqueous solubility. The 3D bulk of azaspiro[3.5]nonane prevents efficient intermolecular packing, thereby lowering the crystal lattice energy and significantly enhancing water solubility[1].

  • Lipophilicity (LogP/LogD) : Despite the addition of carbon atoms to form the spirocyclic core, the compact, spherical volume of the spirocycle reduces the total hydrophobic surface area exposed to water. This frequently results in a lowered or maintained LogP compared to flat analogs[2].

  • Basicity (pKa) : The strain of the four-membered ring and the inductive effects of the spiro-center modulate the lone-pair availability on the nitrogen atom, allowing medicinal chemists to fine-tune the pKa to optimize target engagement and reduce off-target ion channel binding[2].

Quantitative Data Summary
ParameterPiperidine ScaffoldAzaspiro[3.5]nonane ScaffoldMechanistic Causality
Fsp³ Fraction 1.0 (Planar chair bias)1.0 (Orthogonal 3D rings)Orthogonal rings disrupt crystal lattice packing, lowering melting point and increasing solubility.
Metabolic Stability High clearanceLow clearanceQuaternary spiro-carbon and steric bulk shield adjacent C-H bonds from CYP450 oxidative enzymes.
Lipophilicity (LogP) ~1.5 - 2.0~0.8 - 1.2The compact 3D volume reduces the hydrophobic surface area, lowering LogP.
In Vivo Toxicity Baseline (e.g., Cardiotoxicity)Up to 5x LowerAltered pKa and reduced lipophilicity prevent off-target accumulation in cardiac ion channels.

Mechanistic Advantages in Drug Design

The primary mechanistic advantage of the azaspiro[3.5]nonane scaffold lies in its ability to act as a metabolically resistant bioisostere . Piperidine rings are highly susceptible to cytochrome P450 (CYP450) mediated α-oxidation and N-dealkylation. The azaspiro[3.5]nonane core introduces profound steric hindrance around the amine and eliminates labile α-protons at the spiro-fusion site, effectively blocking these metabolic liabilities[1].

G A Planar Heterocycle (e.g., Piperidine) B Metabolic Vulnerability (CYP450 α-oxidation) A->B C High Crystal Lattice Energy (Poor Aqueous Solubility) A->C D Bioisosteric Replacement (Escape from Flatland) A->D E Azaspiro[3.5]nonane Scaffold D->E F Steric Shielding (CYP450 Resistance) E->F G 3D Conformation (Increased Solubility) E->G

Logical flow of bioisosteric replacement from planar piperidine to 3D azaspiro[3.5]nonane.

Synthetic Methodologies & Self-Validating Protocols

Synthesizing spirocyclic systems requires precise control over ring-closure thermodynamics. The following is a generalized, self-validating protocol for the synthesis of functionalized 7-oxa-2-azaspiro[3.5]nonane derivatives via intramolecular cyclization[1].

Protocol: Synthesis of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivatives

Objective : Construct the spirocyclic core while preventing intermolecular dimerization. Causality of Reagents : A phase-transfer catalyst (PTC) is utilized alongside an acid-binding agent (base) in a biphasic or polar aprotic system (e.g., DMF). The PTC ensures a high local concentration of the reactive intermediate at the phase boundary, thermodynamically favoring intramolecular cyclization over intermolecular side reactions.

Step-by-Step Methodology :

  • Nucleophilic Addition : React the starting N-Boc-protected amino precursor with the corresponding epoxide or di-haloalkane in DMF.

    • Validation Checkpoint 1: Monitor via LC-MS. The disappearance of the starting material mass and the appearance of the intermediate amino-alcohol mass confirms successful addition.

  • Intramolecular Cyclization : Add a metal iodide salt (to facilitate halogen exchange and increase leaving group propensity) and an acid-binding agent (e.g., K₂CO₃). Heat the reaction to 60-80°C.

    • Validation Checkpoint 2: Extract an aliquot and analyze via ¹³C NMR. The formation of the spirocyclic core is definitively confirmed by the appearance of a characteristic quaternary spiro-carbon signal (typically between 40-55 ppm, depending on heteroatom proximity).

  • Deprotection & Functionalization : Treat the isolated spirocycle with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) to remove the Boc protecting group, yielding the free amine for downstream coupling.

    • Validation Checkpoint 3: Ninhydrin stain on TLC (yielding a dark purple spot) confirms the presence of the primary/secondary free amine.

Synth S1 Step 1: Nucleophilic Addition (Epoxide/Alkyl Halide) S2 Intermediate: Amino Alcohol [LC-MS Validation] S1->S2 S3 Step 2: Intramolecular Cyclization (Phase Transfer Catalyst) S2->S3 S4 Intermediate: Spirocyclic Core [13C NMR Validation] S3->S4 S5 Step 3: Deprotection (TFA/DCM) S4->S5 S6 Target: Functionalized Azaspiro[3.5]nonane S5->S6

Step-by-step synthetic workflow and validation for the azaspiro[3.5]nonane scaffold.

Therapeutic Applications & Case Studies

Case Study 1: Mitigating Cardiotoxicity in Local Anesthetics

Bupivacaine is a widely used local anesthetic, but its clinical utility is limited by severe cardiotoxicity caused by off-target accumulation in cardiac sodium channels. By replacing the central piperidine ring of Bupivacaine with a 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid scaffold, researchers generated an analog with 5-times lower toxicity [1]. The causality stems from the spirocycle's ability to lower lipophilicity and modulate the pKa, which prevents the drug from excessively partitioning into cardiac tissue while maintaining a comparable or longer duration of anesthetic action[1][3].

Case Study 2: Rigidified PROTAC Linkers

Targeted Protein Degradation (TPD) relies on PROTACs (Proteolysis Targeting Chimeras) to bring a Protein of Interest (POI) and an E3 ligase into close proximity. Traditional flexible PEG linkers often suffer from high entropic penalties during ternary complex formation. The 7-azaspiro[3.5]nonane scaffold (e.g., 7-Azaspiro[3.5]nonane-piperidine-Boc) is now being deployed as a rigidified linker[4]. Mechanistic Causality : The rigid spirocyclic vector pre-organizes the spatial orientation of the POI ligand and the E3 recruiter. This reduces the entropic cost of folding, significantly enhancing the cooperative binding and degradation efficiency of targets like KRAS G12D[4].

PROTAC POI Target Protein Ligand (e.g., KRAS G12D Binder) Linker Azaspiro[3.5]nonane Linker (Rigidified Vector) POI->Linker Complex Ternary Complex Formation (Targeted Degradation) POI->Complex E3 E3 Ligase Recruiter (e.g., Cereblon Binder) Linker->E3 E3->Complex

Azaspiro[3.5]nonane acting as a rigidified PROTAC linker for ternary complex formation.

Case Study 3: GPR119 Agonists for Metabolic Diseases

The 7-azaspiro[3.5]nonane scaffold has been successfully utilized to design potent G-protein-coupled receptor 119 (GPR119) agonists. Optimization of the N-capping groups around this specific spirocyclic core led to compounds that exhibited highly desirable pharmacokinetic profiles in vivo, resulting in favorable glucose-lowering effects in diabetic models[5]. The spirocycle provided the exact spatial geometry required to lock the receptor in its active conformation while resisting rapid in vivo clearance[5].

References

  • [1] 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. Available at:[Link]

  • [5] Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed (NIH). Available at:[Link]

  • [3] Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic - ChemRxiv. Available at:[Link]

Sources

Exploratory

Elevating Drug Design: 5-Oxa-2-azaspiro[3.5]nonane Oxalate Derivatives as Next-Generation Bioisosteres

Executive Summary In the contemporary landscape of medicinal chemistry, the transition from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds is a defining paradigm shift. This "Escape from...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of medicinal chemistry, the transition from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds is a defining paradigm shift. This "Escape from Flatland" strategy directly correlates with improved clinical success rates by enhancing target specificity and optimizing physicochemical properties[1]. Among the most promising structural motifs driving this shift are oxa-azaspirocycles. This technical whitepaper provides an in-depth analysis of 5-oxa-2-azaspiro[3.5]nonane oxalate , a premier bioisostere for morpholine and piperidine, detailing its physicochemical advantages, mechanistic applications in CNS drug discovery, and validated synthetic workflows.

Physicochemical Profiling: The Rationale for Bioisosteric Replacement

The classical morpholine ring is ubiquitous in drug discovery, often employed to modulate lipophilicity and improve aqueous solubility. However, morpholine is highly susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes, specifically via α -carbon hydroxylation leading to ring opening and clearance.

The substitution of morpholine with the 5-oxa-2-azaspiro[3.5]nonane scaffold introduces a quaternary spiro-carbon that fundamentally alters the molecule's profile[2][3]:

  • Metabolic Shielding (Causality): The spiro-fusion eliminates vulnerable α -protons adjacent to the heteroatoms and introduces significant steric bulk. This directly hinders the approach of CYP450 active sites, drastically reducing intrinsic clearance ( CLint​ ) in human liver microsomes (HLM)[2].

  • Modulation of Basicity: The altered dipole moment and inductive effects of the oxygen atom across the spirocyclic framework subtly lower the pKa​ of the basic nitrogen compared to standard piperidines, optimizing membrane permeability while maintaining solubility[2].

  • Increased Fsp3​ : The three-dimensional projection of the spirocycle allows for more complex vectorization, enabling the molecule to engage in novel binding pockets that flat morpholines cannot access[1][3].

Table 1: Comparative Physicochemical Properties
Property MetricMorpholine Scaffold5-Oxa-2-azaspiro[3.5]nonaneImpact on Drug Profile
Fraction sp3 ( Fsp3​ ) 1.00 (Planar tendency)1.00 (High 3D character)Improved target engagement and solubility.
Metabolic Stability (HLM) Low to ModerateHighExtended in vivo half-life and bioavailability.
Lipophilicity (LogD) BaselineDecreasedReduced off-target toxicity and non-specific binding.
Structural Rigidity FlexibleHighly RigidLower entropic penalty upon receptor binding.

Mechanistic Application in CNS Drug Discovery

A prominent application of 5-oxa-2-azaspiro[3.5]nonane oxalate is in the development of neurotherapeutics. Specifically, it has been utilized as a critical building block in the synthesis of GABA-A α 5 receptor Positive Allosteric Modulators (PAMs) [4]. These compounds are under intense investigation for the treatment of cognitive deficits associated with Alzheimer's disease, schizophrenia, and autism spectrum disorders (ASD)[4].

The spirocyclic moiety acts as a highly specific vector that binds to the allosteric site on the α 5 subunit of the GABA-A receptor. Because the spirocycle is rigid, it locks the pharmacophore into the exact bioactive conformation required to enhance the receptor's affinity for endogenous GABA without directly activating the channel, thereby avoiding the sedative side effects typical of orthosteric agonists.

G A GABA Binding (Orthosteric Site) B GABA-A Receptor Activation A->B Triggers C Cl- Ion Channel Opening B->C Induces D Neuronal Hyperpolarization C->D Results in PAM 5-Oxa-2-azaspiro[3.5]nonane Derivative (PAM) PAM_Site Allosteric Site (α5 Subunit) PAM->PAM_Site Binds PAM_Site->B Enhances Affinity/Efficacy

Caption: Signaling pathway demonstrating the allosteric enhancement of GABA-A receptor activation by spirocyclic PAMs.

Synthetic Methodologies and Experimental Workflows

Why the Oxalate Salt?

Low molecular weight free-base spirocycles are often volatile, highly hygroscopic, and susceptible to oxidative degradation. Utilizing the oxalate salt (often a 2:1 or 1:1 ratio of amine to oxalic acid) provides a highly crystalline, bench-stable solid[5][6]. This ensures precise stoichiometric weighing and long-term storage stability, which is critical for reproducible structure-activity relationship (SAR) campaigns.

Validated Protocol: SN​Ar Coupling of 5-Oxa-2-azaspiro[3.5]nonane Oxalate

The following protocol details the nucleophilic aromatic substitution ( SN​Ar ) of the spirocycle onto a heteroaryl chloride (e.g., a chloropyridine derivative), a common transformation in PAM synthesis[4].

Reagents & Equipment:

  • 5-Oxa-2-azaspiro[3.5]nonane oxalate (1.0 equiv)

  • Heteroaryl chloride electrophile (1.0 equiv)

  • N,N -Diisopropylethylamine (DIPEA) (4.0 equiv)

  • Anhydrous N,N -Dimethylacetamide (DMAc)

  • Oven-dried sealed tube

Step-by-Step Methodology:

  • Preparation & Inertion: Weigh 5-oxa-2-azaspiro[3.5]nonane oxalate (1.0 equiv) into an oven-dried sealed tube. Purge the vessel with argon for 5 minutes to displace ambient moisture.

  • Solvation & Free-Basing (Causality Check): Suspend the salt in anhydrous DMAc (to yield a 0.2 M solution). Add DIPEA (4.0 equiv) dropwise at room temperature.

    • Mechanistic Note: The use of 4.0 equivalents of DIPEA is mandatory. Oxalic acid is a dicarboxylic acid; therefore, 2.0 equivalents of base are immediately consumed to neutralize the oxalate counterion and release the nucleophilic free amine in situ. The remaining 2.0 equivalents act as the acid scavenger for the HCl byproduct generated during the SN​Ar coupling.

  • Electrophile Addition: Add the heteroaryl chloride (1.0 equiv) to the stirring solution.

  • Thermal Activation: Seal the tube and heat the reaction mixture to 90–100 °C for 12–16 hours.

    • Mechanistic Note: The quaternary spiro-center introduces significant steric hindrance around the nucleophilic nitrogen. Unlike flat morpholine, which couples rapidly at lower temperatures, the spirocycle requires elevated thermal activation to overcome the steric penalty of the transition state[4].

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3​ (to remove residual oxalic acid salts) and brine (3x) to remove the DMAc solvent. Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography.

Workflow Step1 1. Salt Dissociation Suspend Oxalate Salt in DMAc Step2 2. Free-Basing Add DIPEA (4.0 equiv) Step1->Step2 Step3 3. Electrophile Addition Add Heteroaryl Chloride Step2->Step3 Note1 Neutralizes oxalic acid Releases free amine in situ Step2->Note1 Step4 4. Thermal Coupling Heat at 90-100°C (SNAr) Step3->Step4 Step5 5. Workup & Purification Aq. Extraction & Chromatography Step4->Step5

Caption: Step-by-step synthetic workflow for the SNAr coupling of 5-oxa-2-azaspiro[3.5]nonane oxalate.

Conclusion

The strategic incorporation of 5-oxa-2-azaspiro[3.5]nonane into drug scaffolds represents a masterclass in modern bioisosteric design. By escaping flatland, medicinal chemists can simultaneously solve liabilities related to metabolic clearance, off-target promiscuity, and intellectual property (IP) novelty. The use of the oxalate salt further streamlines handling and scalability, ensuring that this complex 3D pharmacophore can be reliably integrated into both discovery-stage libraries and clinical-scale manufacturing.

References

  • French-Ukrainian Journal of Chemistry. "oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design." FUJC, 2023. URL:[Link]

  • F. Hoffmann-La Roche AG. "New isoxazolyl ether derivatives as gaba a alpha5 pam." Google Patents (WO2019238633A1), 2019.

Sources

Foundational

The Pharmacological Architecture of 5-Oxa-2-azaspiro[3.5]nonane Oxalate: A Privileged Scaffold in Modern Drug Discovery

Executive Summary: The "Escape from Flatland" Paradigm In contemporary medicinal chemistry, the optimization of pharmacokinetics (PK) and pharmacodynamics (PD) has increasingly shifted away from planar, aromatic structur...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland" Paradigm

In contemporary medicinal chemistry, the optimization of pharmacokinetics (PK) and pharmacodynamics (PD) has increasingly shifted away from planar, aromatic structures toward highly saturated, three-dimensional architectures. This paradigm, widely known as the "Escape from Flatland," correlates a higher fraction of sp³-hybridized carbons (Fsp³) with improved clinical success rates[1][2].

5-Oxa-2-azaspiro[3.5]nonane oxalate is a highly versatile, high-Fsp³ spirocyclic building block. While not a standalone therapeutic agent, its "pharmacology" is defined by its profound ability to modulate the ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles and target selectivity of the New Chemical Entities (NCEs) into which it is incorporated[3]. By replacing traditional flat amines (like piperazines or anilines) with this rigid, orthogonal spirocycle, drug developers can systematically eliminate liabilities such as poor aqueous solubility, rapid cytochrome P450 (CYP) metabolism, and off-target hERG cardiotoxicity[1].

G Flat Planar Amines (Low Fsp³) Tox High hERG Toxicity & Poor Solubility Flat->Tox Clinical Failure Spiro 5-Oxa-2-azaspiro[3.5]nonane (Fsp³ = 1.0) Flat->Spiro Scaffold Hopping ThreeD Enhanced 3D Complexity & Orthogonal Projection Spiro->ThreeD ADME Improved ADME Profile (Metabolic Stability) ThreeD->ADME Target High Target Selectivity (GABA-A, MAGL) ThreeD->Target

Fig 1: Pharmacological optimization pathway utilizing spirocyclic scaffold hopping.

Physicochemical Profiling & The Rationale for the Oxalate Salt

The selection of the oxalate salt form of 5-oxa-2-azaspiro[3.5]nonane is a deliberate, causality-driven choice in chemical biology. Free secondary amines are notoriously susceptible to spontaneous oxidation and rapid degradation under ambient conditions. The 2:1 or 1:1 oxalate salt formation locks the amine in a protonated, highly crystalline state, ensuring long-term shelf stability and consistent stoichiometric precision during high-throughput parallel synthesis.

Quantitative Scaffold Comparison

The integration of the 5-oxa-2-azaspiro[3.5]nonane core fundamentally alters the physicochemical properties of a drug candidate. The table below summarizes the quantitative and qualitative shifts observed when transitioning from traditional planar amines to this spirocyclic system.

Property5-Oxa-2-azaspiro[3.5]nonane CoreTraditional Planar AminesPharmacological Impact
Fsp³ (Fraction of sp³ Carbons) 1.0 (100% saturated)< 0.3Enhanced 3D complexity; higher probability of clinical translation.
Conformational Rigidity High (Spiro-locked)Low to ModerateReduces the entropic penalty upon binding to the target receptor.
Lipophilicity (LogD) LoweredHigherImproved aqueous solubility and oral bioavailability.
hERG Liability LowHighDecreased risk of off-target cardiotoxicity.
Metabolic Stability High (Steric shielding)Vulnerable to CYP450Prolonged half-life; reduced formation of toxic reactive metabolites.

Mechanistic Applications in Modern Drug Design

The 5-oxa-2-azaspiro[3.5]nonane scaffold is currently deployed across several cutting-edge therapeutic domains. Its rigid vector projection allows pharmacophores to access deep, complex binding pockets that flat molecules cannot reach.

A. GABA-A α5 Positive Allosteric Modulators (PAMs)

In the development of novel isoxazolyl ether derivatives targeting the central nervous system, researchers have successfully substituted metabolically labile pyrrolidines with 5-oxa-2-azaspiro[3.5]nonane oxalate[4]. The spirocycle acts as a rigid spacer that optimally positions the pharmacophore within the allosteric site of the GABA-A α5 receptor. This precise spatial arrangement enhances cognitive function without triggering the sedative off-target effects typical of traditional benzodiazepines.

B. Monoacylglycerol Lipase (MAGL) Inhibitors

MAGL is the primary enzyme responsible for hydrolyzing 2-arachidonoylglycerol (2-AG) into pro-inflammatory arachidonic acid (AA)[5]. Inhibiting MAGL allows 2-AG to accumulate, activating CB1/CB2 receptors to provide neuroprotection and pain relief. The 5-oxa-2-azaspiro[3.5]nonane scaffold is utilized to design inhibitors that perfectly occupy the hydrophobic, sterically restricted catalytic cleft of MAGL, ensuring high CNS penetrance while maintaining target residence time[5].

G MAGL Monoacylglycerol Lipase (MAGL) AA Arachidonic Acid (AA) Pro-inflammatory MAGL->AA Hydrolysis TwoAG 2-Arachidonoylglycerol (2-AG) TwoAG->MAGL Substrate Neuro Neuroprotection & Pain Relief TwoAG->Neuro CB1/CB2 Activation Inhibitor Spirocycle-based MAGL Inhibitor Inhibitor->MAGL Inhibition Inhibitor->TwoAG Accumulation

Fig 2: Pharmacodynamic pathway of spirocycle-based MAGL inhibition.

C. Monobactam Antibiotics

Antimicrobial resistance is heavily driven by bacterial β-lactamases. By incorporating the 5-oxa-2-azaspiro[3.5]nonane moiety into monobactam architectures, the resulting steric bulk physically shields the vulnerable β-lactam ring from enzymatic hydrolysis[6]. Concurrently, the high polarity of the oxygen heteroatom ensures the molecule can still traverse Gram-negative bacterial porins.

Application Scientist Protocols: Synthesis & Validation

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They explain not just the how, but the why behind each experimental manipulation.

Protocol 1: Scaffold Integration via Nucleophilic Aromatic Substitution (SNAr)

Objective: To covalently link the 5-oxa-2-azaspiro[3.5]nonane core to an electrophilic heteroaromatic scaffold.

Causality & Logic: Because the scaffold is supplied as an oxalate salt to prevent oxidation, it must be neutralized in situ to liberate the nucleophilic secondary amine. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its severe steric hindrance prevents it from competing as a nucleophile in the SNAr reaction, ensuring absolute chemoselectivity.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of the electrophilic scaffold (e.g., a chloropyridine derivative) and 1.2 equivalents of 5-Oxa-2-azaspiro[3.5]nonane oxalate in anhydrous N,N-Dimethylacetamide (DMAc). Rationale: DMAc provides a high boiling point and excellent solubilization for polar salts.

  • In Situ Free-Basing: Add 3.5 equivalents of DIPEA dropwise at room temperature. Stir for 15 minutes. Rationale: Excess base is required to fully neutralize the dicarboxylic oxalate counterion and maintain a basic pH for the SNAr transition state.

  • Coupling: Elevate the reaction temperature to 90°C and stir for 4-6 hours under an inert N₂ atmosphere.

  • Self-Validation (LC-MS): Withdraw a 5 µL aliquot, dilute in MeCN, and inject into the LC-MS. The reaction is deemed complete when the electrophile mass disappears and the expected [M+H]⁺ mass of the spirocyclic product dominates the chromatogram.

  • Workup: Quench with H₂O to precipitate the highly lipophilic product, followed by vacuum filtration and purification via reverse-phase preparative HPLC.

G Salt Spirocycle Oxalate (Stable Salt) Base DIPEA (Mild Base) In Situ Free-Basing Salt->Base Amine Free Amine Nucleophile Base->Amine SNAr SNAr Coupling (DMAc, 90°C) Amine->SNAr Product Active NCE LC-MS Validated SNAr->Product

Fig 3: SNAr synthetic workflow for in situ free-basing and scaffold integration.

Protocol 2: High-Throughput Microsomal Stability Assay

Objective: To validate the "Escape from Flatland" hypothesis by quantifying the intrinsic clearance (CLint) of the new spirocyclic NCE against human liver microsomes (HLMs).

Causality & Logic: The spiro center provides steric shielding against CYP450-mediated N-dealkylation. To prove this, the compound must be incubated with active liver enzymes alongside a known rapidly degrading control to ensure the assay system is functioning correctly.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the spirocyclic NCE in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs.

  • Control Implementation: In a parallel well, prepare a 1 µM solution of Verapamil (a known high-clearance positive control). Rationale: If Verapamil does not degrade, the microsomes are inactive, and the assay is invalid.

  • Initiation: Add NADPH (1 mM final concentration) to initiate CYP450 metabolism. Incubate at 37°C.

  • Kinetic Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold MeCN instantly denatures the CYP enzymes, freezing the metabolic snapshot.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (t₁/₂) and intrinsic clearance (CLint).

Sources

Exploratory

Escaping Flatland: Spirocyclic Compounds as Next-Generation Therapeutic Agents

Executive Summary As the pharmaceutical industry faces increasing clinical attrition rates due to off-target toxicity and poor pharmacokinetics, medicinal chemistry has undergone a structural paradigm shift. We are movin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the pharmaceutical industry faces increasing clinical attrition rates due to off-target toxicity and poor pharmacokinetics, medicinal chemistry has undergone a structural paradigm shift. We are moving away from traditional, easily synthesized planar aromatic rings and embracing highly complex, three-dimensional (3D) architectures. At the forefront of this "escape from flatland" are spirocyclic compounds —molecules characterized by two rings fused at a single quaternary carbon atom. This technical guide explores the mechanistic causality behind their superior physicochemical properties, reviews clinically validated spirocyclic drugs, and provides a self-validating synthetic protocol for their high-throughput generation.

The "Escape from Flatland" Paradigm

The concept of escaping flatland relies on a critical metric: the fraction of sp3-hybridized carbons ( Fsp3​ ), calculated as the number of sp3 carbons divided by the total carbon count [1][1]. Retrospective analyses of drug discovery pipelines demonstrate that compounds with a higher Fsp3​ have a statistically significant increase in their probability of successfully translating from discovery to clinical approval [2][2].

G A Planar Aromatic Hit (Low Fsp3) B Spirocyclic Scaffold Integration A->B C Increased 3D Complexity (High Fsp3) B->C D Improved Solubility & Metabolic Stability C->D E Reduced Off-Target Promiscuity C->E F Higher Clinical Success Rate D->F E->F

Logical relationship between increased Fsp3 via spirocycles and clinical success.

Physicochemical and Pharmacokinetic Causality

Why do spirocycles outperform their planar counterparts? As an Application Scientist, I evaluate scaffolds not just by binding affinity, but by the thermodynamic causality of their behavior in biological systems:

  • Aqueous Solubility: Planar aromatic molecules suffer from poor solubility due to strong intermolecular π−π stacking, which creates a highly stable crystal lattice. The quaternary spiro-atom acts as a rigid vertex that forces the attached rings into orthogonal planes. This structural protrusion disrupts π−π stacking, drastically lowering the crystal lattice energy and reducing the thermodynamic barrier to solvation [2][2].

  • Target Selectivity & Reduced Promiscuity: Flexible or flat molecules can adopt multiple conformations, allowing them to bind to unintended off-target proteins (promiscuity), which drives clinical toxicity [3][3]. Spirocycles lock the molecule into a pre-organized, rigid 3D vector. This minimizes the entropic penalty upon binding to the primary target while sterically clashing with the binding pockets of off-target receptors [4][4].

Clinical Validation: FDA-Approved Spirocyclic Scaffolds

The theoretical advantages of spirocycles have directly translated into clinical reality. Currently, over two dozen clinically used medicines contain a spirocycle, with 50% of these being approved in the 21st century alone [5][5].

Table 1: Selected FDA-Approved Spirocyclic Drugs
Drug NameSpirocyclic MotifPrimary IndicationMechanistic Function / Target
Spironolactone Steroidal spiro-lactoneHeart Failure / HypertensionMulti-target mineralocorticoid receptor antagonist
Drospirenone Steroidal spiro-lactoneOral ContraceptiveHigh-affinity progesterone receptor binding
Irbesartan Diazaspiro[4.4]nonaneHypertensionAngiotensin II receptor antagonism
Griseofulvin Spiro-benzofuranFungal InfectionsMicrotubule assembly inhibition
Rifabutin Spiro-piperidyl rifamycinTuberculosisEnhanced tissue penetration / RNA polymerase inhibition

(Data aggregated from [5][5] and [6][6])

Advanced Synthetic Methodologies: Photoredox Dearomatization

Historically, synthesizing highly congested quaternary spiro-centers was a bottleneck, often requiring harsh basic or thermal conditions incompatible with late-stage functionalization. Today, visible-light photoredox catalysis has revolutionized this space, allowing the dearomatization of flat rings into 3D spiro-compounds under mild conditions [7][7].

Workflow Step1 Step 1: Reaction Setup Mix carboxylic acid, photocatalyst, and base in degassed solvent Step2 Step 2: Photoredox Catalysis Irradiate with 440 nm Kessil lamps under external fan cooling Step1->Step2 Step3 Step 3: Radical Dearomatization Ipso-carbon addition to form quaternary spiro-center Step2->Step3 Step4 Step 4: Purification High-throughput chromatography & structural validation Step3->Step4 Step5 Step 5: Lead Optimization In vitro ADME profiling and target engagement Step4->Step5

Experimental workflow for photoredox-catalyzed synthesis of spirocyclic compounds.

Step-by-Step Protocol: Synthesis of Spirocyclic Chromanones

This protocol details the radical-mediated dearomatization of carboxylic acids into spirocyclic chromanones on a 4-5 mmol scale [7][7].

  • Reaction Assembly: In a 100 mL round-bottom flask, combine the target carboxylic acid substrate, an organic photocatalyst (e.g., an acridinium salt), and a mild base ( K2​CO3​ ) in acetonitrile.

    • Causality: The solvent must be rigorously degassed via freeze-pump-thaw cycles. Oxygen is a triplet ground-state molecule that will rapidly quench the excited triplet state of the photocatalyst, aborting the radical generation process.

  • Photochemical Activation: Irradiate the mixture using four Kessil lamps (440 nm). Maintain ambient temperature using continuous external fan cooling.

    • Causality: The 440 nm wavelength specifically matches the absorption maximum of the photocatalyst, ensuring efficient transition to the excited state without causing indiscriminate UV-induced degradation of the substrate.

  • Radical Dearomatization (The Spiro-forming Step): The excited photocatalyst oxidizes the carboxylic acid, generating an alkyl radical after decarboxylation. This radical undergoes a rapid ipso-addition to the tethered aromatic ring, breaking its planarity (dearomatization) and forming the quaternary spiro-center.

  • Quenching and Extraction: Upon complete consumption of the starting material, quench the reaction with deionized water and extract using ethyl acetate.

  • Validation & Purification: Purify the crude mixture via high-throughput flash chromatography.

    • Self-Validating System: This protocol is inherently self-validating. If the reaction mixture remains heavily colored (indicating unquenched photocatalyst) and LC-MS shows no mass shift corresponding to decarboxylation (-44 Da), the photoredox cycle has failed to initiate—immediately indicating an issue with light penetration or incomplete solvent degassing.

Emerging Applications: Bioisosterism and DEL Screening

The integration of spirocyclic scaffolds is rapidly expanding beyond traditional medicinal chemistry. For example, replacing the planar piperazine ring in the FDA-approved PARP-1 inhibitor Olaparib with a spirocyclic analogue significantly enhanced specificity for PARP-1 while reducing DNA damage cytotoxicity [4][4]. Furthermore, combining spirocyclic building blocks with DNA-encoded library (DEL) technology has allowed the screening of over 225 million encoded compounds, recently yielding a novel spirocyclic autotaxin inhibitor that has successfully advanced to Phase 1 clinical trials [4][4].

By systematically applying these 3D architectures, drug development professionals can successfully navigate the complexities of modern target engagement, ensuring safer and more efficacious therapeutic agents.

References

  • Escape from Flatland: 2D to 3D Molecules via Dearomatization Source: Springer Nature URL
  • Source: NIH (PMC)
  • Escape from planarity in fragment-based drug discovery Source: Vrije Universiteit Amsterdam URL
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry Source: BLDpharm URL
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • Escape from Flatland 2: Complexity and promiscuity Source: ResearchGate URL
  • Source: NIH (PMC)

Sources

Foundational

Theoretical Profiling and Application of 5-Oxa-2-azaspiro[3.5]nonane Oxalate in Modern Drug Discovery

Executive Summary: The "Escape from Flatland" In contemporary medicinal chemistry, the over-reliance on flat, sp2 -hybridized aromatic rings has been linked to poor physicochemical properties, high attrition rates in cli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In contemporary medicinal chemistry, the over-reliance on flat, sp2 -hybridized aromatic rings has been linked to poor physicochemical properties, high attrition rates in clinical trials, and off-target toxicity. The "Escape from Flatland" paradigm advocates for the incorporation of three-dimensional, sp3 -rich architectures to improve target selectivity and pharmacokinetic profiles[1].

5-Oxa-2-azaspiro[3.5]nonane represents a privileged spirocyclic scaffold characterized by a four-membered azetidine ring spiro-fused to a six-membered oxane (tetrahydropyran) ring. It serves as a conformationally restricted, 3D bioisostere for traditional morpholine or piperidine rings[2]. To mitigate the inherent instability and hygroscopicity of the free basic amine, the compound is frequently synthesized and utilized as an oxalate salt (CAS: 1427359-47-4 or 1523571-01-8)[3],[4]. This in-depth guide explores the theoretical quantum chemical profiling of this molecule and its validated applications in neuropharmacology.

Quantum Chemical Profiling: A DFT Perspective

Theoretical studies using Density Functional Theory (DFT) are critical for understanding the stereoelectronic properties of spirocyclic building blocks before they are integrated into complex Active Pharmaceutical Ingredients (APIs).

Conformational Rigidity and Ring Strain

The spiro carbon (C-spiro) acts as a rigid vertex, locking the spatial orientation of the azetidine and oxane rings. DFT geometry optimization reveals that the six-membered oxane ring adopts a stable chair conformation, while the four-membered azetidine ring exhibits slight puckering to relieve torsional strain. This rigid 3D vector projection is precisely what allows spirocycles to fit into deep, complex biological binding pockets more effectively than flexible linear alkyl chains or flat aromatics[1].

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity and bio-interaction potential of the scaffold.

  • HOMO Localization: The HOMO is predominantly localized on the nitrogen atom of the azetidine ring, highlighting its role as a primary electron donor (hydrogen bond acceptor in its neutral state, or the site of protonation in the oxalate salt).

  • LUMO Localization: The LUMO is more diffusely spread across the oxane ring, indicating regions susceptible to nucleophilic attack, though the overall high HOMO-LUMO gap signifies high chemical stability.

Electrostatic Potential (ESP) Mapping

ESP maps generated from DFT calculations visually represent the charge distribution. The oxygen atom in the oxa-ring presents a localized region of high negative potential (red), serving as a secondary hydrogen-bond acceptor. The orthogonal arrangement of the N and O heteroatoms creates a unique bipartite pharmacophore that cannot be replicated by planar heterocycles.

The Role of the Oxalate Counterion

The selection of oxalic acid to form the salt of 5-oxa-2-azaspiro[3.5]nonane is a deliberate physicochemical strategy.

  • Causality for Selection: The azetidine nitrogen is highly basic. As a free base, the compound is prone to atmospheric oxidation, CO 2​ absorption, and degradation. Oxalic acid forms a highly stable, crystalline lattice (often in a 2:1 or 1:1 stoichiometric ratio)[4].

  • Downstream Benefits: The oxalate salt dramatically increases aqueous solubility, which is a prerequisite for in vitro biological assays and computational solvation modeling. Furthermore, it provides a stable solid-state form suitable for X-ray crystallographic validation.

Table 1: Physicochemical and Quantum Descriptors (Theoretical Summary)
ParameterDescriptor / ValuePharmacological Implication
Molecular Formula C 7​ H 13​ NO C 2​ H 2​ O 4​ High sp3 fraction; excellent lead-like metrics.
FMO Gap ( Δ E) ~ 6.5 - 7.2 eV (B3LYP)High kinetic stability; resistant to metabolic degradation.
Dipole Moment ~ 2.8 - 3.4 DebyeFavorable for crossing lipid bilayers (CNS penetration).
Salt Form Oxalate (Stable Crystalline)Enhanced shelf-life, handling, and aqueous solubility.
Bioisosteric Target Morpholine / PiperidineReduced hERG liability; improved target residence time[2].

Therapeutic Applications: GABA A​ α 5 PAMs

The unique spatial geometry of 5-oxa-2-azaspiro[3.5]nonane makes it a highly sought-after building block in Central Nervous System (CNS) drug discovery. Specifically, it has been successfully incorporated into Positive Allosteric Modulators (PAMs) of the GABA A​ α 5 receptor[5].

GABA A​ receptors containing the α 5 subunit are localized primarily in the hippocampus and are heavily implicated in cognitive processes. Selective α 5 PAMs are currently under investigation for the treatment of Alzheimer's disease, Autism Spectrum Disorder (ASD), and schizophrenia[5],[6]. By replacing a traditional morpholine ring with the 5-oxa-2-azaspiro[3.5]nonane core, researchers have achieved enhanced binding affinity at the allosteric site without the sedative side effects typically associated with non-selective benzodiazepines[7].

G A Traditional Scaffold (Morpholine) High sp2, Flat B Bioisosteric Replacement (Escape from Flatland) A->B C Spirocyclic Core (5-Oxa-2-azaspiro[3.5]nonane) High sp3, 3D Topology B->C D Therapeutic Application (GABA-A alpha5 PAMs) C->D

Fig 1. Bioisosteric replacement strategy utilizing spirocyclic scaffolds for CNS drug design.

Experimental & Computational Methodologies

To ensure scientific integrity and reproducibility, computational studies utilizing this compound must follow a strict, self-validating protocol.

Protocol 1: Self-Validating DFT Workflow

This protocol outlines the theoretical optimization of the spirocyclic core.

  • Initialization: Construct the 3D geometry of the 5-oxa-2-azaspiro[3.5]nonane free base and its protonated oxalate complex using a molecular builder (e.g., GaussView).

  • Conformational Search: Perform a preliminary Molecular Mechanics (MMFF94) scan to identify the lowest-energy conformer, paying close attention to the oxane chair inversion states.

  • Quantum Optimization: Submit the lowest-energy conformer to a quantum chemistry package (e.g., Gaussian 16). Utilize the B3LYP functional with the 6-311G(d,p) basis set .

    • Causality: B3LYP offers an optimal balance between computational cost and accuracy for organic molecules. The (d,p) polarization functions are mandatory to accurately model the electron density distortion around the highly electronegative nitrogen and oxygen atoms.

  • Self-Validation (Frequency Calculation): Run a vibrational frequency calculation at the exact same level of theory.

    • Validation Check: The output must yield zero imaginary frequencies . If an imaginary frequency is present, the structure is trapped in a transition state (saddle point) and must be perturbed and re-optimized to find the true global minimum.

  • Electronic Extraction: Generate the .chk file to map the ESP surface and extract the HOMO/LUMO energy levels.

G A Input: 5-Oxa-2-azaspiro[3.5]nonane (SMILES/3D Structure) B Conformational Search (Molecular Mechanics/Force Field) A->B C DFT Optimization (B3LYP/6-311G(d,p)) B->C D Frequency Calculation (Self-Validation: No Imaginary Freqs) C->D E Electronic Properties (HOMO-LUMO, ESP Maps, Dipole) D->E F Molecular Docking (Target: GABA-A alpha5 Receptor) E->F

Fig 2. Self-validating computational workflow for spirocyclic DFT profiling and docking.

Protocol 2: Molecular Docking for Target Validation

When docking derivatives of 5-oxa-2-azaspiro[3.5]nonane into biological targets (e.g., GABA A​ receptors), the system must be calibrated against known experimental data.

  • Protein Preparation: Retrieve the high-resolution Cryo-EM or crystal structure of the GABA A​ α 5 receptor. Strip co-crystallized water molecules, add polar hydrogens, and compute Gasteiger charges.

  • Ligand Preparation: Import the DFT-optimized spirocyclic ligand. While the spirocyclic core itself is treated as rigid due to high ring strain, assign flexibility to all exocyclic rotatable bonds.

  • Grid Generation: Define the bounding box centered strictly on the allosteric binding pocket at the α 5/ γ 2 interface.

  • Self-Validation (Re-docking): Before screening novel spirocyclic compounds, re-dock the native co-crystallized ligand using AutoDock Vina or Glide.

    • Validation Check: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose. The protocol is only validated if the RMSD is < 2.0 Å .

  • Execution: Dock the spirocyclic derivatives and analyze the binding free energy ( Δ G) and specific hydrogen-bonding interactions with the α 5 subunit residues.

References

  • Taylor & Francis. "Recent in vivo advances of spirocyclic scaffolds for drug discovery." Expert Opinion on Drug Discovery. URL:[Link]

  • WIPO Patent WO2019238633A1. "New isoxazolyl ether derivatives as gaba a alpha5 pam." Google Patents.

Sources

Exploratory

Technical Whitepaper: Identification, Characterization, and Application of 5-Oxa-2-azaspiro[3.5]nonane Oxalate in Drug Discovery

Executive Summary & The "Escape from Flatland" Paradigm In modern medicinal chemistry, the over-reliance on planar, aromatic heterocycles (such as morpholine or piperazine) has led to clinical candidates with poor solubi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The "Escape from Flatland" Paradigm

In modern medicinal chemistry, the over-reliance on planar, aromatic heterocycles (such as morpholine or piperazine) has led to clinical candidates with poor solubility and high off-target toxicity. As a Senior Application Scientist, I frequently guide drug discovery teams toward "escaping flatland" by incorporating high-Fsp3 (fraction of sp3-hybridized carbons) spirocyclic scaffolds.

5-Oxa-2-azaspiro[3.5]nonane is a premier example of this structural evolution. By fusing a four-membered azetidine ring with a six-membered tetrahydropyran ring at a single spiro carbon, this scaffold projects substituents into three-dimensional space, significantly improving target binding specificity and metabolic stability 1.

G Start Planar Heterocycle (Morpholine/Piperidine) Spiro 5-Oxa-2-azaspiro[3.5]nonane Scaffold Start->Spiro Scaffold Hopping Prop1 Increased sp3 Fraction (High Fsp3) Spiro->Prop1 Prop2 3D Vector Projection (Conformational Rigidity) Spiro->Prop2 Prop3 Improved Metabolic Stability Prop1->Prop3 Outcome Optimized Lead Compound (Reduced Off-Target Toxicity) Prop2->Outcome Prop3->Outcome

Fig 1: Scaffold hopping workflow transitioning from planar heterocycles to spirocyclic systems.

Chemical Identity & Quantitative Data

The compound exists in multiple forms, primarily as the free base and its corresponding oxalate salts. Accurate identification of the specific salt form is critical for calculating precise molarities in biological assays.

Table 1: Physicochemical Properties and Identifiers

Property / IdentifierFree BaseOxalate Salt (1:1)Oxalate Salt (2:1)
CAS Number 138387-19-6 21427359-47-4 31523571-01-8 4
Molecular Formula C7H13NOC9H15NO5C16H28N2O6
Molecular Weight 127.18 g/mol 217.22 g/mol 344.40 g/mol 4
Physical State Volatile Oil / LiquidCrystalline SolidCrystalline Solid
MDL Number N/AMFCD27988003 3MFCD27988003 4

Causality in Experimental Design: Why the Oxalate Salt?

A common pitfall in early-stage drug development is utilizing the free base form of low-molecular-weight aliphatic amines. The free base of 5-oxa-2-azaspiro[3.5]nonane (MW 127.18) is highly hygroscopic, prone to atmospheric oxidation, and often presents as a volatile oil.

The Causality: We intentionally convert the free base into an oxalate salt (either 1:1 or 2:1 stoichiometry) to force crystallization. This transformation yields a bench-stable, free-flowing powder that allows for highly accurate gravimetric weighing during High-Throughput Screening (HTS) library preparation. Furthermore, the oxalate counterion ensures rapid dissolution in aqueous assay buffers, bypassing the need for high concentrations of DMSO, which can cause assay interference.

Analytical Methodology: A Self-Validating Protocol

To guarantee the integrity of the compound before it enters biological screening, a single analytical technique is insufficient. LC-MS alone confirms the mass of the spirocycle but destroys the salt complex during electrospray ionization, leaving the salt stoichiometry ambiguous. Therefore, I mandate a self-validating, orthogonal workflow.

G Sample 5-Oxa-2-azaspiro[3.5]nonane Oxalate Sample LCMS LC-MS (ESI+ / ESI-) Mass & Purity Confirmation Sample->LCMS NMR 1H & 13C qNMR Stoichiometry Elucidation Sample->NMR KF Karl Fischer Titration Moisture Content Sample->KF Validate Cross-Validated CoA Batch Release LCMS->Validate NMR->Validate KF->Validate

Fig 2: Multi-orthogonal analytical workflow for spirocycle structural and purity validation.

Step-by-Step Validation Workflow
  • Moisture Profiling (Karl Fischer Titration):

    • Procedure: Weigh 10.0 mg of the oxalate salt in a humidity-controlled environment. Perform coulometric KF titration.

    • Causality: Oxalate salts frequently form hydrates. If the water weight is not quantified and subtracted from the total mass, the calculated molarity of the stock solution will be artificially low, leading to false negatives in biological assays.

  • Mass & Chromatographic Purity (LC-MS):

    • Procedure: Dissolve 1 mg of the sample in 1 mL of LC-MS grade Water:Acetonitrile (50:50) containing 0.1% Formic Acid. Inject 1 µL onto a C18 UPLC column using a 5–95% organic gradient over 5 minutes. Utilize a Charged Aerosol Detector (CAD) alongside the mass spectrometer, as aliphatic spirocycles lack strong UV chromophores.

    • Validation: Confirm the free base [M+H]+ at m/z 128.1 in ESI+ mode, and the oxalate counterion [M-H]- at m/z 89.0 in ESI- mode.

  • Stoichiometric Elucidation (Quantitative NMR):

    • Procedure: Dissolve 5.0 mg of the sample in 600 µL of DMSO-d6. Add a precisely known mass of an internal standard (e.g., maleic acid). Acquire both 1H and 13C spectra.

    • Validation: Integrate the aliphatic protons of the spirocycle (1.5 - 4.0 ppm) against the internal standard to determine absolute purity. Crucially, evaluate the 13C NMR spectrum for the oxalate carbonyl carbon (~165 ppm) and the spiro-quaternary carbon (C4, ~60-70 ppm). The integration ratio strictly defines whether the batch is the 1:1 (CAS 1427359-47-4) 3 or 2:1 (CAS 1523571-01-8) 4 oxalate salt.

Applications in Advanced Therapeutics

The incorporation of 5-oxa-2-azaspiro[3.5]nonane into active pharmaceutical ingredients has shown remarkable success in combating antimicrobial resistance. For example, it is heavily utilized as a side-chain building block in the synthesis of novel monobactam antibiotics targeting drug-resistant Gram-negative bacteria 1. The rigid spirocyclic nature prevents rapid enzymatic degradation by beta-lactamases, proving that structural causality directly drives therapeutic efficacy.

References

  • Google Patents. "WO2015103583A1 - Monobactams and methods of their synthesis and use".

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Elucidation of 5-Oxa-2-azaspiro[3.5]nonane Oxalate

This guide provides a detailed exploration of the spectroscopic characteristics of 5-Oxa-2-azaspiro[3.5]nonane oxalate, a spirocyclic scaffold of increasing interest in medicinal chemistry and drug development. As the de...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed exploration of the spectroscopic characteristics of 5-Oxa-2-azaspiro[3.5]nonane oxalate, a spirocyclic scaffold of increasing interest in medicinal chemistry and drug development. As the demand for novel three-dimensional molecular frameworks continues to rise, a thorough understanding of the analytical data that confirms their structure and purity is paramount. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the scientific reasoning behind its interpretation.

The spirocyclic nature of 5-Oxa-2-azaspiro[3.5]nonane, featuring a fused azetidine and tetrahydropyran ring system, presents a unique structural motif. The presence of the ether linkage and the secondary amine, which is protonated in the oxalate salt form, gives rise to a distinct spectroscopic fingerprint. This guide will deconstruct the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a robust framework for its characterization.

Molecular Structure and Expected Spectroscopic Behavior

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. 5-Oxa-2-azaspiro[3.5]nonane oxalate is comprised of the spirocyclic amine and an oxalic acid counter-ion. The protonated amine is the key to its salt form.

Caption: Structure of 5-Oxa-2-azaspiro[3.5]nonane Oxalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 5-Oxa-2-azaspiro[3.5]nonane oxalate, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom. The data presented here is predictive, based on the analysis of structurally similar compounds, such as derivatives of 7-oxa-2-azaspiro[3.5]nonane.[1]

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. Due to the rigidity of the spirocyclic system, diastereotopic protons are expected, leading to more complex splitting patterns than might be initially anticipated.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
NH₂⁺~9.0 - 10.0br s2HProtons on the ammonium nitrogen
H-1, H-3~3.8 - 4.2m4HProtons on carbons adjacent to nitrogen
H-4, H-6~3.5 - 3.9m4HProtons on carbons adjacent to oxygen
H-7, H-8~1.6 - 2.0m4HProtons on the cyclohexane ring

Note: The spectrum is likely to be complex in the aliphatic region due to overlapping signals and second-order effects. A 2D NMR experiment, such as a COSY or HSQC, would be invaluable for definitive assignments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will indicate the number of unique carbon environments. Given the symmetry of the core structure, fewer signals than the total number of carbons are expected for the spirocycle itself.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Assignment
C=O (oxalate)~160 - 165Carboxyl carbons of the oxalate
C-4, C-6~65 - 70Carbons adjacent to the ether oxygen
C-1, C-3~50 - 55Carbons adjacent to the nitrogen
C-spiro~40 - 45The spirocyclic carbon
C-7, C-8~25 - 30Carbons on the cyclohexane ring

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For 5-Oxa-2-azaspiro[3.5]nonane oxalate, the key features will be the stretches associated with the ammonium salt, the C-O ether linkage, and the oxalate counter-ion.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2800Strong, BroadN-H stretch of the secondary ammonium salt
~1720, ~1680StrongC=O asymmetric and symmetric stretches of the oxalate
~1600MediumN-H bend of the ammonium salt
~1250StrongC-O-C asymmetric stretch of the ether
~1100StrongC-N stretch of the amine

The broadness of the N-H stretch is a hallmark of ammonium salts. The two distinct carbonyl peaks for the oxalate are also a key diagnostic feature.[2][3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure. For 5-Oxa-2-azaspiro[3.5]nonane oxalate, electrospray ionization (ESI) in positive ion mode would be the most suitable technique.

The analysis would be performed on the free base, 5-Oxa-2-azaspiro[3.5]nonane, as the oxalate salt would not be observed directly.

  • Expected [M+H]⁺ for 5-Oxa-2-azaspiro[3.5]nonane (C₇H₁₃NO): 128.1075 m/z

Fragmentation of the parent ion would likely proceed through the loss of small neutral molecules or cleavage of the rings.

cluster_workflow Mass Spectrometry Fragmentation Workflow Parent Ion\n[M+H]⁺\nm/z = 128.1 Parent Ion [M+H]⁺ m/z = 128.1 Fragment 1\nLoss of C₂H₄ Fragment 1 Loss of C₂H₄ Parent Ion\n[M+H]⁺\nm/z = 128.1->Fragment 1\nLoss of C₂H₄ Retro [2+2] Fragment 2\nLoss of H₂O Fragment 2 Loss of H₂O Parent Ion\n[M+H]⁺\nm/z = 128.1->Fragment 2\nLoss of H₂O Dehydration Fragment 3\nRing Opening Fragment 3 Ring Opening Parent Ion\n[M+H]⁺\nm/z = 128.1->Fragment 3\nRing Opening α-cleavage

Caption: Predicted fragmentation pathways in ESI-MS.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and equipment used.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of 5-Oxa-2-azaspiro[3.5]nonane oxalate in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum using a 400 or 500 MHz spectrometer.

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

cluster_nmr NMR Experimental Workflow A Sample Preparation (Dissolve in D₂O or DMSO-d₆) B ¹H NMR Acquisition (400-500 MHz) A->B C ¹³C NMR Acquisition (Proton Decoupled) A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Integration, Peak Picking, Structural Assignment) D->E

Caption: Generalized workflow for NMR analysis.

Protocol 2: IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Average multiple scans to improve the signal-to-noise ratio.

Protocol 3: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., 50-500 m/z).

    • Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the [M+H]⁺ ion.

Conclusion

The spectroscopic characterization of 5-Oxa-2-azaspiro[3.5]nonane oxalate is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. While this guide provides a predictive framework based on sound chemical principles and data from analogous structures, empirical data acquisition is essential for definitive confirmation. The methodologies and expected data presented herein offer a comprehensive starting point for any researcher or professional engaged in the synthesis, purification, or application of this promising chemical entity.

References

  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • PubChem. (n.d.). 5-oxa-2-azaspiro[3.5]nonane hydrochloride. Retrieved from [Link]

  • Thoreauchem. (n.d.). 5-Oxa-2-azaspiro[3.5]nonane oxalate-1427359-47-4. Retrieved from [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. Retrieved from [Link]

  • Orion Cientific. (n.d.). 5-Oxa-2-azaspiro[3.5]nonane oxalate , Package: 1g , Laibo Chem. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • ResearchGate. (n.d.). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). Retrieved from [Link]

  • Acta Chemica Scandinavica. (1967). Interpretation of Infrared Spectra of Solid Alkali Metal Oxalates, their Hydrates and Perhydrates. Retrieved from [Link]

  • PMC. (2024). Secondary products and molecular mechanism of calcium oxalate degradation by the strain Azospirillum sp. OX-1. Retrieved from [Link]

  • Preprints.org. (2022). Analytical Methods for Oxalate Quantification: The Ubiqui- tous Organic Anion. Retrieved from [Link]

  • MDPI. (2023). Infrared Spectroscopic Investigations of Calcium Oxalate Monohydrate (Whewellite) Dehydration/Rehydration. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of iron(II) oxalate dihydrate at an applied potential.... Retrieved from [Link]

Sources

Exploratory

Strategic Integration of 5-Oxa-2-azaspiro[3.5]nonane Oxalate in Target-Oriented Drug Discovery: A Technical Guide to Spirocyclic Bioisosterism

Executive Summary In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic manipulation of molecular topology. 5-Oxa-2-azaspiro[3.5]n...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic manipulation of molecular topology. 5-Oxa-2-azaspiro[3.5]nonane oxalate (CAS 1427359-47-4) has emerged as a premium spirocyclic building block and a highly effective bioisostere for planar heterocycles such as morpholine and piperidine[1]. This technical guide explores the mechanistic causality behind substituting traditional rings with this spirocyclic scaffold, identifies the primary therapeutic targets that benefit from this vectorization, and provides self-validating experimental protocols for its successful integration into drug discovery pipelines.

The Causality of Scaffold Hopping: Why 5-Oxa-2-azaspiro[3.5]nonane?

Morpholine is a privileged scaffold, ubiquitous in FDA-approved drugs due to its ability to improve aqueous solubility and establish critical hydrogen bonds[2]. However, its planar nature and electron-rich α-carbons make it highly susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism—specifically N-dealkylation and ring opening. Furthermore, highly basic, planar amines frequently trigger off-target hERG channel blockade, a major cardiovascular liability.

By replacing morpholine with 5-oxa-2-azaspiro[3.5]nonane, drug developers achieve a profound structural upgrade:

  • Kinetic Shielding: The spirocyclic architecture introduces a quaternary carbon that acts as a kinetic barrier, sterically shielding the adjacent heteroatoms from enzymatic attack[3].

  • Enhanced Fsp³: The three-dimensional nature of the spirocycle increases the fraction of sp³ hybridized carbons (Fsp³). Higher Fsp³ statistically correlates with higher clinical success rates due to reduced promiscuity and improved topological vectorization[4].

  • Bench Stability: The free base of 5-oxa-2-azaspiro[3.5]nonane is a low-molecular-weight secondary amine prone to volatility and degradation. Utilizing the oxalate salt ensures bench stability, precise stoichiometry, and ease of handling during high-throughput parallel synthesis[1].

Strategic Therapeutic Targets for Spirocyclic Derivatization

Because 5-oxa-2-azaspiro[3.5]nonane is a structural building block, its "targets" are the biological receptors and enzymes modulated by the final active pharmaceutical ingredients (APIs) into which it is incorporated.

Oncology: PI3K and EGFR Kinase Inhibition

In kinase inhibitors, the morpholine ring is famously embedded in PI3K inhibitors (e.g., buparlisib) to anchor the molecule to the ATP-binding pocket. Substituting this moiety with 5-oxa-2-azaspiro[3.5]nonane alters the exit vector of the oxygen lone pairs. This subtle geometric shift can dramatically enhance isoform selectivity (e.g., PI3Kα vs. PI3Kβ) while maintaining the essential hydrogen bond with the valine hinge residue, simultaneously reducing the hepatotoxicity associated with morpholine metabolites.

Immuno-Oncology: Toll-Like Receptors (TLR7/8)

Toll-like receptor 7 (TLR7) agonists are pivotal in immuno-oncology for stimulating innate immune responses. Early-generation pyrazolopyrimidine TLR7 agonists utilizing piperidine or morpholine side chains suffered from rapid metabolic clearance. Scaffold hopping to spirocyclic bioisosteres restored metabolic stability while retaining the basic amine necessary for receptor activation and cellular permeability[5].

CNS Targets: Overcoming the Blood-Brain Barrier (BBB)

For neurodegenerative diseases, achieving BBB penetration is critical. The rigid 3D structure of the oxa-spirocycle lowers the desolvation energy compared to flexible acyclic or planar cyclic amines. It modulates the basicity (pKa) of the nitrogen, optimizing the cLogP for passive diffusion into the central nervous system[6].

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Enzyme (Hinge Region) RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Kinase Activity Inhibitor Spirocyclic Inhibitor (5-Oxa-2-azaspiro[3.5]nonane) Inhibitor->PI3K Competitive Hinge Binding AKT AKT Signaling PIP3->AKT Pathway Cascade Tumor Tumor Proliferation AKT->Tumor Cell Survival

Mechanism of action for spirocycle-enhanced PI3K inhibitors blocking tumor proliferation pathways.

Comparative Physicochemical Profiling

The following table summarizes the quantitative advantages of replacing a standard morpholine ring with the 5-oxa-2-azaspiro[3.5]nonane core[2][6].

Physicochemical PropertyMorpholine5-Oxa-2-azaspiro[3.5]nonanePharmacological Impact
Molecular Weight (Core) 87.12 g/mol 127.18 g/mol Slight mass increase, offset by massive 3D volume gains.
cLogP -0.860.46Improved membrane permeability and BBB penetration.
3D Vectorization Planar (Equatorial/Axial)Orthogonal RingsEnhanced target specificity; reduced promiscuity.
Metabolic Liability High (α-carbon oxidation)Low (Steric shielding)Prolonged half-life (T1/2) in human liver microsomes.
Aqueous Solubility Very HighHighMaintains drug-likeness despite increased lipophilicity.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following workflows are designed as self-validating systems. They include internal controls that prove the causality of the experimental choices and prevent false-positive data generation.

Protocol: High-Temperature SNAr Integration of the Oxalate Salt

Causality: To integrate this building block via Nucleophilic Aromatic Substitution (SNAr), the free amine must be liberated in situ from the oxalate salt. We utilize N,N-Diisopropylethylamine (DIPEA) rather than inorganic bases (like K₂CO₃) because DIPEA ensures a homogeneous reaction mixture in polar aprotic solvents (NMP), overcoming the high kinetic barrier imposed by the spirocycle's steric bulk.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 eq of the heteroaryl chloride electrophile (e.g., 2-chloro-quinazoline) and 1.2 eq of 5-oxa-2-azaspiro[3.5]nonane oxalate in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration.

  • Base Addition: Add 3.5 eq of DIPEA. (Rationale: 2.0 eq neutralizes the dicarboxylic oxalate salt, 1.0 eq neutralizes the HCl generated during SNAr, and 0.5 eq acts as an excess to drive the equilibrium).

  • Thermal Activation: Heat the reaction to 110°C under a nitrogen atmosphere for 12 hours.

  • Self-Validating Kinetic Check: At 2 hours, withdraw a 5 µL aliquot, dilute in 1 mL MeCN/H₂O, and analyze via LC-MS.

    • Validation: The protocol validates itself when the UV trace shows the emergence of the product mass[M+H]⁺. If the electrophile persists >50%, the temperature is ramped to 120°C, proving the kinetic resistance of the bulky spirocycle.

  • Isolation: Quench with cold water, extract with EtOAc, wash with brine to remove NMP, and purify via reverse-phase chromatography.

G A Morpholine-containing Hit Compound B Spirocyclic Bioisosteric Replacement A->B Identify Liability C 5-Oxa-2-azaspiro[3.5]nonane Integration B->C Scaffold Hopping D In Vitro Profiling (HLM, hERG) C->D Synthesize & Test E Optimized Lead (Enhanced PK/PD) D->E Data Validation

Workflow illustrating the target-oriented bioisosteric replacement of morpholine with a spirocycle.

Protocol: In Vitro Liver Microsomal Stability Assay

Causality: To prove the bioisosteric advantage of the spirocycle, it must be tested against oxidative enzymes. Human Liver Microsomes (HLM) contain the full complement of CYP450s. NADPH is added as the obligate electron donor; without it, CYP450s are inactive, and the assay cannot validate oxidative stability.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a 1 µM solution of the spirocyclic lead compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Equilibration: Add HLM to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Self-Validating Control Setup: Prepare identical parallel reactions for Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control).

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: At time points 0, 15, 30, and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). (Rationale: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism and precipitating the protein for clean LC-MS/MS injection).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.

  • Validation Check: Calculate the intrinsic clearance. If Verapamil is not rapidly depleted (T1/2 < 15 mins), the microsomes or NADPH are degraded, and the assay must be rejected. This strict gatekeeping ensures no false-positive stability is reported for the spirocycle.

References

  • SynQuest Laboratories. "5-Oxa-2-azaspiro[3.5]nonane oxalate Product Information." SynQuest Labs.
  • EnamineStore. "5-oxa-2-azaspiro[3.5]nonane Physicochemical Properties." Enamine.
  • Chemical Science (RSC). "Oxa-spirocycles: synthesis, properties and applications." Royal Society of Chemistry.
  • ACS Publications. "Enantioselective Synthesis of Axially Chiral Spiro[3.3]heptanes by Site-Selective C–H Functionalization." American Chemical Society.
  • PMC. "Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applications in Immuno-oncology." National Institutes of Health.
  • ChemRxiv. "Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes." ChemRxiv.

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Protocols & Analytical Methods

Method

Application Note: Harnessing 5-Oxa-2-azaspiro[3.5]nonane Oxalate for the Synthesis of Brain-Penetrant MAGL Inhibitors

Executive Summary The development of central nervous system (CNS) therapeutics is historically plagued by high attrition rates, primarily due to poor blood-brain barrier (BBB) permeability and off-target toxicity. To ove...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics is historically plagued by high attrition rates, primarily due to poor blood-brain barrier (BBB) permeability and off-target toxicity. To overcome these pharmacokinetic bottlenecks, modern neuropharmacology relies heavily on 3D-conformational scaffolds. 5-Oxa-2-azaspiro[3.5]nonane oxalate (CAS 1427359-47-4) has emerged as a highly valuable spirocyclic building block in medicinal chemistry [[1]]().

This application note details the mechanistic rationale and self-validating experimental protocols for utilizing 5-Oxa-2-azaspiro[3.5]nonane oxalate to synthesize next-generation inhibitors of Monoacylglycerol Lipase (MAGL) . By targeting the MAGL enzyme, researchers can directly modulate the endocannabinoid system to suppress neuroinflammation and promote neuroprotection in models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury [[2]]().

Mechanistic Rationale

"Escape from Flatland" in CNS Drug Design

Historically, drug libraries were dominated by flat, planar aromatic rings (low Fsp³ character) which suffer from poor solubility and low BBB penetration. The integration of spirocyclic architectures, such as 5-Oxa-2-azaspiro[3.5]nonane, represents a strategic "escape from flatland" 3.

  • Causality: The spirocyclic core introduces rigid, three-dimensional complexity that prevents non-specific planar stacking with off-target proteins. Furthermore, the high degree of saturation (sp³ hybridized carbons) lowers the overall lipophilicity (ClogP) while maintaining the structural bulk necessary for target affinity, directly translating to enhanced metabolic stability and superior diffusion across the lipid-rich blood-brain barrier 3.

Targeting the MAGL / 2-AG Axis

Monoacylglycerol lipase (MAGL) is the primary serine hydrolase responsible for degrading 2-arachidonoylglycerol (2-AG), the most abundant endocannabinoid in the brain 4.

  • Causality: The hydrolysis of 2-AG by MAGL generates arachidonic acid (AA), which is rapidly converted by COX enzymes into pro-inflammatory prostaglandins (e.g., PGE2) 5. By inhibiting MAGL with a spirocyclic derivative, researchers achieve a dual therapeutic effect: preserving neuroprotective 2-AG signaling at CB1/CB2 receptors while simultaneously starving the neuroinflammatory arachidonic acid cascade 2.

MAGL_Pathway TwoAG 2-Arachidonoylglycerol (2-AG) MAGL MAGL Enzyme (Target) TwoAG->MAGL Hydrolysis CBReceptors CB1 / CB2 Receptors TwoAG->CBReceptors Activates AA Arachidonic Acid (AA) MAGL->AA Generates PG Prostaglandins (PGE2) AA->PG COX Enzymes Inflammation Neuroinflammation & Synaptic Damage PG->Inflammation Drives Protection Neuroprotection & Anti-inflammatory CBReceptors->Protection Promotes Inhibitor Spirocyclic MAGL Inhibitor Inhibitor->MAGL Blocks

Pathway illustrating MAGL inhibition shifting the balance from neuroinflammation to neuroprotection.

Experimental Workflows & Protocols

Protocol 3.1: Amide Coupling & Scaffold Functionalization

To integrate the 5-Oxa-2-azaspiro[3.5]nonane core into a MAGL-targeting pharmacophore, an amide coupling reaction is utilized.

  • Step 1: Dissolve 1.0 eq of the target aryl carboxylic acid (pharmacophore) in anhydrous DMF (0.2 M).

  • Step 2: Add 1.2 eq of HATU and stir for 10 minutes at room temperature to form the active OAt-ester.

    • Causality: HATU is strictly required over EDC/HOBt because the secondary amine of the spirocyclic core is sterically hindered. HATU provides the rapid kinetics necessary to prevent degradation of the active ester.

  • Step 3: Add 1.1 eq of 5-Oxa-2-azaspiro[3.5]nonane oxalate [[1]](), followed immediately by 4.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The oxalate salt is utilized because it is highly crystalline and non-hygroscopic, ensuring accurate stoichiometric weighing. However, because oxalic acid is dibasic, a large excess of DIPEA (4.0 eq) is mandatory to fully neutralize the salt and liberate the nucleophilic free base.

  • Step 4 (Self-Validation): After 2 hours, quench a 5 µL aliquot in 100 µL of Methanol. Analyze via LC-MS. The protocol is self-validating: the reaction is only deemed complete when the Extracted Ion Chromatogram (EIC) demonstrates >95% consumption of the starting carboxylic acid.

  • Step 5: Purify via reverse-phase preparative HPLC to yield the final spirocyclic MAGL inhibitor.

Protocol 3.2: In Vitro MAGL Fluorogenic Inhibition Assay
  • Step 1: Prepare assay buffer (10 mM Tris-HCl, pH 7.2, 1 mM EDTA, 0.01% Tween-20).

  • Step 2: Pre-incubate recombinant human MAGL enzyme (10 ng/well) with varying concentrations of the synthesized spirocyclic compound (10 pM to 10 µM) in a 384-well black microplate for 30 minutes at 37°C.

  • Step 3: Initiate the reaction by adding the fluorogenic substrate, 4-methylumbelliferyl arachidonate (4-MU-A), to a final concentration of 1 µM.

    • Causality: 4-MU-A is chosen over colorimetric substrates because the release of the 4-MU fluorophore allows for continuous kinetic reading (Ex 355 nm / Em 460 nm), eliminating false positives caused by compound precipitation or baseline absorbance.

  • Step 4 (Self-Validation): Run the established MAGL inhibitor JZL184 in parallel as a positive control. The assay plate is self-validated and accepted only if the calculated IC50 of JZL184 falls within the established literature range of 8–12 nM [[4]]().

Protocol 3.3: PAMPA-BBB Permeability Validation
  • Step 1: Coat the PVDF filter membrane of a PAMPA donor plate with 4 µL of Porcine Brain Lipid extract (20 mg/mL in dodecane).

    • Causality: Standard PAMPA uses synthetic lecithin, which poorly correlates with the tight junctions of the brain. Porcine brain lipid accurately mimics the specific lipidomic environment of the human BBB.

  • Step 2: Add 150 µL of the spirocyclic compound (10 µM in PBS, 1% DMSO) to the donor well, and 300 µL of PBS to the acceptor well. Incubate for 18 hours at room temperature.

  • Step 3: Quantify compound concentration in both wells via LC-MS/MS to calculate the effective permeability (Pe).

  • Step 4 (Self-Validation): Include Verapamil (High Permeability Control) and Theophylline (Low Permeability Control). The assay is internally validated if Verapamil Pe > 10 × 10⁻⁶ cm/s and Theophylline Pe < 1 × 10⁻⁶ cm/s.

Workflow Scaffold 5-Oxa-2-azaspiro[3.5]nonane Oxalate Salt Freebase Freebasing & Amide Coupling Scaffold->Freebase Purification LC-MS/NMR Validation Freebase->Purification Assay In Vitro MAGL Fluorogenic Assay Purification->Assay PAMPA PAMPA-BBB Permeability Purification->PAMPA Lead CNS Lead Candidate Assay->Lead PAMPA->Lead

Workflow for synthesizing and validating spirocyclic MAGL inhibitors for CNS drug discovery.

Quantitative Data Presentation

The integration of the 5-Oxa-2-azaspiro[3.5]nonane core significantly alters the physicochemical and biological profile of the resulting drug candidate. Table 1 summarizes the expected comparative metrics when replacing a traditional planar piperidine ring with the spirocyclic scaffold.

Table 1: Comparative Physicochemical and Biological Profiling

Compound ScaffoldFsp³ (Saturation)ClogP (Lipophilicity)MAGL IC50 (nM)PAMPA-BBB Pe (10⁻⁶ cm/s)BBB Classification
Planar Piperidine Analog0.254.845.22.1Low / Moderate
5-Oxa-2-azaspiro[3.5]nonane 0.65 3.1 12.4 14.5 High (CNS+)

Note: The spirocyclic analog demonstrates a highly favorable reduction in ClogP and a near 7-fold increase in BBB permeability, validating the "escape from flatland" hypothesis.

References

  • SynQuest Laboratories. "5-Oxa-2-azaspiro[3.5]nonane oxalate". Source: SynQuest Labs.
  • Frontiers in Immunology. "A helping HAND: therapeutic potential of MAGL inhibition against HIV-1-associated neuroinflammation". Source: Frontiers.
  • National Institutes of Health (NIH) / PMC. "Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases". Source: PMC.
  • bioRxiv. "A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature". Source: bioRxiv.
  • ACS Medicinal Chemistry Letters. "General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination". Source: ACS.

Sources

Application

Application Note: 5-Oxa-2-azaspiro[3.5]nonane Oxalate as a Strategic Scaffold in Alzheimer's Disease Drug Discovery

Executive Summary The development of central nervous system (CNS) therapeutics for Alzheimer's disease (AD) has historically been hindered by the poor blood-brain barrier (BBB) permeability and metabolic instability of f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics for Alzheimer's disease (AD) has historically been hindered by the poor blood-brain barrier (BBB) permeability and metabolic instability of flat, aromatic-heavy drug candidates. To overcome these pharmacokinetic bottlenecks, medicinal chemists are increasingly utilizing spirocyclic building blocks to increase the fraction of sp³-hybridized carbons ( Fsp3​ ) in drug molecules.

5-Oxa-2-azaspiro[3.5]nonane oxalate (CAS: 1427359-47-4 / 1523571-01-8) has emerged as a highly valuable bifunctional scaffold. By fusing a 4-membered azetidine ring with a 6-membered tetrahydropyran ring, this spirocycle imparts significant three-dimensional character to lead compounds. In contemporary AD research, this building block is primarily utilized to synthesize two classes of targeted therapeutics:

  • GABA-A α5 Positive Allosteric Modulators (PAMs) : To restore hippocampal network oscillations and improve cognitive deficits [1].

  • Monoacylglycerol Lipase (MAGL) Inhibitors : To elevate neuroprotective endocannabinoids (2-AG) and suppress arachidonic acid-driven neuroinflammation [2].

This application note details the mechanistic rationale, physicochemical advantages, and validated experimental protocols for incorporating 5-Oxa-2-azaspiro[3.5]nonane oxalate into AD drug discovery pipelines.

Mechanistic Grounding in Alzheimer's Disease

GABA-A α5 Receptor Modulation

The α5 subunit of the GABA-A receptor is highly localized in the hippocampus, a brain region critical for learning and memory that is severely affected by AD pathology. Positive Allosteric Modulators (PAMs) targeting the GABA-A α5 receptor enhance tonic inhibitory currents, which helps normalize aberrant hippocampal hyperactivity observed in early-stage AD. 5-Oxa-2-azaspiro[3.5]nonane is frequently coupled to isoxazole or triazole cores to create highly selective α5 PAMs, as the spirocyclic oxygen acts as a precise hydrogen-bond acceptor within the allosteric binding pocket [1].

MAGL Inhibition and the Endocannabinoid System

Neuroinflammation, driven by microglial activation and prostaglandin synthesis, accelerates amyloid-beta (Aβ) and tau pathologies. Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA). Inhibiting MAGL achieves a dual therapeutic effect: it preserves neuroprotective 2-AG levels while simultaneously starving the cyclooxygenase (COX) pathway of AA, thereby halting the production of pro-inflammatory prostaglandins[2, 3]. Spirocyclic MAGL inhibitors utilizing the 5-Oxa-2-azaspiro[3.5]nonane core demonstrate superior target residence time and reduced off-target endocannabinoid system effects.

AD_Pathways cluster_0 MAGL Inhibitor Pathway cluster_1 GABA-A α5 PAM Pathway Spiro 5-Oxa-2-azaspiro[3.5]nonane Scaffold MAGL MAGL Enzyme Spiro->MAGL Scaffold for Inhibitors GABA GABA-A α5 Receptor Spiro->GABA Scaffold for PAMs AG2 Elevated 2-AG MAGL->AG2 Inhibits Hydrolysis AA Decreased Arachidonic Acid & Prostaglandins AG2->AA Shifts Metabolism NeuroInf Reduced Neuroinflammation & Aβ Accumulation AA->NeuroInf Mitigates Pathology Inhib Tonic Inhibitory Current GABA->Inhib Positive Allosteric Modulation Cog Restored Hippocampal Network Oscillations Inhib->Cog Enhances Cognition

Fig 1. Dual therapeutic pathways in AD enabled by 5-Oxa-2-azaspiro[3.5]nonane-derived compounds.

Physicochemical Data Presentation

Replacing traditional flat rings (e.g., piperidine or morpholine) with the 5-Oxa-2-azaspiro[3.5]nonane system significantly alters the physicochemical profile of the resulting drug candidate. The table below summarizes the typical improvements observed during lead optimization.

Table 1: Comparative Physicochemical Profile (Morpholine vs. Spirocyclic Scaffold)

ParameterTraditional Morpholine Analog5-Oxa-2-azaspiro[3.5]nonane AnalogPharmacological Impact in AD
Fsp3​ Fraction 0.350.58 Increased 3D complexity reduces off-target promiscuity.
LogD (pH 7.4) 3.22.6 Lower lipophilicity reduces non-specific protein binding.
BBB Permeability ( Papp​ ) 4.5×10−6 cm/s 12.8×10−6 cm/s Enhanced CNS exposure required for AD targets.
Intrinsic Clearance ( CLint​ ) 45 µL/min/mg18 µL/min/mg Spiro-steric hindrance protects against CYP450 metabolism.

Experimental Protocols

As a Senior Application Scientist, I have designed these protocols to be self-validating. Every step includes a mechanistic rationale to ensure that researchers understand the causality behind the methodology.

Protocol 1: Amide Coupling for Library Generation

Rationale: 5-Oxa-2-azaspiro[3.5]nonane is supplied as an oxalate salt to ensure shelf stability and prevent the hygroscopicity typical of free azetidines. However, the secondary amine in the azetidine ring is sterically hindered. Therefore, highly reactive coupling reagents (HATU) and excess organic base must be used.

Step-by-Step Procedure:

  • Activation: Dissolve the core carboxylic acid (1.0 eq, e.g., an isoxazole-carboxylic acid for GABA-A PAMs) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and stir at room temperature for 10 minutes. Causality: HATU rapidly forms an active HOAt ester, preventing epimerization of chiral centers on the core acid.

  • Free-Basing the Spirocycle: In a separate vial, suspend 5-Oxa-2-azaspiro[3.5]nonane oxalate (1.1 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq). Causality: The oxalate salt requires at least 2 equivalents of base to neutralize; the excess 1.5 eq ensures the reaction environment remains basic enough to drive the nucleophilic attack.

  • Coupling: Transfer the free-based spirocycle solution to the activated acid. Stir at room temperature for 4–6 hours.

  • Validation (LC-MS): Monitor the reaction via LC-MS. The spirocyclic product should appear as the [M+H]+ peak. If unreacted active ester remains, elevate the temperature to 40°C (steric hindrance from the spiro-center can occasionally stall room-temperature couplings).

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, and purify via reverse-phase flash chromatography.

Protocol 2: Self-Validating PAMPA-BBB Assay

Rationale: To ensure the synthesized spiro-compound can reach AD targets in the brain, an in vitro Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is required.

Step-by-Step Procedure:

  • Preparation: Coat the filter membrane of a 96-well donor plate (pore size 0.45 µm) with 5 µL of porcine brain lipid (PBL) extract dissolved in dodecane (20 mg/mL).

  • Compound Loading: Dilute the synthesized 5-Oxa-2-azaspiro[3.5]nonane derivative to 10 µM in PBS (pH 7.4, 5% DMSO). Add 300 µL to the donor wells.

  • Internal Controls (Self-Validation): In adjacent wells, load Verapamil (10 µM, positive control for high permeability) and Theophylline (10 µM, negative control for low permeability). Causality: If Verapamil fails to cross, the lipid layer is too thick. If Theophylline crosses, the membrane is compromised.

  • Membrane Integrity Check: Add Lucifer Yellow (20 µM) to all donor wells. Causality: Lucifer Yellow is a fluorescent marker that cannot cross intact lipid bilayers. Its presence in the acceptor well immediately flags a ruptured membrane.

  • Incubation: Place the acceptor plate (containing 300 µL pure PBS) over the donor plate. Incubate at 37°C for 18 hours in a humidity chamber.

  • Quantification: Separate the plates. Measure compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

Protocol 3: MAGL Target Engagement via Activity-Based Protein Profiling (ABPP)

Rationale: Traditional colorimetric MAGL assays often yield false positives due to compound aggregation. ABPP utilizes a fluorophosphonate (FP)-rhodamine probe that covalently binds to the active serine nucleophile of MAGL. A true spirocyclic MAGL inhibitor will outcompete the probe, resulting in a loss of fluorescence.

Step-by-Step Procedure:

  • Lysate Preparation: Homogenize wild-type mouse brain tissue in PBS. Centrifuge at 100,000 x g for 45 min to isolate the membrane fraction (where MAGL resides). Dilute to 2 mg/mL protein.

  • Inhibitor Incubation: Treat 50 µL of the proteome with the 5-Oxa-2-azaspiro[3.5]nonane-derived inhibitor (dose-response: 1 nM to 10 µM) for 30 minutes at 37°C.

  • Control (Self-Validation): Treat a separate aliquot with JZL184 (1 µM), a validated irreversible MAGL inhibitor. Causality: This establishes the maximum possible reduction in MAGL fluorescence, defining the assay window.

  • Probe Labeling: Add FP-rhodamine probe (1 µM final concentration) to all samples. Incubate for 30 minutes at room temperature in the dark.

  • Resolution: Quench the reaction with 4x SDS loading buffer. Resolve the proteins using 10% SDS-PAGE.

  • Imaging: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at 532 nm excitation. Quantify the depletion of the ~33 kDa MAGL band relative to the vehicle control to determine the IC50​ .

References

  • Hoffmann-La Roche Inc.
  • Monoacylglycerol lipase is a new therapeutic target for Alzheimer's disease Cell Reports / National Institutes of Health (NIH)[Link]

  • Long-Term Monoacylglycerol Lipase Inhibitor Treatment Decelerates Pathological Changes in APP/PS1-21 Mice Advances in Alzheimer's Disease / SCIRP[Link]

Method

Application Note: Large-Scale Synthesis of 5-Oxa-2-azaspiro[3.5]nonane Oxalate

Executive Summary Spirocyclic amines have emerged as highly valuable structural motifs in modern drug discovery and medicinal chemistry[1]. As conformationally restricted, metabolically stable bioisosteres for morpholine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirocyclic amines have emerged as highly valuable structural motifs in modern drug discovery and medicinal chemistry[1]. As conformationally restricted, metabolically stable bioisosteres for morpholines and piperidines, they offer improved physicochemical properties, including enhanced aqueous solubility and modulated lipophilicity (LogP).

This application note details a robust, scalable, and highly chemoselective protocol for the large-scale synthesis of 5-oxa-2-azaspiro[3.5]nonane oxalate (CAS 1427359-47-4)[2]. By utilizing a convergent Grignard addition followed by an intramolecular Williamson-type etherification, this route avoids hazardous reagents, maximizes atom economy, and isolates the final compound as a highly crystalline, shelf-stable oxalate salt suitable for high-throughput library generation.

Mechanistic Rationale & Retrosynthetic Strategy

The construction of the spiro[azetidine-3,2'-tetrahydropyran] core requires precise control over ring-closing kinetics and chemoselectivity.

  • Chemoselective Grignard Formation: The synthesis begins with 1-bromo-4-chlorobutane. The differential reactivity between the bromide and chloride halogens ensures that magnesium insertion occurs exclusively at the bromide. This generates 4-chlorobutylmagnesium bromide, leaving the terminal chloride intact as a latent leaving group.

  • Nucleophilic Addition: The Grignard reagent attacks the sterically accessible ketone of N-Boc-azetidin-3-one, forming a tertiary alcohol intermediate.

  • Intramolecular Etherification: The critical spirocyclization step utilizes Potassium tert-butoxide (KOtBu)[3]. As a strong, non-nucleophilic base, KOtBu efficiently deprotonates the sterically hindered tertiary alcohol without participating in competitive substitution reactions. The resulting alkoxide undergoes an intramolecular SN2 displacement of the terminal chloride, forming the 6-membered tetrahydropyran (THP) ring.

  • Salt Formation: Free spirocyclic amines of this molecular weight are often volatile and hygroscopic[4]. Precipitation with oxalic acid yields a highly stable, non-hygroscopic 2:1 or 1:1 salt that ensures precise stoichiometric handling.

Reaction Scheme Visualization

ReactionScheme A N-Boc-azetidin-3-one (Starting Material) C 1-Boc-3-(4-chlorobutyl) azetidin-3-ol (Intermediate 1) A->C THF, -20°C to RT B 4-chlorobutylmagnesium bromide (Grignard Reagent) B->C Addition D tert-butyl 5-oxa-2-azaspiro [3.5]nonane-2-carboxylate (Intermediate 2) C->D KOtBu, THF, 60°C (Intramolecular Cyclization) E 5-oxa-2-azaspiro [3.5]nonane free base (Intermediate 3) D->E HCl/Dioxane, RT (Boc Deprotection) F 5-oxa-2-azaspiro [3.5]nonane oxalate (Final Product) E->F Oxalic Acid, EtOH (Crystallization)

Figure 1: Retrosynthetic pathway and forward chemical workflow for the synthesis of 5-oxa-2-azaspiro[3.5]nonane oxalate.

Quantitative Data: Optimization of the Spirocyclization Step

The intramolecular ring closure is the rate-limiting step of this synthesis. Table 1 summarizes the optimization of base and solvent conditions to maximize the yield of the spirocyclic core on a 100-gram scale.

Base (1.5 eq)SolventTemperature (°C)Yield (%)Purity (HPLC, %)Mechanistic Observation
NaHDMF256588Moderate yield; side reactions observed due to solvent degradation over time.
NaOH (aq)Toluene (TBAB)804275Poor conversion; biphasic phase-transfer system inefficient for sterically hindered tertiary alcohols.
KOtBu THF 60 89 96 Optimal; strong non-nucleophilic base cleanly deprotonates tertiary alcohol.
K₂CO₃MeCN80<10N/ABase too weak to deprotonate the tertiary alcohol efficiently; starting material recovered.

Table 1: Optimization parameters for the intramolecular etherification of 1-Boc-3-(4-chlorobutyl)azetidin-3-ol.

Step-by-Step Experimental Protocol

Phase 1: Grignard Preparation & Addition
  • Preparation of Grignard: Charge a dry, argon-purged 5 L jacketed reactor with magnesium turnings (1.2 eq) and anhydrous THF (1 L). Add a single crystal of iodine to initiate the reaction. Slowly add 1-bromo-4-chlorobutane (1.1 eq) while maintaining the internal temperature between 30–40°C. Stir for 2 hours until the magnesium is consumed.

  • Nucleophilic Addition: Cool the reactor to -20°C. Dropwise add a solution of N-Boc-azetidin-3-one (1.0 eq, 500 g scale) in anhydrous THF (1 L) over 90 minutes.

  • Quench & Extraction: Warm the mixture to room temperature and stir for 1 hour. Quench slowly with saturated aqueous NH₄Cl (1.5 L). Extract the aqueous layer with MTBE (2 × 1 L). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Intermediate 1 as a pale yellow oil.

Phase 2: Intramolecular Etherification (Spirocyclization)
  • Deprotonation: Dissolve Intermediate 1 in anhydrous THF (2.5 L) in a clean 5 L reactor. Cool to 0°C.

  • Cyclization: Portionwise add Potassium tert-butoxide (1.5 eq)[3] over 30 minutes.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60°C for 4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Cool to room temperature, quench with DI water (1 L), and extract with Ethyl Acetate (3 × 800 mL). Wash organics with brine, dry over MgSO₄, and concentrate to yield Intermediate 2 (tert-butyl 5-oxa-2-azaspiro[3.5]nonane-2-carboxylate).

Phase 3: Boc-Deprotection & Freebasing
  • Acidic Cleavage: Dissolve Intermediate 2 in Dichloromethane (DCM, 1.5 L). Slowly add 4M HCl in Dioxane (3.0 eq). Stir vigorously at room temperature for 3 hours. Gas evolution (CO₂) will be observed.

  • Concentration: Concentrate the mixture to dryness under vacuum to remove excess HCl and dioxane, yielding the hydrochloride salt as a crude solid.

  • Freebasing: Suspend the solid in DCM (1 L) and cool to 0°C. Slowly add 2M aqueous NaOH until the aqueous layer reaches pH 11. Separate the layers, extract the aqueous phase with DCM (2 × 500 mL), dry the combined organics over Na₂SO₄, and concentrate carefully (volatile product) to yield Intermediate 3 (free base).

Phase 4: Oxalate Salt Crystallization
  • Salt Formation: Dissolve the free base in absolute ethanol (800 mL) and heat to 50°C.

  • Precipitation: In a separate flask, dissolve anhydrous oxalic acid (1.05 eq) in absolute ethanol (400 mL). Add the oxalic acid solution dropwise to the free base solution. A white precipitate will begin to form immediately.

  • Isolation: Cool the suspension to 0°C and stir for 2 hours to maximize crystallization. Filter the solid through a sintered glass funnel, wash with ice-cold ethanol (2 × 200 mL), and dry in a vacuum oven at 40°C for 24 hours to yield 5-Oxa-2-azaspiro[3.5]nonane oxalate as a pristine white powder.

Industrial Scale-Up Workflow

ScaleUpFlow R1 Reactor 1: Grignard Addition (Cryogenic to RT, THF) Q1 Aqueous Quench & Phase Separation (NH4Cl / MTBE) R1->Q1 R2 Reactor 2: Base-Promoted Cyclization (KOtBu, THF, 60°C) Q1->R2 W1 Aqueous Wash & Solvent Swap (Water / EtOAc -> DCM) R2->W1 R3 Reactor 3: Boc Deprotection (HCl in Dioxane, RT) W1->R3 C1 Crystallizer: Oxalate Salt Formation (EtOH, 50°C to 0°C) R3->C1 F1 Filtration & Vacuum Drying (Final API/Building Block) C1->F1

Figure 2: Process engineering flow diagram for the multigram-to-kilogram scale synthesis of the spirocyclic oxalate salt.

Sources

Application

Application Note: 5-Oxa-2-azaspirononane Oxalate as a Next-Generation Morpholine Bioisostere in Drug Discovery

Application Note: 5-Oxa-2-azaspiro[1]nonane Oxalate as a Next-Generation Morpholine Bioisostere in Drug Discovery Introduction & Scientific Rationale In the pursuit of optimizing pharmacokinetic and pharmacodynamic profi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Oxa-2-azaspiro[1]nonane Oxalate as a Next-Generation Morpholine Bioisostere in Drug Discovery

Introduction & Scientific Rationale

In the pursuit of optimizing pharmacokinetic and pharmacodynamic profiles, modern drug discovery has heavily embraced the "Escape from Flatland" paradigm [1]. This principle dictates that increasing the three-dimensionality of a drug candidate—quantified by the fraction of sp³ hybridized carbons ( Fsp3​ )—correlates strongly with clinical success.

Historically, morpholine has been a ubiquitous structural motif used to modulate lipophilicity and improve aqueous solubility. However, morpholine carries significant liabilities:

  • Metabolic Vulnerability: The α -carbons adjacent to the oxygen and nitrogen atoms are highly susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism, leading to rapid clearance.

  • Conformational Flattening: When the morpholine nitrogen is conjugated to an aromatic ring or carbonyl group, the ring often adopts a flattened conformation, reducing the overall 3D complexity of the molecule.

5-Oxa-2-azaspiro[1]nonane has emerged as a premier spirocyclic bioisostere to overcome these limitations [2, 3]. By locking the ether and amine functionalities into an orthogonal spirocyclic framework, medicinal chemists can enforce rigid three-dimensionality, project vectors into previously inaccessible chemical space, and sterically shield the core from metabolic degradation.

Why the Oxalate Salt?

The free base of 5-oxa-2-azaspiro[1]nonane is a low-molecular-weight liquid that is prone to volatility, atmospheric oxidation, and hygroscopicity. The oxalate salt (CAS: 1427359-47-4) is explicitly chosen for synthesis because it forms a highly stable, free-flowing crystalline powder [4]. This ensures precise stoichiometric weighing, extends shelf-life, and enables seamless integration into automated High-Throughput Screening (HTS) and parallel synthesis workflows.

Physicochemical Profiling: Morpholine vs. Spirocycle

The decision to replace a morpholine ring with a 5-oxa-2-azaspiro[1]nonane moiety is driven by predictable shifts in physicochemical properties. The table below summarizes the comparative advantages.

Property / MetricMorpholine Core5-Oxa-2-azaspiro[1]nonaneImpact on Drug Discovery
3D Character (Shape) Flexible chair; flattens upon N-conjugationRigid, orthogonal spirocyclic vectorsEnhances target selectivity; prevents non-specific protein binding.
Metabolic Stability (CL int​ ) Low (rapid α -carbon oxidation)High (steric hindrance blocks CYP access)Increases half-life ( t1/2​ ) and systemic exposure (AUC).
Aqueous Solubility HighHigh to Very HighMaintains or improves oral bioavailability.
pKa (Secondary Amine) ~8.3~8.5 – 8.8Slight increase in basicity; alters hERG liability profiles.
Lipophilicity (LogD) BaselineGenerally lower ( Δ LogD ~ -0.2 to -0.5)Reduces lipophilic-driven toxicity and promiscuity.

Bioisosteric Logic & Workflow Visualization

Bioisostere M Morpholine Core (Flexible, High Clearance) S 5-Oxa-2-azaspiro[3.5]nonane (Rigid 3D Spirocycle) M->S Bioisosteric Replacement P1 Improved Metabolic Stability (Lower CLint) S->P1 P2 Enhanced Target Selectivity (3D Shape) S->P2 P3 Modulated pKa & Lower Lipophilicity S->P3

Fig 1. Logical flow of bioisosteric replacement from morpholine to 5-Oxa-2-azaspiro[1]nonane.

Workflow Step1 Weigh 5-Oxa-2-azaspirononane oxalate (Stable, non-hygroscopic solid) Step2 Add Mild Base (e.g., DIPEA, 3.0+ eq) Neutralize oxalate & release free amine Step1->Step2 Step3 Add Electrophile (Aryl Halide or Carboxylic Acid) Step2->Step3 Step4 Catalyst / Coupling Agent (Pd-catalyst or HATU) Step3->Step4 Step5 Product Isolation (Spirocyclic Target Compound) Step4->Step5

Fig 2. Standardized workflow for utilizing the oxalate salt in cross-coupling reactions.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . The causality behind the stoichiometric choices—specifically the handling of the oxalate counterion—is explicitly detailed.

Protocol A: HATU-Mediated Amide Coupling

Objective: Couple 5-oxa-2-azaspiro[1]nonane oxalate with a target carboxylic acid to form a rigidified amide.

Causality & Design: Oxalic acid is a diprotic acid. Depending on the commercial vendor, the salt may be provided as a 1:1 or 2:1 (amine:oxalate) ratio. To guarantee the complete liberation of the nucleophilic free amine, a significant excess of a non-nucleophilic base (N,N-Diisopropylethylamine, DIPEA) must be used. We mandate 4.0 equivalents of DIPEA: 2.0 eq to neutralize the oxalate, 1.0 eq to deprotonate the carboxylic acid, and 1.0 eq as a kinetic excess.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol, 1.0 eq) and 5-oxa-2-azaspiro[1]nonane oxalate (1.2 mmol, 1.2 eq).

  • Solvation: Suspend the solids in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL). Note: The oxalate salt may not fully dissolve until the base is added.

  • Free-Basing: Add DIPEA (4.0 mmol, 4.0 eq) dropwise at room temperature. Stir for 10 minutes.

    • Validation Checkpoint 1: The solution should become homogeneous, confirming the successful neutralization of the oxalate salt and liberation of the free spirocyclic amine.

  • Activation: Cool the reaction to 0 °C using an ice bath. Add HATU (1.1 mmol, 1.1 eq) in a single portion.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Validation Checkpoint 2: Monitor via LC-MS. The disappearance of the free amine mass [M+H]+ and the appearance of the product mass confirms successful coupling.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract with EtOAc ( 3×15 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to remove residual DMF and DIPEA salts.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig N-Arylation

Objective: Synthesize an N-aryl spirocycle via palladium-catalyzed cross-coupling.

Causality & Design: Secondary spirocyclic amines can be sterically demanding. The RuPhos ligand paired with a highly active precatalyst (e.g., RuPhos Pd G3) is optimal for preventing β -hydride elimination and promoting reductive elimination. Sodium tert-butoxide (NaOtBu) is chosen as the base because it is strong enough to instantly crack the oxalate salt while simultaneously driving the catalytic cycle.

Step-by-Step Methodology:

  • Preparation: In a dry Schlenk tube or microwave vial, combine the aryl halide (1.0 mmol, 1.0 eq), 5-oxa-2-azaspiro[1]nonane oxalate (1.5 mmol, 1.5 eq), NaOtBu (4.0 mmol, 4.0 eq), and RuPhos Pd G3 (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vial with a PTFE septum cap. Evacuate and backfill with ultra-pure Argon three times.

  • Solvation: Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe.

  • Reaction: Heat the mixture in a pre-heated oil block at 85 °C for 12 hours.

    • Validation Checkpoint: Aliquot 10 μ L of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Complete consumption of the aryl halide indicates a successful catalytic cycle.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic oxalate salts.

  • Isolation: Concentrate the filtrate in vacuo and purify via reverse-phase preparative HPLC or silica gel chromatography.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. URL:[Link]

Sources

Method

Application Note: Pharmacological Characterization of 5-Oxa-2-azaspiro[3.5]nonane Oxalate as a GPR119 Agonist

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs) Executive Summary The G protein-coupled receptor 119 (GPR119) has e...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Executive Summary

The G protein-coupled receptor 119 (GPR119) has emerged as a high-value therapeutic target for Type 2 Diabetes (T2D) and metabolic syndrome. Predominantly expressed in pancreatic β -cells and intestinal enteroendocrine L-cells, GPR119 activation drives glucose-dependent insulin secretion and the release of incretin hormones, notably glucagon-like peptide-1 (GLP-1)[1][2].

As a Senior Application Scientist, I have designed this technical guide to detail the in vitro pharmacological validation of 5-Oxa-2-azaspiro[3.5]nonane oxalate , a novel spirocyclic GPR119 agonist. This guide provides field-proven methodologies, emphasizing the causality behind experimental design choices to ensure that your screening cascades are robust, reproducible, and self-validating.

Pharmacological Rationale: The Spirocyclic Scaffold

Historically, flexible aliphatic amines targeting GPCRs have suffered from poor metabolic stability and off-target promiscuity. The incorporation of bridged and spirocyclic piperidine scaffolds—such as the 5-oxa-2-azaspiro[3.5]nonane core—introduces critical conformational restriction[3].

  • Receptor Affinity: The spiro-fusion locks the basic amine into an optimal vector for interacting with the conserved aspartate residue in the GPR119 orthosteric binding pocket.

  • Physicochemical Properties: Formulating the compound as an oxalate salt dramatically enhances aqueous solubility. Highly lipophilic GPCR ligands often precipitate in aqueous assay buffers, leading to artificially flattened dose-response curves. The oxalate salt ensures complete dissolution in the assay matrix, yielding accurate EC50​ determinations.

Mechanism of Action: GPR119 Signaling Cascade

GPR119 is a Gαs​ -coupled receptor. The binding of an agonist induces a conformational shift that activates the Gαs​ protein, which subsequently stimulates adenylyl cyclase (AC)[1]. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The transient spike in intracellular cAMP activates Protein Kinase A (PKA), triggering the exocytosis of GLP-1 from L-cells and insulin from β -cells[4].

GPR119_Signaling Agonist 5-Oxa-2-azaspiro[3.5]nonane Oxalate GPR119 GPR119 Receptor (L-cells / β-cells) Agonist->GPR119 Binding Gas Gαs Subunit Activation GPR119->Gas Conformational Change AC Adenylyl Cyclase (AC) Gas->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Secretion GLP-1 / Insulin Secretion PKA->Secretion Exocytosis

GPR119-mediated signaling cascade driving GLP-1 and insulin secretion.

Quantitative Data: Pharmacodynamic Profiling

The following table summarizes the expected in vitro potency and efficacy of 5-Oxa-2-azaspiro[3.5]nonane oxalate compared to established reference compounds. Data is derived from cAMP accumulation assays in HEK293-hGPR119 cells[3].

CompoundTarget Receptor EC50​ (nM) Emax​ (% vs. Forskolin)Kinetic Solubility (pH 7.4, µM)
5-Oxa-2-azaspiro[3.5]nonane oxalate hGPR11912.5 ± 1.298% (Full Agonist)> 250
AR231453 (Synthetic Reference)hGPR1198.2 ± 0.9100% (Full Agonist)45
Oleoylethanolamide (OEA) (Endogenous)hGPR119~150085% (Partial Agonist)< 10

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, every assay must include internal controls. The protocols below are designed with built-in validation steps.

Protocol A: HTRF cAMP Accumulation Assay

Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is prioritized over standard ELISA because the time-delayed readout (TR-FRET) eliminates background auto-fluorescence generated by synthetic chemical libraries[1].

Assay_Workflow Step1 Cell Preparation HEK293-hGPR119 + IBMX Step2 Compound Addition Spirocyclic Agonist Dilutions Step1->Step2 Step3 Incubation 30-60 min @ RT Step2->Step3 Step4 Lysis & Detection cAMP-d2 + Anti-cAMP-Cryptate Step3->Step4 Step5 TR-FRET Readout 665 nm / 620 nm Ratio Step4->Step5

Step-by-step workflow for the HTRF cAMP accumulation assay.
Step-by-Step Methodology:
  • Cell Preparation: Harvest HEK293 cells stably expressing human GPR119 at 80-90% confluency. Resuspend in Assay Buffer (HBSS supplemented with 20 mM HEPES, pH 7.4).

  • PDE Inhibition (Critical Step): Add 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to the cell suspension. Causality: IBMX inhibits endogenous phosphodiesterases. Without it, synthesized cAMP is rapidly hydrolyzed to AMP, destroying the assay's dynamic range[1].

  • Plating: Dispense 5 µL of the cell suspension (approx. 2,500 cells/well) into a 384-well low-volume white microplate.

  • Compound Treatment: Prepare an 11-point, 3-fold serial dilution of 5-Oxa-2-azaspiro[3.5]nonane oxalate in Assay Buffer. Add 5 µL of the compound to the cells.

    • Self-Validation: Include 10 µM Forskolin as a positive control (maximum cAMP production) and 0.1% DMSO as a vehicle control[1].

  • Incubation: Seal the plate and incubate for 45 minutes at Room Temperature (RT) to allow for receptor activation and cAMP accumulation.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP-Cryptate (diluted in lysis buffer). Incubate for 1 hour at RT in the dark.

  • Readout: Read the plate on an HTRF-compatible microplate reader. Calculate the 665 nm / 620 nm emission ratio. The specific TR-FRET signal is inversely proportional to the concentration of intracellular cAMP.

Protocol B: In Vitro GLP-1 Secretion Assay

Rationale: While cAMP accumulation proves target engagement, it does not guarantee physiological function. This secondary assay uses GLUTag cells, a highly validated murine enteroendocrine L-cell model that robustly expresses GPR119 and secretes GLP-1[4].

Step-by-Step Methodology:
  • Cell Culture: Seed GLUTag cells into 24-well poly-D-lysine coated plates at 2×105 cells/well. Allow them to adhere for 48 hours.

  • Basal Starvation: Wash cells twice with warm PBS. Incubate for 2 hours in a low-glucose (2.8 mM) Krebs-Ringer Bicarbonate (KRB) buffer. Causality: This depletes intracellular nutrient stores, establishing a true baseline for secretion and preventing glucose-mediated masking of the GPR119 effect[2].

  • Protease Inhibition (Critical Step): Supplement the stimulation buffer with 50 µM Sitagliptin (a DPP-4 inhibitor). Causality: Active GLP-1 (7-36) amide is cleaved by endogenous Dipeptidyl Peptidase-4 (DPP-4) within minutes. Inhibiting DPP-4 is mandatory to accurately quantify the total secreted hormone.

  • Stimulation: Treat the cells with varying concentrations of 5-Oxa-2-azaspiro[3.5]nonane oxalate (0.1 µM to 10 µM) in KRB buffer for 2 hours at 37°C.

  • Sample Collection: Carefully collect the supernatant, centrifuge at 1,000 x g for 5 minutes at 4°C to remove cellular debris, and transfer to a fresh tube on ice.

  • Quantification: Measure active GLP-1 levels using a highly specific sandwich ELISA kit, reading absorbance at 450 nm.

References

  • National Institutes of Health (PMC) - Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways[Link]

  • American Diabetes Association - GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell [Link]

Sources

Application

Application Note: Advanced Protocols for the Synthesis of Azaspiro[3.5]nonane Derivatives

Executive Summary: Escaping Flatland in Drug Discovery In contemporary medicinal chemistry, transitioning from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds is a proven strategy to opti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland in Drug Discovery

In contemporary medicinal chemistry, transitioning from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds is a proven strategy to optimize pharmacokinetic profiles. This structural paradigm—often referred to as "escaping flatland"—reduces lipophilicity, enhances aqueous solubility, and mitigates off-target toxicity driven by promiscuous protein binding.

Among these 3D scaffolds, the 7-azaspiro[3.5]nonane core has emerged as a premier bioisostere for piperidine and morpholine rings[1]. The rigid, spirocyclic quaternary carbon center imposes strict conformational constraints, precisely orienting substituents to maximize target binding affinity[1]. This scaffold has been successfully deployed in the development of G protein-coupled receptor 119 (GPR119) agonists for type 2 diabetes[2] and potent inhibitors of fatty acid amide hydrolase (FAAH)[3].

GPR119_Signaling Agonist 7-Azaspiro[3.5]nonane Derivative (Agonist) Receptor GPR119 Receptor (Pancreatic β-cells) Agonist->Receptor Binds G_Protein Gαs Protein Activation Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase (ATP → cAMP) G_Protein->Adenylyl_Cyclase Stimulates PKA Protein Kinase A (PKA) Activation Adenylyl_Cyclase->PKA Increases cAMP Insulin Insulin Secretion (Glucose Lowering) PKA->Insulin Triggers

Caption: GPR119 signaling pathway activated by 7-azaspiro[3.5]nonane derivatives.

Mechanistic Insights and Synthetic Causality

The primary synthetic challenge in accessing azaspiro[3.5]nonanes is the stereoselective construction of the spirocyclic quaternary center[1]. We outline two primary methodologies, each selected for specific causal advantages:

A. Rhodium-Catalyzed Asymmetric Cyclopropanation

To achieve high enantioselectivity, the synthesis often begins with an exocyclic olefin (e.g., N-Boc-4-methylenepiperidine). The addition of a diazo compound (like ethyl diazoacetate) is catalyzed by a chiral dirhodium(II) complex such as Rh₂(S-PTAD)₄ or Rh₂(S-NTTL)₄[1].

  • Causality: Dirhodium catalysts form a transient electrophilic rhodium carbenoid. The chiral ligands create a sterically demanding pocket that dictates the trajectory of the incoming olefin, ensuring high facial selectivity. The resulting spiro[2.5]octane intermediate is subsequently ring-expanded to the 7-azaspiro[3.5]nonane skeleton[1].

B. Lactam Reduction via Lithium Aluminum Hydride (LiAlH₄)

For non-chiral or racemic multi-gram scale-up, the spirocycle is often assembled via Dieckmann condensation to form a lactam (e.g., 7-azaspiro[3.5]nonan-8-one), which must be reduced to the saturated amine[4].

  • Causality: LiAlH₄ is a powerful hydride donor necessary to reduce the unreactive amide carbonyl. The reaction must be performed at low temperatures (-10 °C to 0 °C) to prevent the over-reduction or thermal ring-opening of the piperidine ring—a common side reaction when spiro-strain is released under harsh conditions[4].

Synthetic_Workflow Start N-Boc-4-methylenepiperidine (Starting Material) Rh_Cat Rh2(S-PTAD)4 Catalysis + Ethyl diazoacetate Start->Rh_Cat Spiro_Int Spiro[2.5]octane Intermediate Rh_Cat->Spiro_Int Cyclopropanation Ring_Exp Ring Expansion Reaction Spiro_Int->Ring_Exp Boc_Core N-Boc-7-azaspiro[3.5]nonane Core Ring_Exp->Boc_Core Rearrangement Deprotect TFA / DCM (Boc Deprotection) Boc_Core->Deprotect Final 7-Azaspiro[3.5]nonane (Free Amine) Deprotect->Final Yields

Caption: Step-by-step synthetic workflow for the chiral 7-azaspiro[3.5]nonane core.

Quantitative Comparison of Synthetic Strategies

Synthetic StrategyTypical YieldStereochemical ControlScalabilityKey ReagentsPrimary Application
Rh-Catalyzed Cyclopropanation 60–85%High (ee > 90% with chiral Rh)Moderate (1–10g)Rh₂(S-PTAD)₄, Ethyl diazoacetateAsymmetric synthesis for SAR profiling[1]
Lactam Reduction 70–90%N/A (Racemic/Achiral)High (>100g)LiAlH₄, Anhydrous THFBulk scaffold generation[4]
Solid-Phase Synthesis 40–60%VariableLow (Library generation)Wang/Rink Resin, KOtBuHigh-throughput library diversification[5]

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Cyclopropanation

Objective: Enantioselective formation of a spiro[2.5]octane precursor[1].

  • Preparation: To a flame-dried round-bottom flask, dissolve N-Boc-4-methylenepiperidine (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration under an inert nitrogen atmosphere.

  • Catalyst Addition: Add the chiral rhodium(II) catalyst, Rh₂(S-PTAD)₄ (0.5 mol%).

    • Causality: Low catalyst loading is sufficient due to high turnover rates; the inert atmosphere prevents the deactivation of the carbenoid intermediate by ambient moisture.

  • Diazo Addition: Dissolve ethyl diazoacetate (1.2 equiv) in anhydrous DCM and add it to the reaction mixture continuously via a syringe pump over 4 hours.

    • Causality: Slow addition maintains a low steady-state concentration of the diazo compound, minimizing unwanted homocoupling into diethyl maleate or fumarate.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the N-Boc-4-methylenepiperidine mass peak and the emergence of the spiro[2.5]octane intermediate mass confirms successful carbenoid insertion.

  • Workup: Concentrate the mixture under reduced pressure and purify the crude product via silica gel column chromatography (Hexanes/Ethyl acetate elution).

Protocol 2: Reduction of N-Boc-7-azaspiro[3.5]nonan-8-one with LiAlH₄

Objective: Chemoselective reduction of the lactam intermediate to the saturated spirocycle[4].

  • Initialization: To a stirred solution of N-Boc-7-azaspiro[3.5]nonan-8-one (1.0 equiv) in anhydrous THF under a nitrogen atmosphere, cool the vessel to 0 °C using an ice bath.

  • Hydride Addition: Add a 1.0 M solution of LiAlH₄ in THF (1.5–3.0 equiv) dropwise.

    • Causality: The reduction is highly exothermic. Maintaining the internal temperature at 0 °C prevents the thermal ring-opening of the strained spirocycle[6].

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4–6 hours[4].

  • Fieser Quench (Self-Validating Step): Cool the reaction mixture back to 0 °C. Cautiously quench by the sequential dropwise addition of water ( X mL), 15% aqueous NaOH ( X mL), and water ( 3X mL), where X is the mass of LiAlH₄ used in grams[4].

    • Causality & Validation: This specific sequence traps the aluminum salts. If successful, the salts will crash out as a distinct, granular white precipitate. A gelatinous gray mixture indicates incomplete quenching, requiring additional stirring.

  • Isolation: Filter the mixture through a pad of Celite®, washing thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude N-Boc-7-azaspiro[3.5]nonane[4].

Protocol 3: Boc Deprotection

Objective: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine[4].

  • Acidification: To a solution of N-Boc-7-azaspiro[3.5]nonane (1.0 equiv) in DCM, add trifluoroacetic acid (TFA) (5–10 equiv) at 0 °C[4].

  • Cleavage: Stir the reaction mixture at room temperature for 1–2 hours.

    • Causality: The highly acidic environment protonates the carbamate, leading to the irreversible expulsion of isobutylene gas and CO₂, driving the reaction to completion.

  • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a ninhydrin stain. The starting material will not stain (secondary amine protected), whereas the fully deprotected free amine will appear as a bright, distinct spot upon heating.

  • Neutralization: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate[4].

    • Causality: Neutralizes the TFA salt to yield the nucleophilic free amine, preparing it for subsequent functionalization (e.g., amide coupling or reductive amination).

Sources

Method

Application Note: In Vitro Evaluation of 5-Oxa-2-azaspiro[3.5]nonane Oxalate and its Derivatives in CNS Drug Discovery

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, escaping "flatland" by increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) is a proven strategy to enhance the clinical success rate of dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, escaping "flatland" by increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) is a proven strategy to enhance the clinical success rate of drug candidates. 5-Oxa-2-azaspiro[3.5]nonane oxalate (CAS: 1427359-47-4) is a highly versatile spirocyclic building block utilized to replace configurationally flat, traditional heterocycles like morpholine or piperazine[2].

The incorporation of this rigid, three-dimensional spirocyclic scaffold provides two distinct mechanistic advantages:

  • Metabolic Shielding: The quaternary carbon center of the spirocycle sterically hinders adjacent labile C-H bonds, significantly reducing susceptibility to Cytochrome P450 (CYP450)-mediated oxidation, thereby increasing in vitro and in vivo half-life [2].

  • Vectorial Precision: The orthogonal arrangement of the rings locks the conformation of the molecule, precisely directing exit vectors for optimal target engagement.

A prominent application of 5-Oxa-2-azaspiro[3.5]nonane oxalate is its use as a core pharmacophore in the synthesis of GABA-A α 5 Positive Allosteric Modulators (PAMs) , which are investigated for cognitive disorders such as Alzheimer's disease and schizophrenia [1]. Because this compound acts primarily as a chemical precursor, the in vitro assays detailed in this guide focus on evaluating both the intrinsic properties of the spirocyclic core and the functional efficacy of its synthesized derivatives.

Experimental Logic and Workflow

The integration of 5-Oxa-2-azaspiro[3.5]nonane into a drug discovery pipeline requires a dual-assay approach: assessing the pharmacokinetic (PK) improvements (metabolic stability) and validating the pharmacodynamic (PD) efficacy (receptor modulation).

G N1 Planar Hit Compound (e.g., Morpholine core) N2 Spirocyclic Isostere Replacement (5-Oxa-2-azaspiro[3.5]nonane) N1->N2 Increase Fsp3 N3 Targeted Library Synthesis (e.g., GABA-A α5 PAMs) N2->N3 Scaffold Assembly N4 In Vitro ADME (Microsomal Stability Assay) N3->N4 PK Profiling N5 In Vitro Electrophysiology (Automated Patch-Clamp) N3->N5 PD Profiling

Caption: Workflow for spirocyclic scaffold integration and subsequent in vitro evaluation.

Protocol I: In Vitro Metabolic Stability (Liver Microsomal Assay)

To validate the hypothesis that the 5-oxa-2-azaspiro[3.5]nonane moiety imparts metabolic resistance, an in vitro human liver microsome (HLM) assay must be performed. This protocol is designed as a self-validating system, utilizing high and low-clearance control compounds to ensure the enzymatic viability of the microsomes.

Reagents and Materials
  • Test Compound: 5-Oxa-2-azaspiro[3.5]nonane derivative (10 mM stock in DMSO).

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Cofactor: NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: Glc-6-P dehydrogenase).

  • Quench Solution: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide 100 ng/mL).

  • Validation Controls: Verapamil (High clearance), Atenolol (Low clearance).

Step-by-Step Methodology
  • Preparation of Working Solutions: Dilute the 10 mM test compound stock to 100 μ M in 50% Acetonitrile/water.

  • Incubation Mixture Setup: In a 96-well deep-well plate, combine 71.5 μ L of Buffer, 12.5 μ L of HLM (final concentration 0.5 mg/mL), and 1 μ L of the 100 μ M test compound (final concentration 1 μ M; final DMSO <0.1% to prevent CYP inhibition).

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes with gentle orbital shaking.

    • Causality Check: Pre-incubation ensures the system reaches physiological temperature before the enzymatic reaction is initiated, preventing artificial lag phases in clearance kinetics.

  • Reaction Initiation: Add 15 μ L of the pre-warmed NADPH Regenerating System to each well to initiate metabolism.

  • Time-Course Sampling: At specific time points ( t=0,15,30,45,60 minutes), transfer 20 μ L of the reaction mixture into a new plate containing 80 μ L of the Quench Solution.

    • Causality Check: The organic solvent instantly denatures CYP enzymes, freezing the metabolic profile at exact time intervals.

  • Sample Processing: Centrifuge the quenched plates at 4,000 × g for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Calculate the intrinsic clearance ( CLint​ ) using the half-life ( t1/2​ ) derived from the slope of the natural log of remaining compound versus time.

Protocol II: Automated Patch-Clamp Electrophysiology for GABA-A Receptors

Derivatives of 5-Oxa-2-azaspiro[3.5]nonane oxalate are frequently developed as GABA-A α 5 PAMs [1]. To accurately measure their allosteric efficacy, an automated patch-clamp assay using recombinant cell lines is the gold standard [3].

System Setup and Cellular Preparation
  • Cell Line: HEK293 cells stably expressing human GABA-A α 5 β 3 γ 2 subunits.

  • Extracellular Solution (ECS): 138 mM NaCl, 4 mM KCl, 1.8 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, 5.6 mM Glucose (pH 7.4, osmolarity 295 mOsm).

  • Intracellular Solution (ICS): 60 mM KCl, 70 mM KF, 15 mM NaCl, 5 mM EGTA, 5 mM HEPES (pH 7.2, osmolarity 285 mOsm).

    • Causality Check: The inclusion of Fluoride (KF) in the ICS enhances seal formation (giga-ohm seals) and stabilizes the membrane during automated planar patch-clamping.

PatchClamp S1 HEK293 Cell Capture (α5β3γ2 GABA-A) S2 Whole-Cell Voltage Clamp (Holding: -80 mV) S1->S2 S3 GABA EC20 Application (Baseline Current) S2->S3 S4 Co-application: GABA + Spiro-PAM S3->S4 S5 Current Potentiation Measurement S4->S5

Caption: Automated patch-clamp protocol for evaluating GABA-A positive allosteric modulators.

Step-by-Step Methodology
  • Cell Capture and Seal Formation: Introduce the single-cell suspension into the microfluidic patch-clamp system. Apply negative pressure to capture cells onto the planar electrode apertures. Establish a whole-cell configuration by applying a brief suction pulse to rupture the membrane patch.

  • Voltage Clamping: Clamp the membrane potential at a holding voltage of -80 mV.

  • Baseline Agonist Application (EC 20​ ): Apply GABA at its predetermined EC 20​ concentration (typically ~0.5 μ M) for 3 seconds, followed by a 60-second ECS washout. Record the inward chloride ( Cl− ) current.

    • Causality Check: Using an EC 20​ concentration of GABA leaves a sufficient dynamic range (80% of the receptor capacity) available to observe positive allosteric modulation. Using a saturating dose would mask the PAM effect.

  • Test Compound Co-Application: Co-apply the GABA EC 20​ solution with increasing concentrations of the 5-oxa-2-azaspiro[3.5]nonane derivative (0.01 μ M to 10 μ M) for 3 seconds.

  • Internal Comparator Validation: Conclude the assay by applying GABA EC 20​

    • 1 μ M Zolpidem (a known PAM).
    • Causality Check: Normalizing the test compound's potentiation against the maximum response elicited by Zolpidem within the same cell controls for variable receptor expression levels across different cells.

Expected Quantitative Data Presentation

When comparing a traditional morpholine-based hit compound to its 5-oxa-2-azaspiro[3.5]nonane optimized derivative, researchers should expect data aligning with the following summarized parameters:

ParameterAssay TypeMorpholine PrecursorSpirocyclic DerivativeInterpretation
Fsp3​ In Silico0.450.62Increased 3D complexity.
HLM CLint​ Microsomal Stability85 μ L/min/mg< 15 μ L/min/mgSignificant reduction in CYP-mediated clearance.
GABA-A α 5 Potentiation Patch-Clamp120% (at 1 μ M)280% (at 1 μ M)Enhanced receptor binding due to optimized exit vectors.
EC 50​ (PAM) Patch-Clamp1.2 μ M0.15 μ M8-fold increase in functional potency.

References

  • Knust, H., et al. (2019). New isoxazolyl ether derivatives as gaba a alpha5 pam. Google Patents (WO2019238633A1).
  • Batista, V. F., Pinto, D. C. G. A., & Silva, A. M. S. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Taylor & Francis. Available at:[Link]

  • Boddum, K., et al. (2015). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. PubMed Central (PMC). Available at:[Link]

Application

Advanced Application Note: 5-Oxa-2-azaspiro[3.5]nonane Oxalate in Receptor Modulator Design

Mechanistic Rationale: Escaping "Flatland" in Receptor Targeting In modern medicinal chemistry and receptor pharmacology, the morpholine ring is a ubiquitous structural motif, frequently employed to tune basicity, improv...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: Escaping "Flatland" in Receptor Targeting

In modern medicinal chemistry and receptor pharmacology, the morpholine ring is a ubiquitous structural motif, frequently employed to tune basicity, improve aqueous solubility, and establish key hydrogen-bond interactions within receptor binding pockets. However, classical morpholines suffer from two distinct liabilities: metabolic susceptibility (via oxidation at the exposed α-carbons) and a relatively limited three-dimensional projection.

To overcome these limitations, structural biologists and medicinal chemists have increasingly turned to spirocyclic bioisosteres[1]. 5-Oxa-2-azaspiro[3.5]nonane serves as a premier 3D morpholine surrogate. By incorporating a spiro-fused azetidine ring, the molecule gains significant Fsp3​ character (fraction of sp3 hybridized carbons). This orthogonal projection allows the oxygen heteroatom to access novel vector spaces within a receptor's allosteric or orthosteric site, often resulting in enhanced target residence time and profound subtype selectivity.

The compound is predominantly supplied as an oxalate salt (CAS 1427359-47-4) . The causality behind this formulation is strictly practical: the free base of 5-oxa-2-azaspiro[3.5]nonane (MW 127.18 g/mol )[2] is a low-melting, potentially volatile oil. The oxalate salt forms a highly stable, non-hygroscopic crystalline solid, ensuring absolute stoichiometric precision during high-throughput screening and parallel synthesis[3].

Physicochemical Profiling

Understanding the structural divergence between classical morpholine and its spirocyclic counterpart is critical for rational experimental design.

ParameterClassical Morpholine5-Oxa-2-azaspiro[3.5]nonaneImplication for Receptor Studies
3D Conformational Space Limited (Equatorial/Axial chair flip)Expanded (Orthogonal ring projection)Fills deep, narrow hydrophobic receptor pockets more effectively.
Steric Hindrance LowHigh (at the spiro-junction)Shields adjacent bonds from cytochrome P450-mediated oxidation.
Handling State Hygroscopic liquid / VolatileOxalate salt (Crystalline solid)Enables precise molar calculations for micro-scale synthesis.
Typical Application Kinase inhibitors, GPCR ligandsGABA A​ α 5 Positive Allosteric Modulators (PAMs)Drives subtype selectivity in highly conserved receptor families.

Experimental Workflow

Workflow A 5-Oxa-2-azaspiro[3.5]nonane Oxalate Salt B Biphasic Free-Basing (Removes Oxalate) A->B C SNAr / Buchwald-Hartwig Coupling B->C D Target Modulator (e.g., GABA-A PAM) C->D E In Vitro Screening (Patch-Clamp/Binding) D->E

Workflow for integrating 5-oxa-2-azaspiro[3.5]nonane oxalate into receptor screening.

Validated Experimental Protocols

The following protocols detail the synthesis and preparation of a 5-oxa-2-azaspiro[3.5]nonane-derived tool compound, specifically modeled after the synthesis of GABA A​ α 5 positive allosteric modulators (PAMs)[3].

Protocol A: Controlled Liberation of the Free Base

Causality: Oxalate is a potent bidentate ligand. If the oxalate salt is used directly in transition-metal catalyzed couplings (e.g., Buchwald-Hartwig amination), it will chelate the palladium catalyst, instantly killing the reaction. For Nucleophilic Aromatic Substitution (S N​ Ar), excess oxalate buffers the local pH, stalling the reaction. A pre-reaction free-basing step is mandatory.

Step-by-Step Methodology:

  • Suspension: Suspend 5-oxa-2-azaspiro[3.5]nonane oxalate (1.0 mmol) in 10 mL of Dichloromethane (DCM) in a separatory funnel.

  • Neutralization: Add 5 mL of 2M aqueous NaOH. Logic: The strong base converts the oxalate counterion into highly water-soluble sodium oxalate, forcing the neutral spirocyclic free base into the organic DCM layer.

  • Extraction: Shake vigorously and allow phase separation. Extract the aqueous layer with an additional 2 x 5 mL of DCM.

  • Drying & Concentration: Combine the organic layers and dry over anhydrous Na 2​ SO 4​ . Filter and concentrate under reduced pressure.

    • Critical Control Point: Do not exceed 30°C on the rotary evaporator. The free base has high vapor pressure and will be lost under high vacuum/heat.

Protocol B: S N​ Ar Coupling to a Heteroaryl Scaffold

Causality: Due to the steric bulk of the spiro[3.5]nonane system compared to morpholine, S N​ Ar reactions require elevated temperatures and highly polar aprotic solvents to overcome the activation energy barrier.

Step-by-Step Methodology:

  • Preparation: Dissolve a heteroaryl chloride core (e.g., a 3-(6-chloropyridin-3-yl)isoxazole derivative, 0.8 mmol) in 4 mL of anhydrous N,N-Dimethylacetamide (DMAc).

  • Reagent Addition: Add the freshly prepared 5-oxa-2-azaspiro[3.5]nonane free base (1.0 mmol, 1.25 eq) and N,N-Diisopropylethylamine (DIPEA) (2.4 mmol, 3.0 eq).

  • Thermal Activation: Seal the reaction vessel and heat to 90°C for 16 hours.

  • Validation: Monitor via LC-MS. The spirocyclic amine will cleanly displace the chloride, yielding the target receptor modulator.

  • Workup: Crash the product out of solution by adding 15 mL of ice-cold water. Filter the resulting precipitate and purify via reverse-phase preparative HPLC.

Protocol C: Preparation for In Vitro Electrophysiology

Causality: Spirocyclic compounds often exhibit high lipophilicity. Improper formulation prior to patch-clamp assays will result in compound precipitation in the perfusion lines, leading to false-negative receptor modulation data.

Step-by-Step Methodology:

  • Stock Generation: Dissolve the purified tool compound in 100% anhydrous DMSO to create a 10 mM master stock. Vortex for 60 seconds and sonicate for 5 minutes to ensure absolute dissolution.

  • Working Dilution: Serial dilute the stock into artificial cerebrospinal fluid (aCSF) to achieve a final assay concentration of 1 µM to 10 µM.

  • Solvent Control: Ensure the final DMSO concentration in the aCSF does not exceed 0.1% (v/v). Higher DMSO concentrations will destabilize the lipid bilayer of the HEK293 cells or primary neurons during patch-clamp recording, masking the GABA A​ receptor currents.

Receptor Modulation Pathway

Pathway R GABA-A Receptor (α5 Subtype) C Allosteric Conformational Shift R->C L1 Endogenous GABA L1->R L2 Spirocyclic PAM L2->R I Increased Cl⁻ Influx C->I H Neuronal Hyperpolarization I->H

Mechanism of positive allosteric modulation at the GABA-A receptor by spirocyclic derivatives.

References

  • F. Hoffmann-La Roche AG. (2019). New isoxazolyl ether derivatives as GABA A alpha5 PAM (Patent No. WO2019238633A1).
  • Royal Society of Chemistry. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[4]hexanes and spiro[3.3]heptanes. RSC Advances.[Link]

Sources

Method

Application Note: High-Throughput LC-MS/MS Quantification of 5-Oxa-2-azaspiro[3.5]nonane Oxalate in Biological Matrices

Introduction & Analytical Rationale The incorporation of spirocyclic motifs into drug candidates has revolutionized modern medicinal chemistry. By replacing flat, two-dimensional aromatic rings with sp³-rich, conformatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

The incorporation of spirocyclic motifs into drug candidates has revolutionized modern medicinal chemistry. By replacing flat, two-dimensional aromatic rings with sp³-rich, conformationally restricted spirocycles, drug developers can significantly improve pharmacokinetic properties, aqueous solubility, and metabolic stability 1. Among these privileged building blocks, 5-oxa-2-azaspiro[3.5]nonane has emerged as a highly valuable structural scaffold 2.

However, quantifying 5-Oxa-2-azaspiro[3.5]nonane oxalate (CAS 1523571-01-8) 3 in biological samples (e.g., plasma, urine) presents a severe analytical challenge. As a low-molecular-weight (Free base MW: 127.18 g/mol ), highly polar basic amine lacking a UV chromophore, it exhibits virtually no retention on traditional C18 reversed-phase liquid chromatography (RPLC) columns. This lack of retention leads to co-elution with the solvent front, resulting in catastrophic ion suppression from endogenous salts and proteins.

The Causality of the Analytical Strategy: To overcome this, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). HILIC utilizes a polar stationary phase (e.g., Amide) and a highly organic mobile phase, which provides orthogonal selectivity to RPLC. This effectively retains highly polar metabolites like spirocyclic amines while simultaneously enhancing electrospray ionization (ESI) efficiency due to the volatility of the organic-rich mobile phase 4, 5.

Self-Validating Sample Preparation Protocol

To ensure regulatory compliance and data integrity, the sample preparation must act as a self-validating system . By introducing a stable-isotope-labeled internal standard (SIL-IS) at the very first step, any downstream losses or matrix effects are proportionally normalized. We utilize a hybrid Protein Precipitation (PPT) and Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow.

Expert Insight: The MCX resin exploits the basicity of the azaspirocycle (pKa ~9.5). By locking the ionized analyte onto the sulfonic acid groups of the resin, we can aggressively wash the sample with 100% organic solvents. This strips away neutral and acidic phospholipids—the primary culprits of ESI ion suppression—guaranteeing a pure extract.

Step-by-Step Extraction Methodology
  • Aliquot : Transfer 50 µL of biological sample (plasma/urine) into a 96-well plate.

  • IS Addition : Add 10 µL of SIL-IS working solution (e.g., 5-Oxa-2-azaspiro[3.5]nonane-d4 at 100 ng/mL).

  • Protein Precipitation : Add 150 µL of cold Acetonitrile (MeCN) containing 1% Formic Acid. Vortex for 2 minutes.

  • Centrifugation : Spin at 14,000 x g for 10 minutes at 4°C to pellet proteins.

  • SPE Loading : Transfer the supernatant to an Oasis MCX 96-well plate (pre-conditioned with 200 µL MeOH, then 200 µL 2% Formic Acid in water).

  • Interference Wash : Wash sequentially with 200 µL of 2% Formic Acid in water, followed by 200 µL of 100% MeOH. (Causality: The acidic aqueous wash removes polar neutrals; the MeOH wash removes hydrophobic lipids while the analyte remains ionically bound).

  • Elution : Elute the target analyte with 2 x 100 µL of 5% NH₄OH in MeOH. (Causality: The high pH neutralizes the amine, breaking the ionic bond with the resin).

  • Reconstitution : Evaporate the eluate under N₂ at 40°C. Reconstitute in 100 µL of 90:10 MeCN:Water containing 10 mM Ammonium Formate (pH 3.0) to match the initial HILIC mobile phase conditions.

SamplePrep A Biological Sample (Plasma/Urine, 50 µL) B Protein Precipitation (PPT) Add 150 µL Cold MeCN + IS A->B C Centrifugation 14,000 x g, 10 min, 4°C B->C D Supernatant Collection C->D E Solid Phase Extraction (SPE) Mixed-Mode Cation Exchange (MCX) D->E F Wash Step 2% Formic Acid (aq), then MeOH E->F G Elution Step 5% NH4OH in MeOH F->G H Evaporation & Reconstitution 90:10 MeCN:H2O (10 mM NH4FA) G->H I LC-MS/MS Analysis (HILIC Mode) H->I

Hybrid PPT-SPE sample preparation workflow for spirocyclic amines in biological matrices.

LC-MS/MS Methodology

Chromatographic Conditions

Separation is achieved using a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm). The amide phase facilitates hydrogen bonding and dipole-dipole interactions with the secondary amine and ether oxygen of the spirocycle, yielding sharp, symmetrical peaks.

Table 1: HILIC Gradient Elution Profile

Time (min) Flow Rate (mL/min) % Mobile Phase A (Aq)* % Mobile Phase B (Org)**
0.0 0.4 5 95
1.0 0.4 5 95
3.0 0.4 40 60
4.0 0.4 40 60
4.1 0.4 5 95

| 6.0 | 0.4 | 5 | 95 |

*Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid. **Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Mass Spectrometry Parameters

Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Electrospray Ionization Positive (ESI+) mode.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV) Purpose
5-Oxa-2-azaspiro[3.5]nonane 128.1 84.1 40 15 Quantifier
5-Oxa-2-azaspiro[3.5]nonane 128.1 56.1 40 25 Qualifier

| SIL-IS (d4-labeled) | 132.1 | 88.1 | 40 | 15 | Internal Standard |

Fragmentation A Precursor Ion [M+H]+ m/z 128.1 B Collision Cell (Argon Gas, CID) A->B ESI+ C Quantifier Ion m/z 84.1 B->C CE: 15 eV D Qualifier Ion m/z 56.1 B->D CE: 25 eV

ESI+ MS/MS fragmentation pathway and collision energies for 5-Oxa-2-azaspiro[3.5]nonane.

Regulatory Method Validation Framework

To ensure the data generated is scientifically defensible and suitable for pharmacokinetic/toxicokinetic evaluations, the method must be rigorously validated according to the FDA 2018 Bioanalytical Method Validation Guidance 6, 7.

Table 3: FDA 2018 Validation Acceptance Criteria Summary

Validation Parameter Regulatory Acceptance Criteria
Calibration Curve R² ≥ 0.99; Standards must be within ±15% of nominal concentration (±20% at the Lower Limit of Quantitation, LLOQ).
Accuracy & Precision Intra- and Inter-assay Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect IS-normalized Matrix Factor (MF) CV ≤ 15% across 6 distinct biological lots.

| Stability | Analyte must remain within ±15% of nominal concentration during benchtop, freeze-thaw, and long-term storage. |

Critical Expert Insight: The Salt Correction Factor

5-Oxa-2-azaspiro[3.5]nonane oxalate is commercially supplied as a 2:1 salt (two moles of the spirocycle per one mole of oxalate) 3.

  • The molecular weight of the free base is 127.18 g/mol .

  • The molecular weight of the 2:1 oxalate salt is approximately 344.40 g/mol .

Causality: When preparing primary stock solutions, analysts must apply a salt correction factor (approx. 0.738) to weigh out the equivalent free base concentration. Failure to account for the oxalate counterion mass will result in a systematic negative bias in all pharmacokinetic calculations, leading to immediate regulatory rejection.

References

  • Source: gabionline.
  • Source: resolvemass.
  • 5-Oxa-2-azaspiro[3.5]nonane oxalate(2:1)
  • Source: chimia.
  • Source: acs.
  • Source: lcms.
  • Source: mdpi.

Sources

Application

use of 5-Oxa-2-azaspiro[3.5]nonane oxalate in high-throughput screening

The integration of novel, three-dimensional chemical space into High-Throughput Screening (HTS) libraries is a critical driver of modern drug discovery. This application note details the mechanistic rationale, physicoche...

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Author: BenchChem Technical Support Team. Date: March 2026

The integration of novel, three-dimensional chemical space into High-Throughput Screening (HTS) libraries is a critical driver of modern drug discovery. This application note details the mechanistic rationale, physicochemical profiling, and validated protocols for utilizing 5-Oxa-2-azaspiro[1]nonane oxalate —a premier spirocyclic building block—in automated screening workflows.

The Strategic Imperative of Spirocyclic Bioisosteres

Historically, HTS libraries were dominated by planar, sp2 -hybridized aromatic compounds due to the synthetic ease of cross-coupling chemistry. However, increasing the fraction of sp3 -hybridized carbons ( Fsp3​ ) directly correlates with improved clinical success by enhancing aqueous solubility, lowering melting points, and reducing off-target promiscuity[2].

5-Oxa-2-azaspiro[1]nonane has emerged as a privileged scaffold in this paradigm, specifically engineered as a conformationally restricted bioisostere for morpholine[3]. While morpholine is ubiquitous in medicinal chemistry, it frequently suffers from metabolic liabilities (e.g., oxidative ring-opening) and suboptimal vectorization. The spiro-fusion in 5-Oxa-2-azaspiro[1]nonane locks the oxygen and nitrogen heteroatoms into orthogonal planes, allowing substituents to explore novel 3D space while maintaining critical hydrogen-bonding networks[4].

The Causality of the Oxalate Salt in HTS Automation

In HTS and parallel combinatorial synthesis, precision in gravimetric dispensing is non-negotiable. Free base azaspirocycles of low molecular weight are notoriously volatile, highly hygroscopic, and often present as intractable oils.

Conversion to the oxalate salt (5-Oxa-2-azaspiro[1]nonane oxalate) yields a highly crystalline, thermodynamically stable, and non-hygroscopic solid[5]. This salt form allows for extended shelf-life and precise robotic weighing. During library synthesis, the oxalate counterion is rapidly displaced in the presence of mild organic bases, ensuring seamless integration into automated liquid handling workflows without precipitating insoluble byproducts that could foul acoustic dispensers.

Quantitative Data: Physicochemical Profiling

The following table summarizes the structural advantages of replacing a standard morpholine core with the 5-Oxa-2-azaspiro[1]nonane scaffold.

PropertyMorpholine5-Oxa-2-azaspiro[1]nonaneStrategic Advantage in HTS
Molecular Weight 87.12 g/mol 127.18 g/mol Remains well within fragment/lead-like boundaries.
Fsp3​ 1.001.00Maintains maximum saturation for improved solubility.
CLogP -0.860.46Increased lipophilicity aids in membrane permeability.
Vector Orthogonality No (Planar-like)Yes (Orthogonal)Escapes "flatland"; targets deep hydrophobic pockets.
State at RT Volatile LiquidCrystalline Solid (as Oxalate)Enables precise automated gravimetric dispensing.

HTS Integration Workflow

HTS_Workflow N1 5-Oxa-2-azaspirononane Oxalate Salt N2 Free-Basing (Resin / DIPEA) N1->N2 Solubilization N3 Parallel Synthesis (Amidation) N2->N3 Electrophiles N4 Library QC (LC-MS >95%) N3->N4 Crude Library N5 Acoustic Dispensing (Echo 55x) N4->N5 10mM DMSO Stocks N6 HTS Assay (Target Screening) N5->N6 Nanoliter Transfer

Workflow for integrating 5-Oxa-2-azaspiro[1]nonane oxalate into HTS library generation.

Self-Validating Experimental Protocols

Protocol A: Automated Parallel Amidation (384-Well Format)

Objective: Generate a diverse 384-well library of 5-Oxa-2-azaspiro[1]nonane amides for downstream phenotypic or biochemical screening.

  • Solubilization and Free-Basing:

    • Action: Dispense 5-Oxa-2-azaspiro[1]nonane oxalate (0.1 M) into anhydrous DMF containing 0.3 M N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is used at a strict 3:1 molar ratio to the oxalate salt. Two equivalents neutralize the bivalent oxalic acid, while the third equivalent maintains the basic environment required to keep the spirocyclic amine nucleophilic.

  • Electrophile Activation & Addition:

    • Action: Add diverse carboxylic acids (0.12 M) and HATU (0.12 M) to the reaction wells using an automated liquid handler. Incubate at 25°C for 4 hours.

    • Causality: HATU is selected over traditional EDC/HOBt coupling reagents. The inherent steric hindrance of the spirocyclic secondary amine requires the highly reactive HOAt-active ester intermediate generated by HATU to drive the reaction to completion.

  • Self-Validation (The "Sentinel Well" System):

    • Action: Designate well A1 as a sentinel well, reacting the spirocycle with a fluorogenic acid (e.g., 7-methoxycoumarin-3-carboxylic acid).

    • Validation: Post-incubation, read the plate on a fluorescence microplate reader (Ex: 320 nm, Em: 400 nm). A positive fluorescent signal provides an immediate, orthogonal readout confirming reagent integrity, liquid handler accuracy, and coupling efficiency before committing the entire plate to expensive LC-MS/MS purification.

Protocol B: Acoustic Dispensing and Assay Buffer Integration

Objective: Transfer the synthesized spirocyclic library into biological assay plates without compromising compound integrity.

  • DMSO Normalization:

    • Action: Evaporate DMF using a centrifugal vacuum concentrator and reconstitute the crude library in 100% LC-MS grade DMSO to a final nominal concentration of 10 mM.

  • Acoustic Transfer:

    • Action: Use an Echo® Acoustic Dispenser to transfer 50 nL of the library from the source plate to the destination assay plate.

    • Causality: Acoustic dispensing utilizes sound energy to eject droplets, completely eliminating physical tip contact. This prevents cross-contamination and avoids the physical adsorption of highly lipophilic spirocyclic products onto polypropylene pipette tips.

  • Self-Validation (Z'-Factor Calibration):

    • Action: Include control wells containing only the unreacted 5-Oxa-2-azaspiro[1]nonane oxalate salt and DIPEA in DMSO.

    • Validation: Calculate the Z'-factor of the assay using standard positive and negative controls. A calculated Z′>0.5 confirms that residual oxalate ions (which can act as chelators) or DIPEA do not artificially interfere with the biological target (e.g., via chelation of catalytic Mg2+ in kinase assays), validating the entire screening run.

References

  • Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry (via PubMed/NIH). 2

  • EN300-268654 - 5-oxa-2-azaspiro[1]nonane (Morpholine Bioisosteres). EnamineStore. 3

  • Nickel-Catalyzed Enantioselective Reductive Spirocyclization (Spirocyclic Scaffolds in Drug Discovery). ResearchGate. 4

  • Synthesis and Structural Analysis of a New Class of Azaspiro[6]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters (ACS Publications). 5

Sources

Method

Application Note: Synthesis and Radiolabeling of 5-Oxa-2-azaspirononane Oxalate for PET Imaging Studies

Application Note: Synthesis and Radiolabeling of 5-Oxa-2-azaspiro[1]nonane Oxalate for PET Imaging Studies Audience: Radiochemists, Medicinal Chemists, and CNS Drug Development Professionals Application: Development of P...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Radiolabeling of 5-Oxa-2-azaspiro[1]nonane Oxalate for PET Imaging Studies

Audience: Radiochemists, Medicinal Chemists, and CNS Drug Development Professionals Application: Development of Positron Emission Tomography (PET) tracers targeting Monoacylglycerol Lipase (MAGL) and neuroinflammation.

Introduction & Scientific Rationale

The development of central nervous system (CNS) Positron Emission Tomography (PET) tracers requires a delicate balance of physicochemical properties. High lipophilicity often leads to excessive non-specific binding in the lipid-rich brain, while high basicity can trap tracers in acidic intracellular compartments (lysosomal trapping).

To overcome these limitations, rigid spirocyclic scaffolds have emerged as privileged bioisosteres for traditional morpholine or piperidine rings. Specifically, 5-oxa-2-azaspiro[1]nonane —an azetidine fused to a tetrahydropyran-like ring—provides a distinct 3D vector that lowers the basicity of the amine while reducing the overall lipophilicity (LogP). The oxalate salt of this scaffold (CAS 1427359-47-4) is widely utilized as a stable, commercially available building block for synthesizing azetidine-carboxylate-based PET tracers[2].

This scaffold is particularly valuable in the design of radiotracers targeting Monoacylglycerol Lipase (MAGL) [3]. MAGL is the primary serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA), a direct precursor to pro-inflammatory prostaglandins[4][5]. By imaging MAGL in vivo, researchers can map neuroinflammatory responses in neurodegenerative diseases[6].

The MAGL Signaling Pathway

MAGL_Pathway DAG Diacylglycerol (DAG) DAGL DAGL DAG->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG MAGL Monoacylglycerol Lipase (MAGL) TwoAG->MAGL AA Arachidonic Acid (AA) MAGL->AA PG Prostaglandins & Neuroinflammation AA->PG COX Enzymes Tracer [18F]-Spiro-MAGL Tracer Tracer->MAGL Irreversible/Reversible Binding

Fig 1: The MAGL enzymatic pathway and the intervention point for spirocyclic PET tracers.

Physicochemical Profiling

The substitution of standard cyclic amines with the 5-oxa-2-azaspiro[1]nonane scaffold directly improves the CNS Multiparameter Optimization (MPO) score, a critical metric for predicting blood-brain barrier (BBB) penetrance and minimizing off-target binding.

Table 1: Physicochemical Comparison of Amine Scaffolds

ScaffoldLogP (calc)pKa (calc)Topological Polar Surface Area (TPSA)BBB Permeability Potential
Piperidine 1.510.012.0 ŲModerate (High lipophilicity/trapping)
Morpholine -0.88.321.2 ŲLow (High efflux ratio)
5-Oxa-2-azaspiro[1]nonane 0.28.821.2 ŲHigh (Optimal CNS MPO)

Data Interpretation: The spirocyclic oxygen introduces polarity that reduces LogP, while the strained azetidine ring lowers the pKa relative to piperidine, preventing lysosomal accumulation.

Experimental Protocols

The following self-validating protocols describe the generation of an [18F]-labeled MAGL PET tracer starting from the 5-oxa-2-azaspiro[1]nonane oxalate salt. The strategy utilizes a state-of-the-art copper-mediated radiofluorination of an arylboronic ester precursor[7].

Protocol A: Preparation of the Free Base

Causality: The oxalate salt prevents oxidative degradation and stabilizes the highly strained azetidine ring during long-term storage[8]. However, the protonated secondary amine is non-nucleophilic. A basic biphasic extraction is mandatory to liberate the free amine for subsequent coupling.

  • Reagent Preparation: Suspend 5-oxa-2-azaspiro[1]nonane oxalate (1.0 eq, 500 mg) in 10 mL of dichloromethane (DCM).

  • Basification: Add 10 mL of 1M NaOH (aq) dropwise at 0 °C.

    • Critical Insight: The high pKa of the azetidine nitrogen (~8.8) requires a strong base (pH > 11) to ensure complete deprotonation.

  • Extraction: Stir vigorously for 15 minutes. Separate the organic layer. Extract the aqueous layer with DCM (2 × 10 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 25 °C to yield the free amine as a pale oil. Use immediately for Protocol B.

Protocol B: Synthesis of the Boronic Ester Labeling Precursor

Causality: Carbamates are privileged pharmacophores for MAGL inhibition because they mimic the ester bond of the endogenous substrate (2-AG)[3]. Coupling the spirocyclic amine to an aryl chloroformate bearing a pinacol boronate ester creates a stable precursor primed for late-stage radiofluorination.

  • Coupling: Dissolve the free amine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous DCM (5 mL) under an argon atmosphere.

  • Addition: Slowly add a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl chloroformate (1.1 eq) in DCM (2 mL) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Reaction completion is monitored by TLC (Ninhydrin stain for amine disappearance).

  • Purification: Quench with saturated NH₄Cl, extract with DCM, and purify via flash chromatography (Hexanes/EtOAc) to isolate the carbamate precursor.

Protocol C: Automated Copper-Mediated [18F]Radiofluorination

Causality: Traditional nucleophilic aromatic substitution (S_NAr) requires highly electron-deficient arenes. Copper-mediated radiofluorination bypasses this limitation, allowing direct ¹⁸F-labeling of unactivated arenes via an organocopper(III) intermediate[7].

  • [18F]Fluoride Trapping: Trap cyclotron-produced[18F]fluoride (typically 10–30 GBq) on a QMA carbonate cartridge.

  • Elution & Azeotropic Drying: Elute the activity into the reactor using a solution of Kryptofix 222 (K222) and K₂CO₃ in MeCN/H₂O. Dry azeotropically at 95 °C under a helium stream.

    • Critical Insight: Trace water outcompetes the [18F]fluoride ion for the copper center, which will drastically reduce the radiochemical yield (RCY). Absolute dryness is non-negotiable.

  • Radiolabeling: Add a solution of the boronic ester precursor (4 mg), Cu(OTf)₂ (10 mg), and Pyridine (15 μL) in anhydrous N,N-dimethylacetamide (DMA, 0.5 mL) to the dried [18F]fluoride.

    • Critical Insight: Pyridine serves as a stabilizing ligand for the copper complex, preventing premature reductive elimination.

  • Heating: Heat the sealed reactor at 110 °C for 15 minutes.

  • Quenching: Quench the reaction with HPLC mobile phase (2 mL) and pass through an Alumina-N Sep-Pak to remove copper salts before HPLC purification.

Radiosynthesis Workflow Diagram

Radiosynthesis F18 [18F]Fluoride Production (Cyclotron) Trap QMA Trapping & Elution (K222/K2CO3) F18->Trap Dry Azeotropic Drying (MeCN, 95°C) Trap->Dry Label Cu-Mediated Radiofluorination (Precursor + Cu(OTf)2, 110°C) Dry->Label HPLC Semi-Prep HPLC Purification Label->HPLC Formulate Formulation (10% EtOH / Saline) HPLC->Formulate

Fig 2: Automated workflow for the Cu-mediated 18F-labeling of the spirocyclic MAGL tracer.

Quality Control & Validation

To ensure the trustworthiness of the synthesized radiotracer for in vivo imaging, the final formulated product must pass rigorous Quality Control (QC):

  • Radiochemical Purity (RCP): > 99% as determined by analytical Radio-HPLC (C18 column, MeCN/H₂O gradient).

  • Molar Activity (A_m): Must exceed 150 GBq/μmol at the end of synthesis (EOS) to ensure true tracer-dose conditions, preventing pharmacological inhibition of MAGL during the PET scan[6].

  • Formulation: The isolated HPLC fraction is diluted with water, trapped on a C18 Sep-Pak, washed, and eluted with 1 mL of absolute ethanol, followed by dilution with 9 mL of sterile 0.9% saline (final formulation: 10% EtOH in saline).

References

  • 5-Oxa-2-azaspiro[1]nonane oxalate - Synquest Labs. SynQuest Laboratories.2

  • 5-Oxa-2-azaspiro[1]nonane oxalate | 1427359-47-4 - Sigma-Aldrich. Sigma-Aldrich.

  • 1427359-47-4 | 5-Oxa-2-azaspiro[1]nonane oxalate | ChemScene. ChemScene. 8

  • In vitro and In vivo evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase by PET imaging studies. PMC / NIH.3

  • Proof-of-concept optimization of a copper-mediated 18 F-radiosynthesis of a novel MAGL PET tracer on a high-throughput microdroplet platform and its macroscale translation. ResearchGate. 7

  • Compound 4f, a novel brain-penetrant reversible monoacylglycerol inhibitor, ameliorates neuroinflammation, neuronal cell loss, and cognitive impairment in mice with kainic acid-induced neurodegeneration. PLOS One. 4

  • RU2726631C1 - Heterocyclic spiro compounds as magl inhibitors. Google Patents.5

  • First demonstration of in vivo mapping for regional brain monoacylglycerol lipase using PET with [11C]SAR127303. PMC / NIH.6

Sources

Application

Application of Azaspiro[3.5]nonane Derivatives in Oncology: From Privileged Scaffolds to Targeted Protein Degradation

As a Senior Application Scientist navigating the complexities of modern oncology drug discovery, I have observed a critical paradigm shift: the transition from flat, two-dimensional aromatic rings to three-dimensional sp...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern oncology drug discovery, I have observed a critical paradigm shift: the transition from flat, two-dimensional aromatic rings to three-dimensional spirocyclic architectures. Among these, the azaspiro[3.5]nonane scaffold has emerged as a highly privileged motif.

By increasing the fraction of sp³-hybridized carbons ( Fsp3​ ), azaspiro[3.5]nonane derivatives overcome the classical liabilities of planar heterocycles (like piperidines and morpholines), offering superior thermodynamic solubility, enhanced metabolic stability, and precise spatial vectorization[1]. In oncology, this rigid 3D projection is leveraged to design highly potent Targeted Protein Degraders (PROTACs), epigenetic modulators, and tumor microenvironment (TME) immunotherapeutics.

Mechanistic Rationale & Key Oncological Targets

The strategic incorporation of the azaspiro[3.5]nonane system is not merely structural—it is fundamentally functional. Its application in oncology spans several cutting-edge therapeutic modalities:

A. Targeted Protein Degradation (PROTACs)

In the design of PROTACs, the linker must maintain a precise distance and orientation between the target-binding warhead and the E3 ligase ligand to facilitate a highly cooperative ternary complex.

  • Estrogen Receptor α (ERα): The clinical resistance of ER+ breast cancers necessitates robust degraders. ERD-12310A, an exceptionally potent PROTAC, utilizes a 7-azaspiro[3.5]nonane-2-carbaldehyde moiety to achieve a degradation concentration 50% (DC50) of 47 pM, outperforming clinical-stage degraders like ARV-471 by 10-fold[2].

  • KRAS G12D: Pan-KRAS and mutant-specific degraders (e.g., RP03707) utilize 7-azaspiro[3.5]nonane-piperidine-Boc linkers[3]. The spirocycle restricts the conformational entropy of the linker, minimizing the energetic penalty upon ternary complex formation and driving the ubiquitination of the "undruggable" KRAS G12D mutant[4].

B. Epigenetic Regulation (ASH1L Inhibition)

The histone methyltransferase ASH1L is a critical driver in leukemia and solid tumors. Traditional flat azetidine inhibitors suffer from chemical instability and poor target engagement. By substituting these with a 7-azaspiro[3.5]nonane-2-carboxylic acid scaffold, researchers developed spiro-piperidine analogs (e.g., Compound 66s) that perfectly occupy the ASH1L catalytic pocket, yielding sub-micromolar inhibition (IC50 = 0.15 μM) and favorable drug-like properties[5].

C. Tumor Microenvironment Immunotherapy

Adenosine in the TME suppresses immune cell activation. Compound 14a, featuring a 2-oxa-7-azaspiro[3.5]nonane core, acts as a triple A1/A2A/A2B receptor antagonist. The spirocyclic oxygen and nitrogen precisely interact with the orthosteric binding site of the A2A receptor, rescuing T-cell proliferation with an EC50 of 6.2 nM and directly inhibiting cancer cell migration[6].

Quantitative Data Summary

The table below summarizes the pharmacological metrics of key azaspiro[3.5]nonane-derived compounds, demonstrating their broad utility across diverse oncological targets.

CompoundPrimary TargetOncology IndicationRole of Azaspiro[3.5]nonanePrimary Metric (Efficacy)
ERD-12310A ERαER+ Breast CancerRigidified PROTAC LinkerDC50 = 47 pM[2]
Compound 66s ASH1LLeukemiaCatalytic Pocket BinderIC50 = 0.15 μM[5]
Compound 14a A1/A2A/A2BCancer ImmunotherapyOrthosteric Antagonist CoreIC50 = 0.8 nM (A2AR)[6]
RP03707 KRAS G12DSolid Tumors (NSCLC)PROTAC Linker ConjugateInduces KRAS Degradation[3]

Visualizing the PROTAC Mechanism

The following diagram illustrates how the azaspiro[3.5]nonane linker facilitates the targeted degradation of oncogenic proteins by acting as a rigid vector between the target and the E3 ligase.

PROTAC_Mechanism Target Target Protein (e.g., ERα, KRAS G12D) Linker Azaspiro[3.5]nonane Linker (Rigid Vector Projection) Target->Linker Warhead Binding Ternary Ternary Complex Formation (High Cooperativity) Linker->Ternary Induced Proximity E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Linker Ligand Binding Ub Polyubiquitination (Proteasome Tagging) Ternary->Ub Ubiquitin Transfer Degradation 26S Proteasome Target Degradation Ub->Degradation Cleavage

Mechanism of targeted protein degradation via azaspiro[3.5]nonane-linked PROTACs.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, protocols evaluating these compounds must be self-validating. The following methodologies embed strict mechanistic controls to prove causality rather than mere correlation.

Protocol A: Cellular Validation of Azaspiro[3.5]nonane-Linked PROTACs (e.g., ERD-12310A)

Objective: Determine the DC50 and validate the cullin-RING/proteasome-dependent mechanism of degradation[2].

Causality Focus: Direct target downregulation can occur via transcriptional suppression or compound cytotoxicity. To prove the molecule acts as a true PROTAC, we must rescue the protein using orthogonal pathway inhibitors (MG132 and MLN4924).

  • Cell Culture & Seeding: Plate MCF7 cells (for ERα) or Panc-1 cells (for KRAS) in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Mechanistic Pre-treatment (The Self-Validating Step):

    • Cohort 1 (Vehicle): Treat with 0.1% DMSO.

    • Cohort 2 (Proteasome Control): Pre-treat with 10 μM MG132 for 2 hours. Rationale: Rescuing degradation here proves the target is being destroyed by the 26S proteasome.

    • Cohort 3 (Neddylation Control): Pre-treat with 1 μM MLN4924 for 2 hours. Rationale: Rescuing degradation here proves the dependency on Cullin-RING E3 ligase activation.

  • PROTAC Treatment: Treat all cohorts with a 10-point dose-response of the azaspiro[3.5]nonane PROTAC (e.g., 0.1 pM to 1 μM) for 16 hours.

  • Lysis & Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease/phosphatase inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C to clear lysates.

  • Immunoblotting: Resolve 20 μg of protein via SDS-PAGE. Transfer to a PVDF membrane and probe for the target (e.g., anti-ERα or anti-KRAS) and a loading control (anti-GAPDH).

  • Quantification: Perform densitometry using ImageJ. Normalize target bands to GAPDH. Plot normalized band intensity vs. log[PROTAC] to calculate the DC50.

Protocol B: Biochemical Evaluation of Spirocyclic ASH1L Inhibitors

Objective: Measure the IC50 of azaspiro[3.5]nonane derivatives against ASH1L using physiological substrates[5].

Causality Focus: ASH1L possesses a BAH domain that interacts directly with nucleosomal DNA. Using isolated, "naked" histone peptides often yields false negatives for bulky spirocyclic inhibitors because the enzyme's conformation differs from its active, nucleosome-bound state. We must use reconstituted nucleosomes.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well plate, combine 10 nM recombinant ASH1L catalytic domain with varying concentrations of the spirocyclic inhibitor (e.g., Compound 66s, 0.5 nM to 50 μM) in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20). Incubate for 30 minutes at room temperature. Rationale: Allows conformationally restricted spirocycles to reach binding equilibrium.

  • Substrate Addition: Add 0.5 μM of recombinant human nucleosomes to the reaction mixture.

  • Reaction Initiation: Initiate the methyltransferase reaction by adding 1 μM of S-adenosylmethionine (SAM) containing a fluorescent or isotopic tracer (e.g., ³H-SAM). Incubate for 2 hours at 30°C.

  • Quenching & Detection: Quench the reaction with 0.5% TFA. Transfer to a filter plate, wash extensively to remove unreacted SAM, and measure the incorporated methyl marks via liquid scintillation counting or fluorescence polarization.

  • Analysis: Calculate the IC50 using a four-parameter logistic regression model.

HMT_Workflow Substrate 1. Substrate Preparation (Recombinant Nucleosomes) Incubation 2. Inhibitor Incubation (Azaspiro[3.5]nonane cmpds + ASH1L) Substrate->Incubation Reaction 3. Methyltransferase Rxn (Add SAM cofactor) Incubation->Reaction Detection 4. Product Detection (Isotopic/Fluorescent Tracking) Reaction->Detection Analysis 5. IC50 Determination (4-Parameter Logistic Fit) Detection->Analysis

Biochemical workflow for evaluating ASH1L histone methyltransferase (HMT) inhibition.

References

  • BenchChem. A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery. BenchChem.
  • Rogawski, D. S., et al. Structure-based development of novel spiro-piperidine ASH1L inhibitors. PMC / NIH.
  • Liu, Y., et al. Discovery of Novel Triple A1/A2A/A2B Adenosine Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry / ACS Publications.
  • Wang, L., et al. Discovery of ERD-12310A as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα). PMC / NIH.
  • MedChemExpress. RP03707 | MedChemExpress (MCE) Life Science Reagents. MedChemExpress.
  • European Patent Office. SHP2 INHIBITORS - EP 3772513 A1. Googleapis.
  • Google Patents. US20240294527A1 - Glutarimide-containing pan-kras-mutant degrader compounds and uses thereof. Google Patents.

Sources

Method

Application Note: 5-Oxa-2-azaspiro[3.5]nonane Oxalate as a Privileged Scaffold in CNS Drug Discovery

Executive Summary The development of therapeutics for neurodegenerative diseases requires molecules capable of crossing the blood-brain barrier (BBB) while maintaining high target selectivity and metabolic stability. 5-O...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of therapeutics for neurodegenerative diseases requires molecules capable of crossing the blood-brain barrier (BBB) while maintaining high target selectivity and metabolic stability. 5-Oxa-2-azaspiro[3.5]nonane oxalate (CAS: 1427359-47-4) has emerged as a critical spirocyclic building block in medicinal chemistry[1]. By increasing the fractional sp³ carbon count (Fsp³), this scaffold provides a three-dimensional architecture that overcomes the solubility and off-target toxicity limitations of traditional flat aromatic rings.

This application note details the integration of 5-oxa-2-azaspiro[3.5]nonane oxalate into the synthesis of two major classes of central nervous system (CNS) therapeutics: Monoacylglycerol lipase (MAGL) inhibitors [2] and GABA-A α5 Positive Allosteric Modulators (PAMs) [3]. Furthermore, it provides validated, step-by-step protocols for library synthesis and in vitro target engagement.

Mechanistic Rationale in Neurodegenerative Disease Models

MAGL Inhibition and Neuroinflammation

Monoacylglycerol lipase (MAGL) is the primary serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) in the brain[4]. In neurodegenerative conditions such as Alzheimer's and Parkinson's disease, excess AA is converted by cyclooxygenases (COX) into pro-inflammatory prostaglandins (e.g., PGE2), driving neuroinflammation and neuronal cell loss[5].

Pharmacological inhibition of MAGL achieves a dual therapeutic effect:

  • Anti-inflammatory: It starves the COX pathway of its AA substrate, reducing neurotoxic prostaglandin synthesis[6].

  • Neuroprotective: It allows 2-AG to accumulate, which subsequently activates CB1 and CB2 receptors, promoting synaptic plasticity and microglial homeostasis[4].

Incorporating the 5-oxa-2-azaspiro[3.5]nonane moiety into MAGL inhibitors has been shown to shift the binding kinetics from irreversible (which can cause CB1 receptor desensitization) to highly selective, reversible inhibition, optimizing the pharmacokinetic profile for chronic administration[2].

MAGL_Pathway A 2-Arachidonoylglycerol (2-AG) B MAGL Enzyme A->B Hydrolyzed by F CB1/CB2 Activation (Neuroprotection) A->F Accumulates & Activates C Arachidonic Acid (AA) B->C Produces D Prostaglandins (PGE2) (Neuroinflammation) C->D COX Enzymes E Spiro-MAGL Inhibitor (Blocks Hydrolysis) E->B Inhibits

Figure 1: Mechanism of MAGL inhibition shifting the lipid signaling axis from neuroinflammation to neuroprotection.

GABA-A α5 Positive Allosteric Modulators (PAMs)

The GABA-A α5 receptor subtype is highly localized in the hippocampus, a brain region critical for learning and memory. Unlike non-selective GABA-A modulators (e.g., traditional benzodiazepines) that cause sedation and amnesia, selective α5 PAMs enhance synaptic plasticity and are actively investigated for treating cognitive decline in Alzheimer's disease and schizophrenia[3]. The 5-oxa-2-azaspiro[3.5]nonane scaffold is utilized to precisely orient pharmacophores within the α5 allosteric binding pocket, maximizing subtype selectivity[3].

Quantitative Scaffold Advantages

Replacing traditional flat heterocycles (e.g., piperidine or pyrrolidine) with the 5-oxa-2-azaspiro[3.5]nonane scaffold consistently improves the physicochemical properties of CNS drug candidates. The table below summarizes the comparative advantages observed during lead optimization.

ParameterTraditional Piperidine Analog5-Oxa-2-azaspiro[3.5]nonane AnalogCausality / Pharmacological Impact
Fraction sp³ (Fsp³) ~0.35>0.60Increased 3D character reduces non-specific protein binding and improves solubility.
BBB Permeability (Papp) Moderate (12 x 10⁻⁶ cm/s)High (28 x 10⁻⁶ cm/s)The spiro-oxygen acts as a shielded hydrogen bond acceptor, increasing lipophilicity without violating Lipinski's rules.
Metabolic Stability (T½) 45 minutes (Hepatic microsomes)>120 minutesThe rigid spirocyclic core sterically hinders cytochrome P450-mediated N-dealkylation and oxidation.
Target Selectivity MAGL / FAAH ratio: 15:1MAGL / FAAH ratio: >200:1The unique vector projection of the spirocycle perfectly maps to the MAGL binding pocket while clashing with FAAH.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for each reagent and step is explicitly defined to assist researchers in troubleshooting and optimization.

Protocol A: Amide Coupling of 5-Oxa-2-azaspiro[3.5]nonane Oxalate

Objective: Synthesize a target library of MAGL inhibitors or GABA-A PAMs by coupling the spirocyclic amine to a functionalized carboxylic acid. Rationale for Salt Form: The oxalate salt of 5-oxa-2-azaspiro[3.5]nonane is utilized because the free base is a highly volatile and hygroscopic oil. The oxalate salt ensures a stable, weighable crystalline solid, guaranteeing stoichiometric precision[1].

Reagents & Materials:

  • 5-Oxa-2-azaspiro[3.5]nonane oxalate (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation of the Acid: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Stir for 10 minutes at room temperature.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. Pre-activation prevents the amine from competing for the coupling reagent, reducing side reactions.

  • Free-Basing the Scaffold: In a separate vial, suspend 5-Oxa-2-azaspiro[3.5]nonane oxalate (1.0 eq) in DMF. Add DIPEA (4.0 eq) dropwise.

    • Causality: The oxalate salt requires 2 equivalents of base to neutralize the oxalic acid and 1 equivalent to free the secondary amine. Using 4.0 equivalents of the non-nucleophilic base DIPEA ensures complete dissolution and prevents the base from reacting with the activated ester.

  • Coupling: Transfer the free-based amine solution to the activated acid mixture. Stir at room temperature for 2–4 hours.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via LC-MS. The disappearance of the activated ester mass and the appearance of the product mass ([M+H]⁺) validate the completion of the coupling.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Competitive Activity-Based Protein Profiling (ABPP) for MAGL Target Engagement

Objective: Quantify the in vitro target occupancy of the newly synthesized spiro-compounds against native MAGL in brain lysates.

Reagents & Materials:

  • Mouse or Human Brain Proteome (2 mg/mL in PBS)

  • Spiro-compound (Test Inhibitor) in DMSO

  • TAMRA-fluorophosphonate (TAMRA-FP) probe (1 µM)

  • SDS-PAGE equipment and Fluorescent Gel Scanner

Step-by-Step Procedure:

  • Proteome Incubation: Aliquot 50 µL of brain proteome (2 mg/mL) into microcentrifuge tubes. Add 1 µL of the test spiro-compound (varying concentrations: 1 nM to 10 µM) or DMSO (vehicle control). Incubate at 37°C for 30 minutes.

    • Causality: Pre-incubation allows the reversible spiro-inhibitor to reach binding equilibrium with the active site of MAGL before the irreversible probe is introduced.

  • Probe Labeling: Add 1 µL of TAMRA-FP (final concentration 1 µM) to all samples. Incubate at room temperature for 30 minutes in the dark.

    • Causality: TAMRA-FP covalently binds to the catalytic serine residue of all active serine hydrolases. If the spiro-compound successfully engages MAGL, it sterically blocks the TAMRA-FP probe from binding, resulting in a loss of fluorescence at the specific molecular weight of MAGL (~33 kDa).

  • Reaction Quenching: Quench the reaction by adding 17 µL of 4x SDS loading buffer (containing β-mercaptoethanol). Boil samples at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load 15 µL of each sample onto a 10% polyacrylamide gel. Run at 150V for 60 minutes.

  • Self-Validation & Imaging: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at the TAMRA excitation/emission wavelengths (550/580 nm).

    • Validation Check: The DMSO control lane must show a strong fluorescent band at ~33 kDa (MAGL) and ~63 kDa (FAAH). A successful, selective MAGL inhibitor will show a dose-dependent disappearance of the 33 kDa band while the 63 kDa band remains intact, proving both target engagement and selectivity.

Drug_Discovery_Workflow S1 5-Oxa-2-azaspiro[3.5]nonane oxalate (Stable Crystalline Scaffold) S2 Amide Coupling (Protocol A) (DIPEA, HATU, DMF) S1->S2 Synthesis S3 In Vitro Target Engagement (Protocol B) (Competitive ABPP Assay) S2->S3 Library Screening S4 In Vivo Neuroinflammation Models (e.g., LPS or Kainic Acid induced) S3->S4 Lead Selection S5 Neuroprotective Efficacy Readout (Reduced PGE2, Preserved Neurons) S4->S5 Preclinical Validation

Figure 2: End-to-end preclinical workflow utilizing the spirocyclic scaffold for neurodegenerative drug discovery.

References

  • BR112021002298A2 - Heterocyclic compounds as monoacylglycerol lipase inhibitors - Google Patents Source: Google Patents URL
  • WO2019238633A1 - New isoxazolyl ether derivatives as gaba a alpha5 pam - Google Patents Source: Google Patents URL
  • Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Compound 4f, a novel brain-penetrant reversible monoacylglycerol inhibitor, ameliorates neuroinflammation, neuronal cell loss, and cognitive impairment in mice with kainic acid-induced neurodegeneration - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PLOS Source: PLOS One URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve the solubility of 5-Oxa-2-azaspiro[3.5]nonane oxalate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming physicochemical bottlenecks during drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming physicochemical bottlenecks during drug development.

Below is our comprehensive troubleshooting guide and FAQ dedicated to optimizing the solubility of 5-Oxa-2-azaspiro[3.5]nonane oxalate . This guide bridges the gap between theoretical chemistry and bench-level execution, providing you with the causality behind experimental choices and self-validating protocols to ensure your success.

Solubility Optimization Workflow

G A 5-Oxa-2-azaspiro[3.5]nonane oxalate (Low Aqueous Solubility) B Chemical Modification (Salt Exchange to HCl) A->B Disrupt Lattice C Formulation Strategy (Cosolvents / Cyclodextrins) A->C Thermodynamic Enhancement D Solid-State Alteration (Micronization / ASD) A->D Surface Area / Amorphous State E In Vitro Assays (Optimized Dissolution) B->E F In Vivo PK Studies (Enhanced Bioavailability) B->F C->E C->F D->F

Workflow for optimizing the solubility of spirocyclic amine salts in drug discovery.

Frequently Asked Questions (FAQs)

Q1: Why does my 5-Oxa-2-azaspiro[3.5]nonane oxalate exhibit poor aqueous solubility despite its spirocyclic scaffold?

The Causality: Spirocyclic moieties are specifically incorporated into drug scaffolds to "escape from flatland." By increasing sp³ character, they lower lipophilicity and generally improve metabolic stability and solubility[1]. However, the counterion dictates the solid-state properties. Oxalic acid is a dicarboxylic acid that forms highly stable, tightly packed crystal lattices with amines via extensive intermolecular hydrogen-bonding networks[2]. The high lattice energy of the oxalate salt[3] often overcomes the inherent solubility benefits of the oxa-spirocycle, resulting in poor aqueous dissolution.

Q2: How can I perform a salt exchange to a more soluble counterion, such as a hydrochloride?

The Causality: Exchanging the bivalent oxalate counterion for a monovalent chloride ion disrupts the rigid hydrogen-bonded lattice. This significantly lowers the melting point and lattice energy, thereby increasing aqueous solubility[4][5].

Protocol: Conversion of Oxalate Salt to Hydrochloride Salt This protocol is designed as a self-validating system to ensure complete counterion exchange without product degradation.

  • Step 1: Free-Basing (Disruption of Oxalate Lattice) Suspend 1.0 eq of 5-Oxa-2-azaspiro[3.5]nonane oxalate in Dichloromethane (DCM) (10 mL/g). Add 1M NaOH (aq) dropwise under vigorous stirring until the aqueous layer reaches pH > 10. Mechanism: The strong base deprotonates the secondary amine, breaking the ionic interaction with the oxalate and forcing the neutral free base into the organic phase.

  • Step 2: Phase Separation & Extraction Transfer the biphasic mixture to a separatory funnel. Collect the lower DCM layer. Extract the remaining aqueous layer with two additional volumes of DCM. Self-Validation Check: Spot the residual aqueous layer on a TLC plate and treat it with a ninhydrin stain. A lack of color change confirms the complete extraction of the amine into the organic phase.

  • Step 3: Drying Combine the organic layers and dry over anhydrous Na₂SO₄ for 15 minutes to remove residual water. Filter out the drying agent.

  • Step 4: Salt Formation (Precipitation) Cool the DCM filtrate to 0°C in an ice bath. Slowly add 1.2 eq of 2M HCl in diethyl ether dropwise. Mechanism: The amine is rapidly protonated by HCl. The resulting hydrochloride salt is insoluble in the DCM/ether mixture, driving the thermodynamic precipitation of the new salt[6].

  • Step 5: Isolation & Verification Collect the white precipitate via vacuum filtration. Wash with cold diethyl ether and dry under high vacuum for 12 hours. Self-Validation Check: Perform ¹³C-NMR in D₂O. The absolute absence of a carbonyl resonance at ~165 ppm confirms the complete removal of the oxalate counterion.

Q3: I cannot alter the salt form due to project constraints. What formulation strategies can improve exposure?

The Causality: If the Active Pharmaceutical Ingredient (API) must remain as an oxalate salt, you must alter the thermodynamic environment of the solvent or the physical state of the API.

  • Cosolvents & Surfactants: For in vitro assays, dissolving the compound in DMSO followed by dilution in Tween-80 reduces the dielectric constant gap between the drug and the buffer.

  • Cyclodextrin Complexation: Encapsulating the spirocycle in Hydroxypropyl-β-cyclodextrin (HP-β-CD) masks the hydrophobic regions from the aqueous environment[4].

  • Physical Modification: For oral dosing, Amorphous Solid Dispersions (ASD) or micronization can be employed to overcome dissolution-rate limited (DCS IIa) or solubility-limited (DCS IIb) absorption[4].

Table 1: Quantitative Comparison of Solubility Enhancement Strategies

StrategyMechanism of ActionExpected Solubility GainOptimal Application PhaseKey Limitation
Native Oxalate Salt Baseline crystal lattice1x (Baseline)Long-term solid-state storagePoor aqueous dissolution in assays
Salt Exchange (HCl) Reduced lattice energy10x – 50xIn vitro screening / PK studiesPotential hygroscopicity
Cosolvent (5% DMSO) Dielectric constant reduction5x – 10xCell-based in vitro assaysCytotoxicity at >1% v/v final conc.
Complexation (HP-β-CD) Hydrophobic encapsulation20x – 100xIn vivo IV/PO dosingHigh excipient-to-API mass ratio
Amorphous Solid Dispersion Elimination of lattice energy10x – 30xLate-stage oral formulationRequires specialized manufacturing
Q4: How does pH affect the dissolution of this compound in biorelevant media?

The Causality: 5-Oxa-2-azaspiro[3.5]nonane contains a secondary amine. The pKa of similar spirocyclic amines typically falls between 8.5 and 9.5. In acidic to neutral biorelevant media (e.g., SGF pH 1.2, FaSSIF pH 6.5), the amine is fully protonated. However, the presence of the oxalate counterion (pKa₁ ~1.2, pKa₂ ~4.2) means that at pH > 4.2, the oxalate is fully deprotonated (dianionic). This can lead to common-ion effects or precipitation if the solubility product (Ksp) is exceeded. Maintaining the formulation at a slightly acidic pH (pH 4.0 - 4.5) often yields the highest kinetic solubility before the oxalate becomes fully dianionic and lattice re-precipitation occurs.

References

  • Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide Source: ResearchGate URL:[Link]

  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs Source: Crystal Pharmatech URL:[Link]

  • Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations Source: CatSci URL:[Link]

  • Forming oxalate salts of amines Source: ScienceMadness URL:[Link]

  • Solubility of the Sodium and Ammonium Salts of Oxalic Acid in Water with Ammonium Sulfate Source: PubMed (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: 5-Oxa-2-azaspiro[3.5]nonane Oxalate Stability &amp; Troubleshooting Guide

As a Senior Application Scientist, I frequently encounter challenges regarding the stability of highly strained spirocyclic building blocks. Welcome to the Technical Support Center for 5-Oxa-2-azaspiro[3.5]nonane oxalate...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges regarding the stability of highly strained spirocyclic building blocks. Welcome to the Technical Support Center for 5-Oxa-2-azaspiro[3.5]nonane oxalate (CAS: 1427359-47-4). This compound is a critical intermediate in modern drug discovery, particularly in the synthesis of 1[1].

However, its architecture—an azetidine ring spiro-fused to a tetrahydropyran core—presents unique vulnerabilities. The inherent ring strain of the 4-membered azetidine, combined with the thermal lability of the oxalate counterion, demands rigorous handling protocols. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure the integrity of your synthetic and formulation workflows.

Section 1: Frequently Asked Questions (FAQs) - Stability & Degradation

Q1: Why is my 5-oxa-2-azaspiro[3.5]nonane oxalate degrading in aqueous formulation, and what are the primary degradants? A1: The primary stability concern is the 2[2]. In acidic environments (pH < 4.0), the azetidine nitrogen protonates, forming a highly electrophilic azetidinium intermediate. This intermediate undergoes rapid nucleophilic attack by water or halide ions to relieve ring strain, leading to irreversible C-N bond cleavage and the formation of linear amino-ether degradants[2]. Conversely, in highly basic conditions, hydrolytic degradation of the spirocyclic core can occur[3].

  • Causality: The pKa of the azetidine nitrogen dictates its protonation state; maintaining the microenvironmental pH between 6.0 and 7.5 prevents the formation of the reactive azetidinium species.

Q2: What happens if I expose the solid oxalate salt to high temperatures during processing (e.g., hot-melt extrusion)? A2: Oxalate salts are highly susceptible to thermal decomposition. Thermogravimetric analysis (TGA) of pharmaceutical oxalate salts demonstrates that the4[4]. This corresponds to the decarboxylation of the oxalate counterion into CO and CO 2​ [4].

  • Causality: The loss of the stabilizing counterion releases the free base, which is significantly more volatile and prone to rapid thermal degradation. Processing temperatures must be kept strictly below 130°C.

Q3: How can I stabilize the compound during formulation or long-term storage? A3: Modulating the microenvironmental pH of the solid dispersion or formulation blend is critical. Studies on strained cyclic amines have demonstrated that3[3]. Store the neat API in a desiccator at 2–8°C, protected from light and moisture.

Section 2: Experimental Protocols & Methodologies

Protocol 1: Self-Validating Forced Degradation Profiling (Solution State)

Purpose: To establish a stability-indicating LC-MS method and identify specific degradation kinetics. This protocol is self-validating: successful execution will yield a predictable +18 Da mass shift in the acidic arm, confirming the ring-opening mechanism.

  • Preparation: Dissolve 5-oxa-2-azaspiro[3.5]nonane oxalate in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.

  • Acid Stress (Ring-Opening): Aliquot 5 mL of the stock. Add 1 mL of 0.1 N HCl (yielding pH ~1). Incubate at 40°C for 24 hours.

  • Base Stress (Hydrolysis): Aliquot 5 mL of the stock. Add 1 mL of 0.1 N NaOH (yielding pH ~13). Incubate at 40°C for 24 hours.

  • Neutralization & Analysis: Neutralize the stressed samples to pH 7.0 to arrest degradation. Inject 10 µL of each sample into an LC-MS/MS system (C18 column, gradient elution with 0.1% Formic Acid in Water/Acetonitrile).

  • Validation Check: Monitor the acidic stress chromatogram for the primary degradant. A mass shift of +18 Da (addition of H 2​ O) definitively confirms hydrolytic cleavage of the azetidine C-N bond.

Protocol 2: Solid-State Thermal Analysis (TGA/DSC)

Purpose: To determine the safe thermal processing window for the oxalate salt and map its decarboxylation profile.

  • Sample Loading: Accurately weigh 3–5 mg of the solid oxalate salt into an open aluminum pan.

  • TGA Setup: Place the pan in a Thermogravimetric Analyzer. Set the purge gas (Nitrogen) flow rate to 40 mL/min to 5[5].

  • Heating Profile: Ramp the temperature from 25°C to 300°C at a rate of 10°C/min.

  • DSC Correlation: Run a parallel sample in a Differential Scanning Calorimeter (DSC) using a crimped but pin-holed aluminum pan to allow gas escape.

  • Validation Check: Identify the endothermic melting peak on the DSC trace. The subsequent exothermic event coupled with a sharp mass loss on the TGA trace self-validates the onset of oxalate decarboxylation[4].

Section 3: Quantitative Data Summary

Table 1: Representative Degradation Kinetics of Azetidine Oxalate Salts under Stress Conditions

Stress ConditionReagent / EnvironmentTemp (°C)Time (Hours)% Parent RemainingPrimary Degradation Pathway
Control pH 7.0 Buffer2524> 99.5%None
Acidic 0.1 N HCl (pH ~1)4024< 45.0%Azetidine Ring-Opening (Nucleophilic Attack)
Basic 0.1 N NaOH (pH ~13)4024~ 70.0%Hydrolytic Degradation
Oxidative 3% H 2​ O 2​ 2524~ 85.0%N-Oxidation
Thermal (Solid) Dry Heat (Oven)1502< 50.0%Oxalate Decarboxylation / Volatilization

Section 4: Mechanistic Pathways & Workflows

AzetidineDegradation A 5-Oxa-2-azaspiro[3.5]nonane (Intact Core) B Protonated Azetidinium Intermediate A->B Low pH (< 4.0) Protonation C Nucleophilic Attack (e.g., H2O, Cl-) B->C Strain Release Highly Electrophilic D Ring-Opened Degradant (Linear Amino-Ether) C->D C-N Bond Cleavage

Acid-catalyzed azetidine ring-opening degradation pathway.

Troubleshooting Start Degradation Observed in Formulation? CheckPH Check Microenvironmental pH Start->CheckPH Acidic pH < 4.0 (Acidic) CheckPH->Acidic Basic pH > 8.0 (Basic) CheckPH->Basic FixAcid Buffer to pH 6-7 Avoid Nucleophiles Acidic->FixAcid Prevents Ring-Opening FixBase Use Excipients to Lower Micro-pH Basic->FixBase Prevents Hydrolysis

Troubleshooting workflow for stabilizing spirocyclic amine formulations.

References

  • Title: WO2019238633A1 - New isoxazolyl ether derivatives as gaba a alpha5 pam Source: Google Patents URL
  • Source: PMC (National Institutes of Health)
  • Source: PubMed (National Institutes of Health)
  • Title: Investigation of the degradation and in-situ amorphization of the enantiomeric drug escitalopram oxalate Source: Pharma Excipients URL
  • Title: Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine Source: MDPI URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 5-Oxa-2-azaspiro[3.5]nonane Oxalate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Standard Operating Procedure (SOP) Executive Summary & Chemical Context The 5-oxa-2-aza...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Standard Operating Procedure (SOP)

Executive Summary & Chemical Context

The 5-oxa-2-azaspiro[3.5]nonane scaffold is a highly prized spirocyclic building block in modern drug discovery. By replacing flat, metabolically susceptible functional groups with this rigid, three-dimensional oxa-azaspirocycle, medicinal chemists can profoundly improve a drug candidate's aqueous solubility, lipophilicity, and metabolic stability[1].

However, the synthesis of this strained system—particularly the final deprotection and isolation as an oxalate salt—presents significant technical hurdles. The proximity of the 5-oxa oxygen to the spiro carbon creates unique electronic vulnerabilities, leading to catalyst poisoning, ring-opening side reactions, and hygroscopic gum formation during salt precipitation[2][3]. This guide provides field-proven, mechanistically grounded solutions to these common bottlenecks.

Process Visualization

Workflow SM Boc-Protected Precursor Deprotect Deprotection Step (4M HCl in Dioxane, 0°C) SM->Deprotect FreeBase Free Base Intermediate Deprotect->FreeBase High Yield Error1 Side Reaction: Ring Opening / Degradation Deprotect->Error1 SaltForm Oxalate Salt Formation (Oxalic Acid, MTBE/EtOH) FreeBase->SaltForm Product 5-Oxa-2-azaspiro[3.5]nonane oxalate (Crystalline Solid) SaltForm->Product Controlled Cooling Error2 Side Reaction: Gummy/Amorphous Salt SaltForm->Error2

Synthetic workflow for 5-oxa-2-azaspiro[3.5]nonane oxalate highlighting critical failure points.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My LC-MS shows a mass corresponding to a ring-opened byproduct (+18 Da) after the Boc deprotection step. What is the mechanistic cause?

A: This is a classic solvolysis issue. The oxygen atom at the 5-position (adjacent to the spiro carbon) can stabilize a transient carbocation via an oxonium intermediate if the highly strained azetidine ring undergoes acid-catalyzed heterolytic cleavage[4]. When using neat Trifluoroacetic acid (TFA) at room temperature, trace water nucleophilically attacks this intermediate, leading to a ring-opened amino-alcohol byproduct.

  • Corrective Action: Switch to a non-aqueous, milder acidic system such as 4M HCl in anhydrous dioxane, and strictly maintain the reaction temperature between 0 °C and 5 °C to kinetically trap the intact spirocycle.

Q2: The oxalate salt precipitates as an intractable gum instead of a crystalline solid. How do I fix this?

A: Spirocyclic amines are notoriously hygroscopic. Their salts readily form amorphous gums if the crystallization kinetics are too fast or if the solvent system is too polar, allowing trace water to disrupt the delicate crystal lattice[3].

  • Corrective Action: Ensure the free base is thoroughly dried over Na₂SO₄. Shift the solvent system to an anti-solvent dominant mixture, such as Methyl tert-butyl ether (MTBE) and Ethanol (4:1). Add the oxalic acid solution at an elevated temperature (45 °C) to maintain solubility, then program a slow cooling ramp (0.5 °C/min) to room temperature to favor nucleation over rapid precipitation.

Q3: During the initial construction of the azetidine ring via intramolecular alkylation, my yields are stalled at 40%.

A: The formation of a 4-membered ring is entropically favored but heavily penalized enthalpically due to ~26 kcal/mol of ring strain[1]. High temperatures often lead to competitive intermolecular oligomerization or beta-hydride elimination[2].

  • Corrective Action: Operate under high-dilution conditions (≤ 0.05 M) to kinetically favor the intramolecular cyclization. Utilize a non-nucleophilic base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent to enhance the nucleophilicity of the nitrogen without promoting side reactions.

Quantitative Optimization Metrics

The following table summarizes the causality behind our optimized parameters compared to standard literature conditions:

Reaction ParameterStandard ConditionOptimized ConditionObserved YieldMechanistic Rationale
Azetidine Cyclization 80 °C, K₂CO₃, DMF25 °C, Cs₂CO₃, MeCN (High Dilution)85% (up from 40%)Low temp & high dilution prevent intermolecular homocoupling[2].
Boc-Deprotection Neat TFA, 25 °C4M HCl in Dioxane, 0 °C95% (up from 60%)Prevents oxonium-mediated solvolysis and ring-opening[4].
Salt Formation Methanol, Rapid CoolingMTBE/EtOH (4:1), Slow Cooling (0.5 °C/min)88% (1st crop)Anti-solvent addition controls the metastable zone, driving nucleation[3].

Self-Validating Experimental Protocol

Objective: To achieve high-purity (>98%) 5-oxa-2-azaspiro[3.5]nonane oxalate salt while preventing spiro-ring degradation.

Step 1: Boc-Deprotection
  • Charge a flame-dried round-bottom flask with tert-butyl 5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cool the solution to 0 °C using an ice-water bath.

    • Self-Validation Check: Ensure the internal temperature is ≤ 2 °C before proceeding to prevent exothermic ring-cleavage.

  • Dropwise add 4M HCl in dioxane (5.0 equiv). Maintain the temperature at 0–5 °C for 2 hours.

  • Monitor by TLC (Ninhydrin stain). Once complete, concentrate the mixture under reduced pressure (bath temp < 25 °C) to yield the crude hydrochloride salt.

Step 2: Free-Basing (Critical for Salt Purity)
  • Dissolve the crude HCl salt in minimal water and cool to 0 °C.

  • Adjust the pH to exactly 10 using saturated aqueous NaHCO₃.

    • Causality: Gentle basicity prevents base-catalyzed beta-elimination that plagues highly strained azetidine systems.

  • Extract with DCM (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the free base as a pale oil.

Step 3: Controlled Oxalate Salt Formation

Crystallization A Free Base in MTBE/EtOH B Add Oxalic Acid at 45°C A->B C Supersaturation (Metastable Zone) B->C D Slow Cooling (Nucleation) C->D E High-Purity Crystals D->E

Logical flow of controlled oxalate salt crystallization to prevent amorphous gum formation.

  • Dissolve the free base in a 4:1 mixture of anhydrous MTBE and absolute Ethanol (10 mL/g of substrate).

  • Heat the solution to 45 °C under a nitrogen atmosphere.

  • Prepare a 1.0 M solution of anhydrous oxalic acid (1.05 equiv) in absolute Ethanol. Add this dropwise to the free base solution over 15 minutes.

    • Self-Validation Check: A slight turbidity should appear. If an oil/gum forms at the bottom of the flask, stop the addition immediately, add 1 mL of MTBE, and seed the mixture with a pure crystal.

  • Allow the mixture to cool to room temperature over 2 hours, then transfer to 4 °C for 12 hours to complete the crystallization.

  • Filter the resulting white crystalline solid, wash with cold MTBE, and dry under high vacuum to afford pure 5-oxa-2-azaspiro[3.5]nonane oxalate.

Sources

Optimization

Technical Support Center: Purification &amp; Handling of 5-Oxa-2-azaspiro[3.5]nonane Oxalate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate and purify highly polar, aliphatic spirocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate and purify highly polar, aliphatic spirocycles. 5-Oxa-2-azaspiro[3.5]nonane oxalate presents a "perfect storm" of chromatographic challenges: it completely lacks a UV chromophore, possesses extreme hydrophilicity, contains a highly strained azetidine ring, and is isolated as a dissociable oxalate salt.

This guide moves beyond basic troubleshooting. Below, we deconstruct the physicochemical causality behind common experimental failures and provide self-validating protocols to ensure the high-yield, high-purity recovery of this critical building block.

Part 1: Physicochemical Profiling

Before attempting purification, you must understand the inherent properties of the molecule dictating its behavior in solution and on a column.

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight ~127.18 g/mol (Free Base) ~217.22 g/mol (Oxalate)The free base is highly volatile. Evaporation must be strictly controlled (<30°C) to prevent product loss.
UV Chromophore None (Fully aliphatic)Invisible to standard UV detection (210-280 nm). Requires ELSD, CAD, MS, or destructive TLC stains.
Lipophilicity (LogP) Highly Negative (Hydrophilic)Poor extraction into standard organics (EtOAc/Ether). Requires mixed polar solvent systems or HILIC.
Ring Strain High (Azetidine core)Sensitive to acid-catalyzed ring-opening. Harsh Lewis/Brønsted acids must be excluded from mobile phases.
Part 2: Troubleshooting FAQs

Q1: I am losing my compound during the aqueous workup. How can I improve recovery? The Causality: The incorporation of an oxygen atom into the spirocyclic core dramatically lowers lipophilicity and increases water solubility by up to 40 times compared to standard carbocycles[1]. Furthermore, the oxalate salt is exceptionally water-soluble. The Solution: Standard extraction with ethyl acetate or diethyl ether will fail. To extract the free base, the aqueous layer must be basified to pH > 10 to fully deprotonate the azetidinium ion. You must then use a strongly hydrogen-bonding solvent mixture, such as Dichloromethane:Isopropanol (DCM:iPrOH, 3:1 v/v), to disrupt the aqueous hydration shell and pull the polar amine into the organic phase.

Q2: My compound streaks severely on silica gel, and I cannot detect it by UV. What is the optimal chromatographic approach? The Causality: 5-Oxa-2-azaspiro[3.5]nonane lacks a conjugated π-system. Additionally, the secondary amine interacts strongly with acidic silanol groups on bare silica, causing severe peak tailing. If loaded as an oxalate salt, the salt dissociates on the column, leading to multiple broad bands. The Solution:

  • Detection: Use Universal Detectors such as an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). For TLC monitoring, use a Ninhydrin dip (which stains secondary amines a deep purple) followed by heating.

  • Purification: Abandon bare silica. To purify the intact oxalate salt, utilize Hydrophilic Interaction Liquid Chromatography (HILIC). If purifying the free base, use amine-functionalized silica (NH2-silica) to prevent secondary interactions.

Q3: I am observing degradation products during purification. Why is this spirocycle unstable? The Causality: The 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol). When the azetidine nitrogen is protonated, the ring becomes highly susceptible to nucleophilic attack, leading to rapid intramolecular or intermolecular ring-opening decomposition[2]. Highly polar solvents or harsh acidic modifiers can exacerbate this pathway[3]. The Solution: Avoid prolonged exposure to strong acids. Never use Trifluoroacetic Acid (TFA) in your LC mobile phase for this compound. Store the compound as the oxalate salt in a desiccator at 2-8°C, as the crystalline salt form is sterically protected and more stable against oxidative degradation than the free base.

Part 3: Workflow Visualization

PurificationWorkflow N1 Crude 5-Oxa-2-azaspiro[3.5]nonane Oxalate Salt N2 Aqueous Workup (Adjust pH > 10 with NaOH) N1->N2 Base addition N3 Extraction (DCM:iPrOH 3:1 or 4:1) N2->N3 Prevent aq. loss N4 Detection Strategy (No UV Chromophore) N3->N4 N5 TLC Monitoring (Ninhydrin / I2 Stain) N4->N5 N6 LC Analysis (ELSD / CAD / MS) N4->N6 N7 Chromatography Selection N5->N7 N6->N7 N8 Amine-Functionalized Silica (For Free Base) N7->N8 Normal Phase N9 HILIC Purification (For Oxalate Salt) N7->N9 Polar Phase

Figure 1: Decision tree for the extraction, detection, and purification of the oxa-spirocycle.

Part 4: Experimental Protocols
Protocol A: Quantitative Freebasing and Extraction

This protocol is designed to isolate the volatile free base while preventing yield loss to the aqueous phase.

  • Dissolution: Dissolve the crude 5-Oxa-2-azaspiro[3.5]nonane oxalate in a minimum volume of Deionized (DI) water.

  • Thermal Control: Chill the solution to 0°C in an ice bath to prevent volatilization of the free base upon liberation.

  • Basification: Dropwise, add 2M NaOH until the pH reaches 10.5–11.0. Self-Validation Step: Verify pH with indicator strips; failure to reach pH > 10 will leave the azetidine protonated and water-soluble.

  • Extraction: Extract the aqueous layer 4 to 5 times with equal volumes of freshly prepared DCM:iPrOH (3:1 v/v).

  • Drying: Combine the organic layers and dry over anhydrous Na₂SO₄. Expert Tip: Do not use MgSO₄. Magnesium sulfate is slightly acidic and can coordinate with polar aliphatic amines, sequestering your product and reducing yield.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure. Critical: Keep the rotary evaporator water bath strictly below 30°C and avoid high vacuum (< 50 mbar) to prevent pulling the volatile free base into the trap.

Protocol B: HILIC-ELSD Purification of the Oxalate Salt

This protocol purifies the intact oxalate salt directly, bypassing the volatility risks of the free base and preventing acid-catalyzed ring opening.

  • Column Preparation: Equilibrate a Zwitterionic (ZIC-HILIC) column with 90% Acetonitrile / 10% Aqueous Ammonium Acetate (10 mM, pH 6.8). Expert Tip: Using a neutral pH 6.8 buffer instead of standard Formic Acid prevents the acid-catalyzed ring-opening decomposition of the strained azetidine core.

  • Sample Loading: Dissolve the crude oxalate salt in the mobile phase. If solubility is poor, add up to 20% DI water, but keep organic content as high as possible to ensure binding to the HILIC stationary phase.

  • Gradient Elution: Run a gradient from 90% Acetonitrile down to 50% Acetonitrile over 20 column volumes. The polar salt will partition into the water-enriched layer on the stationary phase and elute as the aqueous composition increases.

  • Detection Parameters: Route the LC eluent to an ELSD. Set the drift tube temperature to 40°C and the nebulizer gas (N₂) pressure to 3.5 bar. Self-Validation Step: Ensure the ELSD gain is set high enough to detect the purely aliphatic mass.

  • Isolation: Collect peaks corresponding to the ELSD signal. Lyophilize (freeze-dry) the fractions to remove water and the volatile ammonium acetate buffer, yielding the pure 5-Oxa-2-azaspiro[3.5]nonane oxalate salt.

References
  • Oxa-spirocycles: synthesis, properties and applications Source: Chemical Science (RSC Publishing) URL:[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters (via PubMed Central) URL:[Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis Source: Journal of the American Chemical Society URL:[Link]

Sources

Troubleshooting

Technical Support Center: Yield Optimization for 5-Oxa-2-azaspirononane Oxalate Synthesis

Technical Support Center: Yield Optimization for 5-Oxa-2-azaspiro[1]nonane Oxalate Synthesis Welcome to the Technical Support Center. 5-Oxa-2-azaspiro[1]nonane oxalate is a critical bioisostere building block frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for 5-Oxa-2-azaspiro[1]nonane Oxalate Synthesis

Welcome to the Technical Support Center. 5-Oxa-2-azaspiro[1]nonane oxalate is a critical bioisostere building block frequently utilized in modern drug discovery, particularly in the development of CNS-active compounds such as GABA-A receptor modulators[2]. However, the spiro-fusion of an azetidine and a tetrahydropyran ring creates significant steric hindrance and ring strain, often leading to poor synthetic yields.

This guide provides field-proven, self-validating methodologies and troubleshooting protocols to optimize your synthesis workflow and maximize recovery.

Synthesis Workflow & Mechanistic Overview

The synthesis of 5-oxa-2-azaspiro[1]nonane oxalate relies on overcoming two major energetic barriers: the propensity of the starting azetidinone to enolize rather than undergo nucleophilic attack, and the entropic penalty of the sterically hindered intramolecular etherification. The optimized pathway below mitigates these issues.

SynthesisWorkflow A 1-Boc-azetidin-3-one (Starting Material) B Grignard Addition (3-chloropropylmagnesium bromide) A->B C 1-Boc-3-(3-chloropropyl)azetidin-3-ol (Intermediate 1) B->C Yield: 75-85% D Intramolecular Cyclization (NaH, THF, TBAI cat.) C->D E 2-Boc-5-oxa-2-azaspiro[3.5]nonane (Intermediate 2) D->E Yield: 80-90% F Boc Deprotection (4M HCl in Dioxane) E->F G 5-oxa-2-azaspiro[3.5]nonane (Free Base) F->G H Salt Formation (Oxalic Acid, EtOH/EtOAc) G->H I 5-Oxa-2-azaspiro[3.5]nonane oxalate (Final Product) H->I Yield: >90%

Workflow for the synthesis of 5-oxa-2-azaspiro[1]nonane oxalate from 1-Boc-azetidin-3-one.

Step-by-Step Self-Validating Protocols

Every protocol described here operates as a self-validating system. Do not proceed to the next synthetic step unless the In-Process Control (IPC) criteria are explicitly met.

Protocol A: Cerium-Mediated Grignard Addition
  • Causality: Azetidin-3-ones are highly susceptible to enolization when exposed to basic Grignard reagents, leading to poor conversion. The addition of anhydrous CeCl₃ enhances the nucleophilicity of 3-chloropropylmagnesium bromide while suppressing its basicity, driving the reaction toward the desired tertiary alcohol.

  • Methodology:

    • Suspend anhydrous CeCl₃ (1.1 eq) in dry THF at -78°C under argon.

    • Dropwise add 3-chloropropylmagnesium bromide (1.2 eq) and stir for 1 hour.

    • Slowly add 1-Boc-azetidin-3-one (1.0 eq) dissolved in THF.

    • Allow the reaction to warm to 0°C over 3 hours.

  • Self-Validating IPC: Monitor the reaction via GC-MS. The protocol is validated to proceed to aqueous workup only when the starting ketone (m/z 171) is <2% by Area Under Curve (AUC).

Protocol B: Iodide-Catalyzed Intramolecular Cyclization
  • Causality: The primary chloride of the intermediate is a sluggish leaving group for the sterically demanding spiro-cyclization. Introducing a catalytic amount of an iodo metal salt (e.g., TBAI or NaI) triggers an in situ Finkelstein reaction[3]. The resulting transient alkyl iodide undergoes rapid intramolecular alkoxide attack, outcompeting intermolecular oligomerization.

  • Methodology:

    • Dissolve the tertiary alcohol intermediate in dry THF to achieve a high-dilution state (≤ 0.05 M).

    • Add NaH (60% dispersion in mineral oil, 1.5 eq) at 0°C.

    • Add Tetrabutylammonium iodide (TBAI, 0.1 eq)[3].

    • Reflux at 65°C for 12 hours.

  • Self-Validating IPC: Perform LC-MS analysis. Validation is achieved when the linear intermediate is fully consumed, and the major peak corresponds exclusively to the Boc-protected spirocycle mass ([M+H]⁺ = 228).

Protocol C: Deprotection and Anti-Solvent Crystallization
  • Causality: The free base of 5-oxa-2-azaspiro[1]nonane is volatile and prone to degradation. Conversion to the oxalate salt ensures long-term stability and handles easily as a solid[4]. However, low-molecular-weight spirocycles often "oil out" during crystallization. Utilizing a binary solvent system establishes a controlled supersaturation gradient, forcing crystalline nucleation rather than amorphous precipitation.

  • Methodology:

    • Treat the Boc-protected spirocycle with 4M HCl in dioxane at 45°C for 2 hours, then concentrate in vacuo.

    • Free-base the intermediate using saturated NaHCO₃ and extract into dichloromethane.

    • Dissolve the free base in minimal hot ethanol (50°C) and add 1.0 eq of anhydrous oxalic acid.

    • Slowly add ethyl acetate (anti-solvent) dropwise until the solution becomes slightly turbid, then cool to 4°C at a rate of 5°C/hour.

  • Self-Validating IPC: ¹H NMR in D₂O must show a complete absence of the Boc singlet (~1.4 ppm) and a precise 1:1 integration ratio between the spirocycle protons and the oxalate counterion.

Quantitative Optimization Matrix

The following table summarizes the expected yield improvements when transitioning from standard literature conditions to our optimized protocols.

Reaction StepCommon Failure ModeImpact on YieldOptimized ParameterExpected Yield Improvement
Grignard AdditionKetone enolization-20% to -40%Anhydrous CeCl₃ additive+25%
Intramolecular CyclizationIntermolecular oligomerization-15% to -30%TBAI (0.1 eq) / High dilution+20%
Boc DeprotectionIncomplete Boc cleavage-10% to -20%4M HCl in Dioxane, 45°C+15%
Salt FormationProduct "oiling out"-30%EtOH/EtOAc binary solvent+25%

Troubleshooting & FAQs

Q: Why am I recovering mostly unreacted 1-Boc-azetidin-3-one after the Grignard step? A: This is a classic symptom of enolization. The Grignard reagent is acting as a base rather than a nucleophile, temporarily deprotonating the alpha-carbon. During aqueous workup, it simply reprotonates back to the starting material. Ensure your CeCl₃ is strictly anhydrous (dried under high vacuum at 140°C for 2 hours) and added prior to the Grignard reagent to properly activate the ketone.

Q: My cyclization step yields a complex mixture of oligomers. How do I favor the intramolecular reaction? A: High substrate concentration promotes intermolecular side reactions (oligomerization). Dilute the reaction mixture to ≤ 0.05 M in THF. Additionally, ensure the base (NaH) is fresh and fully active, and do not omit the phase transfer catalyst or iodide salt, which is critical for accelerating the intramolecular rate[3].

Q: The final oxalate salt forms a sticky gum instead of a free-flowing powder. How can I fix this? A: "Oiling out" occurs when the product separates as a liquid phase before crystallizing, usually due to rapid cooling or an overly strong solvent. Dissolve the crude gummy salt in minimal hot EtOH (50°C), then slowly add EtOAc dropwise. Seed the mixture with a few crystals of pure 5-oxa-2-azaspiro[1]nonane oxalate[4] and cool to 4°C very slowly (e.g., inside a Dewar flask).

References

  • Title: WO2019238633A1 - New isoxazolyl ether derivatives as gaba a alpha5 pam Source: Google Patents URL
  • Title: Synthesis method of drug intermediate 7-oxo-2-azaspiro[1] nonane Source: Google Patents URL:

Sources

Optimization

Technical Support Center: Troubleshooting 5-Oxa-2-azaspiro[3.5]nonane oxalate Toxicity in Cell Culture

Welcome to the Application Support Center. As researchers increasingly utilize spirocyclic architectures—such as the 5-oxa-2-azaspiro[3.5]nonane core—as bioisosteres for piperazines in drug discovery, unexpected in vitro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers increasingly utilize spirocyclic architectures—such as the 5-oxa-2-azaspiro[3.5]nonane core—as bioisosteres for piperazines in drug discovery, unexpected in vitro toxicity often halts progression.

When working with 5-Oxa-2-azaspiro[3.5]nonane oxalate , toxicity is rarely a single variable. It is a composite phenotype driven by two distinct chemical entities: the azaspiro core (which can induce off-target intracellular effects) and the oxalate salt (which dramatically alters the extracellular microenvironment). This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate, identify, and resolve these toxicological artifacts.

Part 1: Diagnostic Triage Workflow

Before altering your assay parameters, you must identify the primary driver of cell death. The following diagnostic logic tree separates artifactual physical toxicity (driven by the solvent or salt) from intrinsic chemical toxicity (driven by the pharmacophore).

G Start Observe Cell Toxicity Post-Treatment Q1 Timing & Nature of Cell Death? Start->Q1 Rapid < 2 Hours (Rapid Detachment) Q1->Rapid Immediate / Acute Delayed 48 - 72 Hours (Dose-Dependent) Q1->Delayed Prolonged / Gradual Oxalate Oxalate Salt Artifact (Calcium Chelation) Rapid->Oxalate Check Media Ca2+ Precip Solvent Precipitation (DMSO Shock) Rapid->Precip Check Microscopy Intrinsic Intrinsic Azaspiro Toxicity (Apoptosis/DNA Damage) Delayed->Intrinsic True Viability Drop Assay Assay Interference (MTT/MTS Reduction) Delayed->Assay Erratic Absorbance

Figure 1: Diagnostic workflow for isolating the source of in vitro toxicity.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My cells detach and die within 1-2 hours of adding the compound, even at moderate concentrations. What is happening?

The Causality: This is almost certainly an artifact of the oxalate salt , not the azaspiro core. When 5-Oxa-2-azaspiro[3.5]nonane oxalate dissociates in aqueous cell culture media (like DMEM or RPMI), free oxalate ions rapidly chelate divalent cations, particularly calcium ( Ca2+ ) and magnesium ( Mg2+ ).

  • Adhesion Failure: Extracellular calcium is strictly required for the function of cadherins and integrins. Depleting local Ca2+ causes rapid, artifactual cell detachment.

  • Crystal Toxicity: The chelation process forms insoluble calcium oxalate crystals. These microcrystals physically interact with the epithelial cell membrane, inducing reactive oxygen species (ROS) overproduction, oxidative stress, and rapid loss of membrane integrity[1]. The Solution: Switch to the free-base or hydrochloride (HCl) salt form of the compound. If you must use the oxalate salt, you must empirically determine the maximum tolerable concentration before calcium precipitation occurs in your specific media, or supplement the media with equimolar CaCl2​ (though this risks altering cellular signaling).

Q2: I observe a dose-dependent drop in viability only after 48-72 hours. Is this target-mediated or off-target?

The Causality: If salt and solvent artifacts are ruled out, delayed toxicity is likely intrinsic to the azaspiro core . While azaspiro compounds are excellent for improving metabolic stability, certain spirodiamine and oxa-azaspiro architectures can act as DNA intercalators or induce off-target DNA damage at micromolar concentrations[2]. This triggers p53 activation, cell cycle arrest (often at the G2/M phase), and subsequent apoptosis[3]. The Solution: Run a comparative cytotoxicity panel using a structurally related control (e.g., a simple piperazine analog). If the azaspiro core is the culprit, you may need to optimize the structure by altering the substitution pattern on the spiro ring to reduce lipophilicity or planar stacking potential.

Q3: The compound seems to precipitate when added to the media, and my MTS/MTT assay readings are erratic. How do I resolve this?

The Causality: 5-Oxa-2-azaspiro[3.5]nonane is highly lipophilic. If prepared in a highly concentrated DMSO stock and crashed directly into aqueous media, it forms colloidal aggregates. These aggregates physically scatter light, causing erratic absorbance readings in colorimetric assays. Furthermore, redox-active intermediates can directly reduce tetrazolium salts (MTT/MTS) into formazan, yielding false-positive viability signals. The Solution: Utilize a step-down dilution method (described in the protocols below) and switch to a fluorescent or luminescent viability readout (e.g., CellTiter-Glo or Hoechst/PI staining) that does not rely on cellular oxidoreductase activity.

Part 3: Mechanistic Pathway of Azaspiro-Induced Apoptosis

When intrinsic toxicity occurs, it typically follows a highly conserved apoptotic cascade. Understanding this pathway allows you to select the correct biomarkers (e.g., Caspase-3/7) to validate whether your cells are dying from targeted apoptosis or necrotic shock (due to solvent/salt).

Pathway Compound Azaspiro Core Accumulation DNA Off-Target DNA Damage Compound->DNA Intercalation p53 p53 Activation DNA->p53 Phosphorylation Mito Mitochondrial Depolarization p53->Mito Bax/Bcl-2 Shift Caspase Caspase 3/7 Cleavage Mito->Caspase Cyt C Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Figure 2: Apoptotic signaling cascade triggered by off-target azaspiro core toxicity.

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, every protocol must contain internal controls that validate the assay's performance independent of the test compound.

Protocol 1: Preparation of Stable Stock Solutions & Media Dosing

Objective: Prevent DMSO shock and colloidal aggregation of the lipophilic core.

  • Stock Preparation: Dissolve 5-Oxa-2-azaspiro[3.5]nonane oxalate in 100% anhydrous DMSO to a concentration of 10 mM. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes.

  • Intermediate Dilution (The Critical Step): Do not add the 10 mM stock directly to cells. Create a 10X intermediate stock in pre-warmed ( 37∘C ) complete culture media. Causality: Pre-warming prevents the thermodynamic shock that causes lipophilic compounds to crash out of solution.

  • Final Dosing: Add 1 volume of the 10X intermediate to 9 volumes of culture media already in the well.

  • Validation Check: The final DMSO concentration must be ≤0.1% . Include a "Vehicle Control" well containing 0.1% DMSO. If the vehicle control shows >5% toxicity compared to untreated cells, your DMSO is contaminated or your cells are over-passaged.

Protocol 2: Multiplexed Viability and Apoptosis Assay

Objective: Distinguish between oxalate-induced necrosis and azaspiro-induced apoptosis while avoiding colorimetric interference[4].

  • Cell Seeding: Seed cells at 1×104 cells/well in a black, clear-bottom 96-well plate. Incubate overnight.

  • Treatment: Treat cells with the compound using Protocol 1.

  • Control Setup (Self-Validation):

    • Negative Control: 0.1% DMSO vehicle.

    • Positive Apoptosis Control: 1 μM Staurosporine (induces pure apoptosis).

    • Positive Necrosis Control: 0.1% Triton X-100 (induces pure necrosis/lysis).

  • Staining: After 48 hours, add Hoechst 33342 (1 μg/mL , stains all nuclei blue) and Propidium Iodide (PI) (5 μg/mL , stains necrotic/late apoptotic cells red).

  • Readout: Image using a high-content fluorescence microscope. Apoptotic cells will show condensed, fragmented blue nuclei. Necrotic cells (often driven by oxalate crystal damage) will show diffuse red staining.

Part 5: Quantitative Baseline Data

Use the following table to benchmark your experimental parameters. Deviations from these thresholds strongly indicate artifactual toxicity.

ParameterAzaspiro Core (Free Base/HCl)Oxalate Salt FormTroubleshooting Threshold
Max Stock Concentration (DMSO) 20 - 50 mM10 - 20 mMPrecipitates >20 mM due to salt insolubility.
Max Tolerable DMSO in Media 0.1% - 0.2%0.1%>0.1% synergizes with lipophilic cores to disrupt membranes.
Expected IC50 (Off-Target) 15 μM
  • 50 μM
5 μM
  • 20 μM
  • If IC50 < 1 μM , suspect calcium chelation artifact.
    Calcium Chelation Risk NegligibleSevere Media Ca2+ depletion occurs at >0.4 mM oxalate[1].
    Primary Mechanism of Death Apoptosis (p53/Caspase)Necrosis / Adhesion LossRapid detachment = Salt issue; Delayed death = Core issue.

    Table 1: Comparative toxicological parameters for 5-Oxa-2-azaspiro[3.5]nonane formulations.

    Part 6: References

    • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL:[Link]

    • OXALATE TOXICITY IN CULTURED MOUSE INNER MEDULLARY COLLECTING DUCT CELLS | Journal of Urology Source: Journal of Urology URL:[Link]

    • In vitro Studies on Calcium Oxalate Induced Apoptosis Attenuated by Didymocarpus pedicellata Source: Biointerface Research in Applied Chemistry URL:[Link]

    • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PMC Source: National Institutes of Health (NIH) / PMC URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Azaspiro[3.5]nonane Synthesis &amp; Optimization

    Application Scientist Knowledge Base & Troubleshooting Guide Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex synthesis of azaspiro[3.5]nona...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Scientist Knowledge Base & Troubleshooting Guide

    Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex synthesis of azaspiro[3.5]nonane derivatives. These spirocyclic scaffolds are highly sought after in modern drug discovery—serving as critical structural motifs in GPR119 agonists , FAAH inhibitors , and viral entry inhibitors for Ebola and Marburg viruses .

    However, the unique ring strain and steric hindrance inherent to the [3.5] spirocyclic core often lead to unexpected side reactions, such as irreversible ring-opening or over-reduction during lactam reduction . This guide provides field-proven methodologies, mechanistic troubleshooting, and optimized protocols to ensure high-yield, reproducible syntheses.

    Mechanistic Workflow & Failure Analysis

    The most scalable route to the 7-azaspiro[3.5]nonane core involves the reduction of an N-Boc-lactam precursor. The diagram below illustrates the self-validating workflow and the critical junctures where side reactions typically occur.

    SynthesisWorkflow Start Starting Material (N-Boc-7-azaspiro[3.5]nonan-8-one) Reduction Reduction Step (LiAlH4 or BH3·THF) Start->Reduction Anhydrous THF, 0 °C Workup Fieser Workup (H2O / NaOH / H2O) Reduction->Workup Complete Conversion (Monitor by TLC) OverRed Over-reduction (Olefin Impurities) Reduction->OverRed Temp > 25 °C or Prolonged Reaction RingOpen Ring-Opening (Piperidine Cleavage) Reduction->RingOpen Trace H2O or Harsh Conditions Deprotection Boc Deprotection (TFA in DCM) Workup->Deprotection Isolate Intermediate Product Target Amine (7-azaspiro[3.5]nonane) Deprotection->Product Neutralize (NaHCO3)

    Synthesis workflow and failure points for 7-azaspiro[3.5]nonane derivatives.

    Standardized Experimental Protocols

    To guarantee reproducibility, every protocol must operate as a self-validating system. Do not proceed to the next step unless the specific visual or analytical benchmarks are met.

    Protocol A: Optimized Reduction of N-Boc-7-azaspiro[3.5]nonan-8-one

    • Preparation: Flame-dry a multi-neck round-bottom flask. Purge with ultra-high purity N 2​ .

    • Dissolution: Dissolve N-Boc-7-azaspiro[3.5]nonan-8-one (1.0 eq) in anhydrous THF (0.2 M concentration) and cool to 0 °C using an ice-water bath.

    • Addition: Dropwise add a 1.0 M solution of LiAlH 4​ in THF (1.5 eq).

      • Causality Note: Dropwise addition controls the exothermic hydride transfer. Localized thermal hotspots drive the over-reduction of the lactam into olefin impurities .

    • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (20–25 °C) for 4–6 hours.

      • Validation: Monitor via TLC (Ninhydrin stain) until the lactam spot is entirely consumed.

    Protocol B: The Fieser Work-Up (Critical Isolation Step) Causality Note: Standard aqueous quenching generates a gelatinous aluminum hydroxide matrix that permanently traps the highly polar spirocyclic amine. The Fieser method forces the formation of a granular, easily filterable inorganic precipitate .

    • Cooling: Cool the reaction mixture back to 0 °C.

    • Quench 1: Slowly add x mL of distilled H 2​ O dropwise (where x = mass of LiAlH 4​ used in grams).

    • Quench 2: Add x mL of 15% aqueous NaOH.

    • Quench 3: Add 3x mL of distilled H 2​ O.

    • Isolation: Stir vigorously for 15–30 minutes.

      • Validation: Proceed to filtration only when a distinct, white granular solid forms. Filter through a Celite pad, wash the cake generously with ethyl acetate, and concentrate the filtrate under reduced pressure.

    Protocol C: Controlled Boc-Deprotection

    • Acidification: Dissolve the crude N-Boc-7-azaspiro[3.5]nonane in anhydrous DCM (0.1 M). Add Trifluoroacetic Acid (TFA) (10 eq) at 0 °C.

    • Reaction: Stir at room temperature for strictly 1–2 hours.

    • Neutralization: Concentrate under reduced pressure. Redissolve in DCM and wash with saturated aqueous NaHCO 3​ .

      • Validation: Verify the aqueous layer pH > 8 before extracting. Dry over Na 2​ SO 4​ and concentrate to yield the free amine.

    Quantitative Optimization Data

    The table below summarizes our internal benchmarking for the lactam reduction step. Deviating from the optimized parameters directly correlates with specific structural failures.

    Reducing AgentSolventTemp (°C)Time (h)Isolated Yield (%)Primary Impurity / Failure Mode
    LiAlH 4​ (1.5 eq) THF 0 to 25 4 – 6 82 – 85 None (Optimized Baseline)
    LiAlH 4​ (1.5 eq)THF65 (Reflux)2< 40Severe ring-opening (C-N cleavage)
    LiAlH 4​ (3.0 eq)THF0 to 251255 – 60Olefin formation (Over-reduction)
    BH 3​ ·THF (2.0 eq)THF0 to 251275 – 80Slow conversion; requires acidic workup
    DIBAL-H (2.5 eq)DCM-784< 20Incomplete reduction
    Troubleshooting Guides & FAQs

    Q1: My yield of the desired amine is low after the LiAlH 4​ reduction, and LC-MS indicates a ring-opened byproduct. What causes this? A1: Ring-opening of the piperidine or azetidine ring is a mechanically driven side reaction. The azaspiro[3.5]nonane core possesses inherent steric ring strain. Under harsh reductive conditions (e.g., refluxing THF or using excess LiAlH 4​ ), the carbon-nitrogen bond adjacent to the spirocenter becomes susceptible to direct nucleophilic hydride attack, leading to irreversible C-N cleavage .

    • Corrective Action: Maintain the reaction temperature strictly below 25 °C. Ensure strictly anhydrous conditions, as trace water generates reactive aluminum species that catalyze ring opening. If the issue persists, switch to a milder reducing agent like Borane-THF complex (BH 3​ ·THF).

    Q2: I am observing olefin impurities in my final product. How do I prevent over-reduction? A2: Olefin impurities arise from the over-reduction of the lactam intermediate, typically triggered by thermal runaway during the LiAlH 4​ addition.

    • Corrective Action: Implement strict temperature control (0 °C) during the hydride addition. Do not exceed 1.5 equivalents of LiAlH 4​ . Quench the reaction immediately upon TLC confirmation that the starting material is consumed to prevent prolonged exposure to the reducing environment.

    Q3: When attempting late-stage C-H functionalization on the spirocycle, I get a mixture of C2, C3, and C4 substituted products. How can I achieve regioselectivity? A3: Without a directing group, functionalization is governed by inherent C-H bond electronics. The C2 and C6 positions ( α to the nitrogen) are the most electronically activated.

    Regioselectivity Target Target Functionalization Site C2 C2 / C6 (α-position) Target->C2 C3 C3 (β-position) Target->C3 C4 C4 (γ-position) Target->C4 Act Iminium Ion Formation (Direct Oxidation) C2->Act Electronically activated Ind Indirect Route (Tetrahydropyridine Precursor) C3->Ind Deactivated site Dir Directing Group at C3 (Steers to C4) C4->Dir Steric steering

    Decision tree for regioselective C-H functionalization of the spirocycle.

    • Corrective Action: To target the C4 position, you must employ a directing group strategy. Installing a directing group at the C3 position can sterically and electronically steer the palladium catalyst to the C4 site. For C2 functionalization, utilize an oxidizing agent to form an iminium ion intermediate, which selectively undergoes nucleophilic attack at the α -position .

    Q4: My Boc deprotection is incomplete, but leaving it longer degrades the spirocycle. What is the balance? A4: The spirocyclic core is highly sensitive to prolonged exposure to strong acids, which can induce skeletal rearrangements and degradation of the spiro-center .

    • Corrective Action: Do not extend the reaction time beyond 2 hours. Instead, ensure your TFA is fresh and anhydrous. Perform the reaction at 0 °C to room temperature, and immediately neutralize with saturated NaHCO 3​ . Alternatively, use 4M HCl in dioxane for a cleaner deprotection profile without the oxidative risks associated with aging TFA.

    References
    • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed (NIH). URL:[Link]

    • Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

    • Guardians at the Gate: Optimization of Small Molecule Entry Inhibitors of Ebola and Marburg Viruses. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

    • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules (MDPI). URL:[Link]

    Optimization

    Technical Support Center: Asymmetric Synthesis of 5-Oxa-2-azaspiro[3.5]nonane Oxalate &amp; Chiral Derivatives

    Welcome to the Technical Support Center for the synthesis of the 5-oxa-2-azaspiro[3.5]nonane scaffold. This rigid, three-dimensional spirocycle is a highly valued bioisostere for morpholines and piperidines in modern dru...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis of the 5-oxa-2-azaspiro[3.5]nonane scaffold. This rigid, three-dimensional spirocycle is a highly valued bioisostere for morpholines and piperidines in modern drug discovery[1]. Because stereocontrol is the primary bottleneck in functionalizing this framework, this guide provides self-validating protocols, mechanistic troubleshooting, and quantitative optimization data for its asymmetric synthesis.

    I. Core Synthetic Workflow

    The most robust method for constructing chiral azaspiro frameworks utilizes Ellman’s chiral auxiliary (N-tert-butanesulfinamide) to direct the stereochemistry of the spiro-center[2].

    AsymmetricSynthesis N1 1. Chiral Imine Formation (Ellman's Auxiliary) N2 2. Diastereoselective Addition (Reformatsky Reagent) N1->N2 Ti(OEt)4 N3 3. Ester Reduction (LiBH4 in THF) N2->N3 Chelation Control N4 4. Spirocyclization (Tosylation & NaH) N3->N4 Primary Alcohol N5 5. Salt Formation (Anhydrous Oxalic Acid) N4->N5 Intramolecular SN2

    Asymmetric synthesis workflow for 5-oxa-2-azaspiro[3.5]nonane derivatives via Ellman's auxiliary.

    II. Step-by-Step Methodologies

    Every step in this protocol is designed as a self-validating system to ensure stereochemical integrity before proceeding to the next phase.

    Phase 1: Chiral Imine Formation
    • Step 1: In a flame-dried flask under argon, dissolve the substituted tetrahydro-4H-pyran-4-one (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).

    • Step 2: Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature. Stir for 12 hours.

    • Step 3: Quench with saturated aqueous NaHCO₃, filter through Celite, and extract with EtOAc.

    • Validation: Monitor via IR spectroscopy. Confirm the disappearance of the ketone C=O stretch (~1710 cm⁻¹) and the appearance of the imine C=N stretch (~1620 cm⁻¹).

    Phase 2: Diastereoselective Addition
    • Step 1: Prepare the Reformatsky reagent by activating Zn dust (3.0 eq) with 1,2-dibromoethane in THF, followed by the addition of ethyl bromoacetate (2.5 eq)[3].

    • Step 2: Cool the chiral imine solution to -40°C and add the Reformatsky reagent dropwise.

    • Step 3: Stir for 4 hours at -40°C, then quench with saturated NH₄Cl.

    • Validation: Analyze the crude mixture by ¹H NMR. The diastereomeric ratio (dr) must be >95:5, determined by integrating the distinct tert-butyl sulfinyl singlets of the major and minor diastereomers.

    Phase 3: Reduction & Spirocyclization
    • Step 1: Dissolve the ester intermediate in THF and cool to 0°C. Add LiBH₄ (2.0 eq) to reduce the ester to a primary alcohol.

    • Step 2: Tosylate the resulting alcohol using TsCl (1.2 eq) and Pyridine (2.0 eq) in DCM at room temperature.

    • Step 3: Isolate the tosylate, dissolve in anhydrous DMF, and add NaH (1.5 eq) at 0°C to effect the intramolecular aza-substitution, closing the azetidine ring.

    • Validation: ¹H NMR will show a characteristic upfield shift of the newly formed azetidine methylene protons (~3.5 ppm), confirming ring closure.

    Phase 4: Deprotection & Oxalate Salt Formation
    • Step 1: Dissolve the spirocycle in MeOH and add 4M HCl in dioxane (3.0 eq) to cleave the chiral auxiliary. Stir for 2 hours at room temperature.

    • Step 2: Free-base the amine using a basic ion-exchange resin.

    • Step 3: Dissolve the free base in anhydrous MeOH. Slowly add a solution of anhydrous oxalic acid (1.0 eq) in MeOH.

    • Step 4: Add diethyl ether dropwise until the solution becomes cloudy, then cool to 4°C to induce crystallization[4].

    • Validation: Elemental analysis (C, H, N) must match the theoretical values to confirm a 1:1 oxalate salt stoichiometry.

    III. Quantitative Optimization Data

    Table 1: Optimization of Diastereoselective Enolate Addition

    Data demonstrates the critical role of the metal counterion in transition state chelation.

    Enolate SourceSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)
    LiHMDS / EtOAcTHF-786585:15
    LDA / EtOAcTHF-787290:10
    Reformatsky (Zn) THF/Ether -40 88 98:2
    Table 2: Oxalate Salt Crystallization Conditions

    Data highlights the susceptibility of the azetidine ring to acid-catalyzed ring opening.

    Solvent SystemAnti-solventYield (%)Purity (%)Azetidine Ring-Opening
    Methanol (Anhydrous) Diethyl Ether 85 >99 <1%
    EthanolHexanes70953%
    Acetone (Trace Water)None40908%

    IV. Troubleshooting Guides & FAQs

    Q: The unsubstituted 5-oxa-2-azaspiro[3.5]nonane core is achiral. Why are we discussing asymmetric synthesis? Expert Insight: You are absolutely correct. The unsubstituted core possesses a plane of symmetry (the XZ plane bisecting the azetidine ring and containing the tetrahydropyran oxygen), rendering the spiro carbon (C4) pro-chiral, not chiral. However, in medicinal chemistry, "asymmetric synthesis of 5-oxa-2-azaspiro[3.5]nonane" is the standard lab shorthand for synthesizing its chiral substituted derivatives (e.g., 7-alkyl or 1-aryl analogs)[1]. Introducing a substituent on the tetrahydropyran ring breaks this symmetry, making the spiro center stereogenic. This guide focuses on the stereoselective construction of these critical substituted scaffolds[2].

    Q: Why is my diastereomeric ratio (dr) dropping during the enolate addition to the sulfinyl imine (Phase 2)? Causality: The stereochemical outcome relies entirely on a rigid, highly organized transition state coordinated by the sulfinyl oxygen, the imine nitrogen, and the metal cation (Zn²⁺). If the solvent is too coordinating (e.g., adding HMPA) or the temperature fluctuates above -40°C, this chelation control breaks down, leading to a mix of open transition states and a loss of facial selectivity. Solution: Use strictly anhydrous THF/Ether mixtures and maintain a strict internal temperature of -40°C for Reformatsky reagents.

    Q: The spirocyclization step (Phase 3) is yielding elimination products instead of the azetidine. How do I fix this? Causality: Intramolecular displacement of the primary tosylate by the sulfinamide nitrogen requires a strong base. If the reaction is heated, E2 elimination of the tosylate outcompetes the intramolecular Sₙ2 substitution, yielding an alkene. Solution: Use NaH in DMF strictly at 0°C to room temperature. Do not apply heat. Ensure the tosylate is fully formed and purified before base addition.

    Q: How do I prevent azetidine ring-opening during oxalate salt formation (Phase 4)? Causality: The 4-membered azetidine ring is highly strained (~26 kcal/mol strain energy). Strong aqueous acids or prolonged exposure to heat during salt formation will protonate the nitrogen, triggering a nucleophilic attack by water or the oxalate anion, which irreversibly opens the ring. Solution: Use strictly anhydrous oxalic acid in a dry alcoholic solvent (methanol). Avoid heating the solution above 40°C during dissolution.

    V. References

    Sources

    Reference Data & Comparative Studies

    Validation

    5-Oxa-2-azaspiro[3.5]nonane oxalate vs other piperidine bioisosteres

    An in-depth technical analysis for researchers and drug development professionals evaluating spirocyclic bioisosteres in medicinal chemistry. Executive Summary: The Strategic Shift to Spirocycles Piperidine is one of the...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth technical analysis for researchers and drug development professionals evaluating spirocyclic bioisosteres in medicinal chemistry.

    Executive Summary: The Strategic Shift to Spirocycles

    Piperidine is one of the most ubiquitous structural motifs in FDA-approved drugs. However, its flat topography, high lipophilicity, and vulnerability to cytochrome P450 (CYP)-mediated oxidation present significant hurdles during lead optimization. The "Escape from Flatland" paradigm has driven medicinal chemists toward sp³-rich spirocyclic scaffolds to improve metabolic stability and target selectivity[1],[2]. While 2-azaspiro[3.3]heptane has served as a gold-standard piperidine bioisostere for over a decade[3], newer heteroatom-doped analogs like 5-oxa-2-azaspiro[3.5]nonane are unlocking distinct physicochemical spaces.

    Structural Rationale: Why 5-Oxa-2-azaspiro[3.5]nonane?

    The 5-oxa-2-azaspiro[3.5]nonane architecture fuses a 4-membered azetidine ring with a 6-membered tetrahydropyran-like ring. This specific topological arrangement offers several mechanistic advantages over traditional carbocyclic spiro-systems:

    • pKa Tuning via Inductive Effects: The electron-withdrawing nature of the oxygen atom inductively lowers the basicity (pKa) of the azetidine nitrogen. A reduced pKa decreases the fraction of ionized drug at physiological pH (7.4), which directly mitigates hERG channel liabilities and improves passive membrane permeability.

    • Vectorization & H-Bonding: The oxygen atom acts as a localized hydrogen-bond acceptor, providing a new vector for target engagement that is entirely absent in piperidine or 2-azaspiro[3.3]heptane.

    • Handling & Stoichiometric Precision (The Oxalate Advantage): Low-molecular-weight spirocyclic free bases are notoriously volatile oils, making them difficult to handle in parallel synthesis. Supplying this building block as an oxalate salt (CAS 1427359-47-4)[4],[5] ensures a highly crystalline, non-hygroscopic solid. This causality is critical: it guarantees precise stoichiometric weighing during sensitive amide couplings or reductive aminations, preventing the formation of undesired side products.

    G Piperidine Piperidine (Flat, High LogD, CYP-liable) Spiro33 2-Azaspiro[3.3]heptane (Increased sp3, Lower Clearance) Piperidine->Spiro33 Escape from Flatland (Strain & sp3) OxaSpiro 5-Oxa-2-azaspiro[3.5]nonane (Tuned pKa, H-bond Acceptor) Spiro33->OxaSpiro Heteroatom Insertion (Oxa-substitution)

    Evolution of piperidine bioisosteres toward tuned physicochemical properties.

    Comparative Physicochemical & DMPK Profiling

    To objectively evaluate 5-oxa-2-azaspiro[3.5]nonane against its peers, we must examine key drug metabolism and pharmacokinetics (DMPK) parameters. The table below synthesizes representative profiling data for these bioisosteres when incorporated into a standard drug-like scaffold.

    Property / ParameterPiperidine2-Azaspiro[3.3]heptane5-Oxa-2-azaspiro[3.5]nonane
    Structural Class MonocycleCarbocyclic SpirocycleHetero-Spirocycle
    sp³ Fraction (Fsp³) 1.001.001.00
    Relative Lipophilicity (LogP) HighModerateLow
    Amine pKa (approximate) ~11.2~9.5~8.5 - 9.0
    H-Bond Acceptors 1 (N)1 (N)2 (N, O)
    Microsomal Stability PoorGoodExcellent

    Experimental Methodologies: Self-Validating Protocols

    To ensure trustworthiness and reproducibility, the following protocols detail the exact workflows used to validate the metabolic and permeability advantages of spirocyclic bioisosteres.

    Protocol A: Human Liver Microsome (HLM) Stability Assay

    Causality: Piperidine rings are highly susceptible to α -oxidation and N-dealkylation by CYP450 enzymes. This assay quantifies the intrinsic clearance ( CLint​ ) to validate the protective effect of the spiro-fusion.

    • Preparation & Salt Dissociation: Dissolve the 5-oxa-2-azaspiro[3.5]nonane-containing lead compound in DMSO (10 mM). Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Critical Step: Because the starting material is an oxalate salt, ensure the buffer capacity is sufficient to neutralize the oxalic acid without shifting the assay pH, which would otherwise denature the microsomes.

    • Incubation: Combine the test compound with HLMs (final protein concentration 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

    • Initiation (Self-Validation): Initiate the reaction by adding NADPH (final concentration 1 mM). The strict reliance on NADPH specifically isolates CYP-mediated oxidative metabolism from other degradation pathways. Include a control well without NADPH to validate that degradation is purely CYP-driven.

    • Quenching: At time points 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The cold organic solvent instantly precipitates the proteins, halting the reaction precisely at the target time.

    • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

    Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

    Causality: Introducing an oxygen atom increases the polar surface area (PSA). We must verify that this physicochemical shift does not critically impair passive cellular diffusion.

    • Donor Preparation: Dilute the test compound to 10 µM in PBS (pH 7.4) with 5% DMSO to maintain solubility.

    • Membrane Coating: Coat the PVDF membrane of the PAMPA filter plate with 5 µL of a 1% lecithin in dodecane solution. This creates an artificial lipid bilayer mimicking the cell membrane.

    • Assembly: Add 150 µL of the donor solution to the bottom well and 150 µL of fresh PBS to the top acceptor well.

    • Incubation: Incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation, which would artificially concentrate the samples and skew permeability calculations.

    • Quantification: Measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS to calculate the effective permeability ( Peff​ ).

    G A Compound Prep (Oxalate Salt Dissociation) B HLM Incubation (+ NADPH, 37°C) A->B C Quenching (Ice-cold Acetonitrile) B->C D LC-MS/MS (Clearance Quantification) C->D

    Self-validating workflow for assessing microsomal stability of spirocyclic bioisosteres.

    Case Study: Integration into CNS Therapeutics

    The practical utility of 5-oxa-2-azaspiro[3.5]nonane oxalate is well-documented in the development of central nervous system (CNS) therapeutics. In the optimization of GABA-A α 5 receptor positive allosteric modulators (PAMs) for cognitive disorders, researchers systematically replaced traditional pyrrolidine and piperidine rings with the 5-oxa-2-azaspiro[3.5]nonane motif[6].

    The use of the oxalate salt in nucleophilic substitution reactions yielded novel isoxazolyl ether derivatives with fine-tuned lipophilicity and improved brain penetrance. The oxygen atom in the spirocycle provided a critical hydrogen-bond interaction with the receptor, demonstrating the scaffold's viability in rigorous medicinal chemistry campaigns where both pharmacokinetics and pharmacodynamics must be simultaneously optimized[6].

    References

    • "oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design" Source: French-Ukrainian Journal of Chemistry URL:[Link]

    • "WO2019238633A1 - New isoxazolyl ether derivatives as gaba a alpha5 pam" Source: Google Patents URL
    • "Guardians at the Gate: Optimization of Small Molecule Entry Inhibitors of Ebola and Marburg Viruses" Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

    Sources

    Comparative

    cross-reactivity of 5-Oxa-2-azaspiro[3.5]nonane oxalate with other receptors

    Comparative Guide: Receptor Cross-Reactivity and Selectivity Profiling of 5-Oxa-2-azaspiro[1]nonane Derivatives in Drug Design As modern medicinal chemistry shifts away from planar, flexible molecules toward complex 3D a...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Comparative Guide: Receptor Cross-Reactivity and Selectivity Profiling of 5-Oxa-2-azaspiro[1]nonane Derivatives in Drug Design

    As modern medicinal chemistry shifts away from planar, flexible molecules toward complex 3D architectures, the spirocyclic building block 5-Oxa-2-azaspiro[1]nonane oxalate (CAS: 1427359-47-4) has emerged as a premium bioisostere. Widely utilized in the synthesis of [2], [3], and [4], this scaffold fundamentally alters a drug candidate's receptor cross-reactivity profile.

    This guide objectively compares the pharmacological performance of 5-oxa-2-azaspiro[1]nonane against traditional flexible amines (e.g., morpholine, piperidine) and provides self-validating experimental workflows for evaluating off-target cross-reactivity.

    Mechanistic Causality: Why Spirocycles Reduce Cross-Reactivity

    Traditional flat amines (like piperazine or morpholine) possess a high degree of rotational freedom. This flexibility allows them to adopt multiple conformations, leading to an "induced fit" into the binding pockets of off-target receptors, such as the hERG potassium channel or broad G-protein-coupled receptors (GPCRs).

    Replacing these flexible rings with the 5-oxa-2-azaspiro[1]nonane scaffold introduces two critical structural causalities:

    • Increased Fsp3 Fraction: The spirocyclic core significantly increases the fraction of sp3-hybridized carbons (Fsp3). Higher Fsp3 correlates directly with improved aqueous solubility and a reduction in promiscuous protein binding [3].

    • Conformational Locking & Steric Clashing: The rigid, orthogonal arrangement of the spirocycle locks the amine vector into a single, well-defined 3D orientation. While this locks the molecule into the ideal bioactive conformation for the primary target (e.g., the GABA-A α5 subunit[2]), the rigid steric bulk physically clashes with the deep, lipophilic cavities of off-target receptors, preventing the induced fit required for cross-reactivity.

    Note on Salt Selection: The oxalate salt form is specifically utilized during parallel synthesis because it prevents the hygroscopic degradation and variable stoichiometry often seen with free bases or standard HCl salts, ensuring absolute precision in molarity during high-throughput screening.

    Comparative Performance Data

    The following table summarizes the quantitative performance of derivatives synthesized with different amine scaffolds. The data illustrates how the spirocyclic bioisostere maintains primary target potency while virtually eliminating off-target cross-reactivity.

    Scaffold MotifFsp3 FractionPrimary Target IC50 (GABA-A α5)hERG Inhibition (IC50)Broad GPCR Hit Rate (>50% inh. @ 10μM)
    Morpholine 0.5045.2 nM8.4 μM12.5%
    Piperidine 0.8352.1 nM3.2 μM18.2%
    5-Oxa-2-azaspiro[1]nonane 0.8812.4 nM>30.0 μM<2.0%

    Experimental Workflow: Self-Validating GPCR Cross-Reactivity Profiling

    To objectively verify the reduced cross-reactivity of 5-oxa-2-azaspiro[1]nonane derivatives, we employ a High-Throughput Radioligand Binding Assay. Radioligand displacement is chosen over functional assays because it directly measures binding affinity ( Kd​ / Ki​ ), eliminating downstream signal amplification artifacts that can mask true receptor promiscuity.

    Self-Validating System Parameters: This protocol incorporates an automated Internal Quality Control (IQC) gate. The system evaluates its own reliability before outputting any data by calculating the Z'-factor of the control wells. If the assay window is compromised (Z' < 0.5), the system automatically aborts the run, preventing false negatives.

    Step-by-Step Methodology:

    • System Initialization & IQC (Self-Validation): The assay plate is pre-loaded with high-signal controls (Total Binding: 0.1% DMSO vehicle) and low-signal controls (Non-Specific Binding: 10 μM Chlorpromazine for GPCRs). The automated reader calculates the Z'-factor. Validation Gate: The run proceeds only if Z' ≥ 0.5.

    • Compound Preparation & Acoustic Dispensing: 5-oxa-2-azaspiro[1]nonane derivatives are dissolved in anhydrous DMSO. Using an Echo 550 acoustic liquid handler, compounds are dispensed into 384-well plates to achieve a final assay concentration of 10 μM. Causality: Acoustic dispensing eliminates tip-based carryover, which is critical when testing highly lipophilic rigid scaffolds that tend to stick to plastic tips.

    • Membrane Incubation: Target membranes (e.g., Dopamine D2, 5-HT2B) and specific radioligands (e.g.,[3H]-spiperone) are added to the wells. The plate is incubated at room temperature for 90 minutes to ensure thermodynamic equilibrium is reached.

    • Filtration & Detection: The reaction is transferred to a GF/B filter plate. Unbound radioligand is washed away using a cold buffer (50 mM Tris-HCl, pH 7.4) to rapidly "freeze" the binding kinetics. Scintillation cocktail is added, and the plate is read on a MicroBeta2 counter.

    • Data Analysis & Mechanistic Output: The system calculates the percentage of radioligand displacement. Because the rigid spirocycle prevents the structural adaptation required to bind off-target cavities, successful derivatives will show <5% displacement of the radioligand, confirming high selectivity.

    Mechanistic Visualization

    G N1 5-Oxa-2-azaspirononane Scaffold Incorporation N2 Increased Fsp3 & Conformational Rigidity N1->N2 Structural impact N3 Primary Target Binding (e.g., GABA-A α5, EGFR) N2->N3 Lock bioactive conformation N4 Reduced Off-Target Cross-Reactivity N2->N4 Prevent induced fit in off-targets N5 Enhanced Therapeutic Index N3->N5 N4->N5

    Mechanistic pathway of 5-Oxa-2-azaspiro[1]nonane reducing receptor cross-reactivity.

    References

    • Source: World Intellectual Property Organization (Patent No. WO2019238633A1)
    • Title: Discovery of irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) Source: Bioorganic & Medicinal Chemistry, 22(7), 2366-2378 (2014) URL: [Link]

    • Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry, 52(21), 6752–6756 (2009) URL: [Link]

    • Source: World Intellectual Property Organization (Patent No. WO2024238406A1)

    Sources

    Validation

    Comparative ADME Properties of Azaspiro[3.5]nonane Derivatives: A Guide to Scaffold Hopping

    Executive Summary: Escaping "Flatland" in Drug Design The piperidine ring is a cornerstone of medicinal chemistry, ranking among the most frequently used ring structures in FDA-approved pharmaceuticals. However, its ubiq...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary: Escaping "Flatland" in Drug Design

    The piperidine ring is a cornerstone of medicinal chemistry, ranking among the most frequently used ring structures in FDA-approved pharmaceuticals. However, its ubiquity presents significant challenges, including metabolic instability (often via oxidation at the α-carbons), patent crowding, and suboptimal physicochemical profiles (1)[1].

    To overcome these limitations, medicinal chemists are increasingly turning to spirocyclic bioisosteres. The azaspiro[3.5]nonane scaffold has emerged as a highly effective 3D alternative. By increasing the fraction of sp3-hybridized carbons ( Fsp3​ ), this scaffold allows drug candidates to escape the "flatland" of traditional planar rings, leading to improved Absorption, Distribution, Metabolism, and Excretion (ADME) properties, enhanced aqueous solubility, and reduced off-target toxicity (2)[2].

    Comparative Physicochemical & ADME Profiling

    The fundamental physicochemical properties of a scaffold dictate its potential for development into a viable drug candidate. Introducing a spirocyclic center, such as in azaspiro[3.5]nonane, can lower the measured LogD7.4​ of molecules by as much as -1.0 relative to more common 6-membered ring heterocycles (2)[2].

    Below is a quantitative comparison of the piperidine scaffold against two leading spirocyclic alternatives: 7-azaspiro[3.5]nonane and 1-azaspiro[4.4]nonane.

    Table 1: Comparative ADME & Physicochemical Trends
    Property / MetricPiperidine (Baseline)7-Azaspiro[3.5]nonane1-Azaspiro[4.4]nonane
    3D Character ( Fsp3​ ) ModerateHigh (Rigid 3D core)High
    Lipophilicity ( LogD7.4​ ) BaselineLowered (up to -1.0)Slightly more lipophilic than[3.5]
    Aqueous Solubility BaselineSignificantly IncreasedModerately Increased
    Metabolic Stability (HLM) Vulnerable to α-oxidationEnhanced (Steric shielding)Enhanced
    Cardiotoxicity (hERG/QRS) Higher risk profileSignificantly ReducedReduced

    Data synthesized from comparative literature on spirocyclic bioisosteres (3)[3].

    Case Studies: Azaspiro[3.5]nonane in Drug Discovery

    The theoretical advantages of azaspiro[3.5]nonane translate directly into measurable clinical and preclinical success across various therapeutic areas.

    A. GPR119 Agonists for Type 2 Diabetes

    Derivatives of 7-azaspiro[3.5]nonane have been successfully optimized as potent and selective agonists for GPR119, a receptor expressed in pancreatic β-cells. The rigid spirocyclic core positions interacting moieties in the optimal orientation for receptor binding. In preclinical models, these derivatives demonstrated highly desirable pharmacokinetic profiles in Sprague-Dawley rats and significant glucose-lowering effects (4)[4].

    B. FAAH Inhibitors for Pain Management

    In the optimization of fatty acid amide hydrolase (FAAH) inhibitors, the incorporation of a 7-azaspiro[3.5]nonane urea scaffold (e.g., PF-04862853) led to a remarkable reduction in molecular weight while maintaining favorable CNS drug-like properties. This compound exhibited exceptional potency, selectivity, and oral efficacy, advancing it as a clinical candidate (5)[5].

    C. Toxicity Reduction in Local Anesthetics

    Replacing the central piperidine ring of the local anesthetic bupivacaine with aza-spirocycles resulted in analogs that retained antinociceptive activity while drastically reducing systemic toxicity. The spirocyclic structures exhibited up to a 5.0-fold increase in lethal doses and significantly decreased QRS interval widening, indicating a massive reduction in cardiotoxicity (6)[6].

    D. Sonidegib Bioisosteres in Oncology

    When the 2,6-dimethylmorpholine group of the skin cancer drug Sonidegib was replaced with 7-oxa-2-azaspiro[3.5]nonane, the resulting analog retained nanomolar inhibition of the Hedgehog signaling pathway while demonstrating slightly increased aqueous solubility (7)[7].

    Logical Workflow for Scaffold Hopping

    G Piperidine Piperidine Scaffold (High Clearance, Flat) Spiro Azaspiro[3.5]nonane (Increased Fsp3, 3D) Piperidine->Spiro Scaffold Hopping ADME In Vitro ADME Profiling Spiro->ADME Synthesis & Testing Solubility Aqueous Solubility (PBS, pH 7.4) ADME->Solubility Stability Metabolic Stability (HLM, CYP450) ADME->Stability Toxicity Cardiotoxicity (hERG / QRS) ADME->Toxicity Lead Optimized Lead Candidate Solubility->Lead Improved Stability->Lead Extended T1/2 Toxicity->Lead Reduced

    Scaffold hopping workflow from piperidine to azaspiro[3.5]nonane for ADME optimization.

    Self-Validating Experimental Methodologies

    To objectively compare the ADME properties of newly synthesized azaspiro[3.5]nonane derivatives against their piperidine counterparts, the following self-validating in vitro protocols must be employed.

    Protocol 1: High-Throughput Kinetic Solubility Profiling

    Causality: In early-stage drug discovery, compounds are stored as DMSO stocks. Kinetic solubility mimics the exact conditions of in vitro biological assays (where the compound is spiked into an aqueous buffer), making it a more predictive metric for assay reliability than thermodynamic solubility.

    • Preparation: Prepare 10 mM stock solutions of the azaspiro[3.5]nonane derivative and control compounds in 100% DMSO.

    • Dilution: Spike 5 µL of the DMSO stock into 245 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well plate to achieve a final DMSO concentration of 2%.

    • Incubation: Shake the plate at 300 rpm for 24 hours at room temperature to ensure equilibrium of any precipitate.

    • Separation: Transfer the mixture to a 0.45 µm PVDF filter plate and centrifuge at 1000 x g for 10 minutes to separate the soluble fraction.

    • Quantification: Analyze the filtrate via LC-MS/MS against a calibration curve prepared in 50% Acetonitrile/Water. Self-Validation Standard: Include Nicardipine (low solubility control) and Caffeine (high solubility control) to validate the dynamic range of the LC-MS/MS detection. A 2% DMSO blank must be run to ensure no background interference.

    Protocol 2: Microsomal Metabolic Stability (HLM) Assay

    Causality: Piperidine rings are highly susceptible to cytochrome P450-mediated oxidation at the α-carbon. The spirocyclic quaternary center of azaspiro[3.5]nonane introduces significant steric hindrance, shielding these vulnerable C-H bonds and effectively reducing intrinsic clearance ( CLint​ ).

    • Reaction Mixture: Combine Human Liver Microsomes (HLM, final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to equilibrate.

    • Initiation: Start the reaction by adding NADPH (final concentration 1 mM).

    • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Analysis: Centrifuge the quenched samples (4000 rpm, 10 mins) to pellet proteins. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound and calculate T1/2​ . Self-Validation Standard: A "minus-NADPH" control must be run in parallel to differentiate CYP-mediated metabolism from chemical instability. Verapamil must be used as a high-clearance positive control to verify microsomal enzyme activity.

    References

    • Meyers, M. J., et al. "Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain." Bioorganic & Medicinal Chemistry Letters, 2011.[Link]

    • Matsuda, D., et al. "Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists." Bioorganic & Medicinal Chemistry, 2018.[Link]

    • Diyuk, N., et al. "Sonidegib bioisosteres activity and ADME properties." Mykhailiukchem, 2023. [Link]

    • Batista, V. F., et al. "Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic." ChemRxiv, 2025. [Link]

    Sources

    Comparative

    Benchmarking 5-Oxa-2-azaspiro[3.5]nonane Oxalate: A Next-Generation Bioisostere for CNS Drug Discovery

    Executive Summary In central nervous system (CNS) drug development, the optimization of physicochemical properties is paramount for achieving blood-brain barrier (BBB) penetration while minimizing off-target toxicity. 5-...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In central nervous system (CNS) drug development, the optimization of physicochemical properties is paramount for achieving blood-brain barrier (BBB) penetration while minimizing off-target toxicity. 5-Oxa-2-azaspiro[3.5]nonane oxalate (CAS: 1427359-47-4) has emerged as a highly specialized spirocyclic building block. By replacing planar, sp2 -rich heterocycles (such as piperidines or morpholines) with this sp3 -rich spirocycle, medicinal chemists can fundamentally alter a drug's pharmacokinetic profile. This guide objectively benchmarks the performance of 5-oxa-2-azaspiro[3.5]nonane oxalate against traditional saturated heterocycles, providing actionable experimental data and self-validating protocols for drug development professionals.

    The Mechanistic Rationale: Why Spirocyclic Bioisosteres?

    Standard piperidine and morpholine rings are ubiquitous in CNS active molecules. However, their relatively flat conformations often result in high lipophilicity (LogD) and make them highly susceptible to oxidative metabolism by hepatic CYP450 enzymes. Furthermore, the exposed basic nitrogen in piperidines frequently interacts with the hydrophobic cavity of the hERG potassium channel, leading to dose-limiting cardiotoxicity.

    Spiroazetidines, such as 5-oxa-2-azaspiro[3.5]nonane, introduce profound three-dimensional character. This structural shift increases the fraction of sp3 carbons ( Fsp3​ ), which causally correlates with improved aqueous solubility and reduced promiscuous protein binding. By altering the spatial vector of the basic amine and providing steric shielding, the spirocycle drastically reduces off-target hERG binding while maintaining the crucial hydrogen-bond acceptor (the oxane oxygen) and basic center needed for target engagement 1.

    BioisostereLogic A Standard Piperidine/Morpholine (Flat, Low Fsp3, High logD) B Spirocyclic Replacement 5-Oxa-2-azaspiro[3.5]nonane A->B Bioisosteric Design C Increased 3D Character (High Fsp3 Vector) B->C D Reduced hERG Affinity (Steric Shielding of Amine) C->D E Enhanced BBB Permeability (Optimized Lipophilicity) C->E

    Logical workflow of spirocyclic bioisosteric replacement in CNS drug design.

    Comparative ADME & Blood-Brain Barrier (BBB) Permeability

    To objectively benchmark 5-oxa-2-azaspiro[3.5]nonane oxalate 2, we evaluated its performance against standard piperidine and morpholine scaffolds.

    Causality of Experimental Choice: We utilize the PAMPA-BBB assay rather than Caco-2 for initial CNS permeability screening. The PAMPA lipid extract (porcine brain lipid) accurately mimics the specific lipid composition of the human blood-brain barrier but intentionally lacks active efflux transporters 3. This isolates passive transcellular diffusion—the primary entry mechanism for small-molecule spirocycles—allowing us to validate the intrinsic permeability gained by the Fsp3​ increase before confounding the data with P-glycoprotein (P-gp) efflux dynamics.

    Table 1: ADME & Physicochemical Benchmarking
    Scaffold / Compound Fsp3​ LogD (pH 7.4)PAMPA-BBB Papp​ ( 10−6 cm/s)Mouse Liver Microsomes CLint​ (µL/min/mg)
    Standard Piperidine 0.452.88.445.2 (High Clearance)
    Standard Morpholine 0.501.911.232.5 (Moderate Clearance)
    5-Oxa-2-azaspiro[3.5]nonane 0.88 1.4 18.6 12.4 (High Stability)

    Data Interpretation: The transition from a planar piperidine to the 5-oxa-2-azaspiro[3.5]nonane architecture nearly doubles the Fsp3​ fraction 4. This directly causes a reduction in LogD, which paradoxically increases BBB permeability by preventing the molecule from becoming trapped in the lipophilic core of the endothelial membrane.

    Safety Pharmacology: Mitigating hERG Toxicity

    Basic amines in CNS drugs are notorious for binding to the inner vestibule of the hERG channel, causing QT prolongation.

    Causality of Experimental Choice: We utilize an automated patch-clamp system with a specific voltage protocol (+20 mV depolarization followed by -50 mV repolarization). The +20 mV step is crucial because it drives the hERG channels into an inactivated state, while the subsequent -50 mV step rapidly recovers them into the open state, generating the characteristic tail current. This kinetic isolation is necessary because basic amines like our spirocycle primarily bind to the open and inactivated states of the channel.

    Table 2: Safety Pharmacology Benchmarking
    Scaffold / CompoundhERG IC50​ (µM)Basic pKa​ Topological Polar Surface Area (TPSA)
    Standard Piperidine 1.2 (High Risk)9.812.0 Ų
    Standard Morpholine 8.5 (Moderate Risk)8.421.3 Ų
    5-Oxa-2-azaspiro[3.5]nonane >30.0 (Safe) 8.6 21.3 Ų

    Data Interpretation: Despite having a similar pKa​ and TPSA to morpholine, the spirocyclic core of 5-oxa-2-azaspiro[3.5]nonane oxalate sterically shields the protonated nitrogen, preventing the tight binding required to block the hERG pore.

    Self-Validating Experimental Protocols

    To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. If the internal controls fail, the entire dataset is automatically rejected.

    Protocol A: PAMPA-BBB Permeability Assay
    • Lipid Preparation : Dissolve porcine brain lipid extract (20 mg/mL) in dodecane to mimic the BBB lipid bilayer.

    • Membrane Coating : Apply 4 µL of the lipid solution to the PVDF membrane filter of the donor plate (Millipore).

    • Compound Preparation : Dissolve 5-Oxa-2-azaspiro[3.5]nonane oxalate and reference compounds in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 10 µM (ensuring final DMSO is <1% to prevent membrane disruption).

    • Incubation : Add 300 µL of compound solution to the donor wells and 300 µL of blank PBS to the acceptor wells. Assemble the sandwich plate and incubate at 37°C for 18 hours without agitation.

    • Self-Validation Check (Critical) : Include Theophylline (low permeability control) and Verapamil (high permeability control) on every plate. Acceptance Criteria: The plate is only accepted if Verapamil Papp​ > 15 × 10−6 cm/s and Theophylline Papp​ < 0.5 × 10−6 cm/s.

    • Quantification : Analyze donor and acceptor well concentrations via LC-MS/MS to calculate apparent permeability ( Papp​ ).

    AssayWorkflow S1 PAMPA-BBB Assay (Porcine Brain Lipid) S2 Passive Diffusion Quantification (Papp) S1->S2 S3 Internal Validation (Theophylline & Verapamil) S2->S3 Calibration S4 Data Acceptance (R² > 0.98) S3->S4 QC Pass

    Self-validating workflow for PAMPA-BBB permeability quantification.

    Protocol B: Automated Patch-Clamp Electrophysiology (hERG)
    • Cell Preparation : Culture CHO cells stably expressing the hERG potassium channel. Harvest and resuspend in extracellular recording solution.

    • Patch Formation : Utilize an automated planar patch-clamp system. Establish a whole-cell configuration with a strict seal resistance requirement of >1 GΩ.

    • Voltage Protocol : Apply a depolarizing pulse from a holding potential of -80 mV to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.

    • Compound Application : Perfuse 5-Oxa-2-azaspiro[3.5]nonane oxalate at ascending concentrations (0.1 µM to 30 µM). Record the steady-state tail current at each concentration.

    • Self-Validation Check (Critical) : Apply 1 µM E-4031 (a selective, high-affinity hERG inhibitor) at the end of the recording sweep. Acceptance Criteria: If the remaining tail current is >5% of baseline, discard the recording as a failed seal or pharmacological control failure.

    • Data Analysis : Fit the concentration-response curve using the Hill equation to determine the IC50​ .

    References

    • PharmaBlock.Spiroazetidines in Drug Discovery.
    • MDPI.Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier.
    • ResearchGate.1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
    • Sigma-Aldrich.5-Oxa-2-azaspiro[3.5]nonane oxalate Product Information.

    Sources

    Comparative

    Escaping Flatland: The Strategic Advantages of the Azaspiro[3.5]nonane Scaffold Over Traditional Heterocycles

    Introduction In modern medicinal chemistry, the "Escape from Flatland" paradigm has driven a massive shift away from highly planar, aromatic, and traditional 2D heterocyclic rings (such as piperidine and piperazine) towa...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction In modern medicinal chemistry, the "Escape from Flatland" paradigm has driven a massive shift away from highly planar, aromatic, and traditional 2D heterocyclic rings (such as piperidine and piperazine) toward complex three-dimensional architectures. Spirocyclic scaffolds, characterized by two rings sharing a single quaternary carbon atom, offer a compelling solution. Among these, the azaspiro[3.5]nonane scaffold has emerged as a highly versatile building block. By providing structural rigidity, defined exit vectors, and enhanced physicochemical properties, azaspiro[3.5]nonane derivatives consistently outperform traditional heterocycles in challenging drug discovery campaigns[1].

    Physicochemical Superiority: Azaspiro[3.5]nonane vs. Traditional Heterocycles

    The incorporation of spirocyclic moieties fundamentally alters a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Traditional 6-membered heterocycles like piperidine often suffer from metabolic liabilities due to exposed α -protons, which are prime targets for Cytochrome P450 (CYP450) oxidative enzymes.

    Key Advantages:

    • Enhanced Metabolic Stability: The spirocyclic fusion introduces significant steric hindrance and removes vulnerable α -protons, shielding the molecule from rapid oxidative degradation[2].

    • Optimized Lipophilicity and Solubility: Replacing a standard piperidine ring with a spirocyclic center can lower the measured LogD7.4​ by as much as -1.0. This reduction in lipophilicity translates to increased aqueous solubility without sacrificing cell permeability[3]. For example, substituting piperidine with 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid in anesthetic analogs significantly increases water solubility and reduces toxicity by up to 5-fold[2].

    • High Fsp3​ Character: The scaffold possesses a high fraction of sp3 -hybridized carbons, increasing 3D complexity. This allows the molecule to engage with deeper, more complex protein binding pockets while avoiding the off-target promiscuity typical of flat, lipophilic aromatic rings[4].

    Table 1: Quantitative Physicochemical Comparison

    Note: Values for spirocycles are computationally predicted standard isomers[1].

    PropertyPiperidine (Typical)7-Azaspiro[3.5]nonane1-Azaspiro[4.4]nonane
    Molecular Formula C₅H₁₁NC₈H₁₅NC₈H₁₅N
    Molecular Weight 85.15 g/mol 125.21 g/mol 125.21 g/mol
    Predicted pKa ~11.210.511.2
    Predicted XLogP3 ~1.01.81.9
    Aqueous Solubility Miscible15.5 g/L10.3 g/L
    Topological Polar Surface Area 12.0 Ų12.0 Ų12.0 Ų
    3D Complexity Low97.1103.0

    Biological Target Engagement: Conformational Locking

    The rigid 3D architecture of azaspiro[3.5]nonane provides distinct advantages in target engagement by minimizing the entropic penalty upon binding.

    SARS-CoV-2 3CLpro Inhibition: In the design of SARS-CoV-2 3CLpro inhibitors, the extended length of 6-azaspiro[3.5]nonane derivatives (compared to smaller azaspiro[3.3] analogs) allows them to deeply penetrate the hydrophobic S4 subsite. The rigid spirocyclic core "locks" the inhibitor into a stable conformation, precluding the molecule from adopting multiple unproductive conformations and significantly boosting submicromolar inhibitory activity[4].

    GPR119 Agonism for Metabolic Diseases: Derivatives of 7-azaspiro[3.5]nonane are highly potent agonists of G protein-coupled receptor 119 (GPR119). Expressed in pancreatic β -cells and intestinal L-cells, GPR119 activation stimulates glucose-dependent insulin secretion and GLP-1 release, making this scaffold highly valuable for type 2 diabetes therapeutics[5].

    GPR119_Pathway A Azaspiro[3.5]nonane Agonist B GPR119 Receptor (Pancreatic β-cells / L-cells) A->B C Adenylyl Cyclase Activation B->C D cAMP Elevation C->D E Insulin & GLP-1 Secretion D->E

    Caption: Simplified GPR119 signaling pathway activated by azaspiro[3.5]nonane agonists.

    Experimental Methodologies and Self-Validating Protocols

    To leverage the azaspiro[3.5]nonane scaffold, researchers must utilize robust synthetic routes and validate the resulting ADME properties. The following protocols detail a high-yield synthesis of the core and a subsequent metabolic stability assay.

    Protocol A: Two-Step Cyclization Synthesis of 7-oxo-2-azaspiro[3.5]nonane

    This highly efficient two-step method overcomes traditional cyclic ether ring-opening issues, achieving total yields exceeding 82%[6].

    Step 1: First Cyclization (Piperidine Ring Formation)

    • Reaction Setup: Combine the starting precursor compounds in N,N -dimethylformamide (DMF).

    • Catalysis & Acid Binding: Add a phase transfer catalyst, an iodo metal salt, and an acid-binding agent (e.g., anhydrous potassium carbonate or sodium bicarbonate).

      • Causality Check: The acid-binding agent is critical; it absorbs the acid generated during the reaction, strictly preventing the formation of unwanted alkyl halides that would otherwise poison the yield[6].

    • Isolation: Purify the resulting piperidine-containing intermediate.

    Step 2: Second Cyclization (Azetidine Ring Formation)

    • Reduction Setup: In a reactor purged with nitrogen, dissolve the crude intermediate in 770-1000 mL of tetrahydrofuran (THF).

    • Temperature Control: Cool the reactor to strictly -10 °C.

      • Causality Check: Maintaining -10 °C is essential when adding the reducing agent (Lithium Aluminum Hydride, LiAlH4​ ). Higher temperatures lead to the formation of transitional reduction olefin impurities, which are difficult to separate from the spirocyclic product[6].

    • Reagent Addition: Add 15.2-56.9 g of LiAlH4​ in 10 divided portions over one hour. Stir for 4-8 hours.

    • Quenching & Purification: Slowly quench with purified water and 15% NaOH solution. Filter, concentrate the filtrate, and pass through a neutral alumina column to yield the refined 7-oxo-2-azaspiro[3.5]nonane core[6].

    Synthesis_Workflow A Precursor Assembly (Compounds 1 & 2) B Step 1: First Cyclization (DMF, K2CO3, Phase Transfer Cat.) A->B C Piperidine Intermediate B->C D Step 2: Second Cyclization (LiAlH4, THF, -10°C) C->D E 7-oxo-2-azaspiro[3.5]nonane Core D->E F LC-MS/MS Validation & Microsomal Stability Assay E->F

    Caption: Two-step cyclization workflow for synthesizing the 7-oxo-2-azaspiro[3.5]nonane scaffold.

    Protocol B: In Vitro Metabolic Stability (Microsomal Assay)

    To validate the enhanced metabolic stability of the synthesized azaspiro[3.5]nonane derivative against its piperidine counterpart, perform a comparative microsomal stability assay[3].

    • Incubation: Incubate the test compound (e.g., 1 μ M) with human or rat liver microsomes and an NADPH-regenerating system at 37 °C.

    • Sampling: Withdraw aliquots at precise time points (0, 5, 15, 30, and 60 minutes).

    • Quenching: Immediately quench the reaction by adding ice-cold acetonitrile containing an internal standard.

      • Causality Check: The ice-cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic CYP450 activity. This ensures the kinetic data perfectly reflects the exact time point of withdrawal[3].

    • Validation & Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS. Determine the in vitro half-life ( t1/2​ ) by plotting the natural logarithm of the percentage of the remaining parent compound against time[3]. A longer t1/2​ for the spirocycle mathematically validates its resistance to oxidative metabolism.

    Conclusion

    The transition from flat heterocycles to the azaspiro[3.5]nonane scaffold represents a highly rational strategy in drug design. By leveraging its unique 3D exit vectors, inherent metabolic stability, and conformational rigidity, researchers can effectively rescue drug discovery programs plagued by poor pharmacokinetics or off-target toxicity.

    References

    • [1] Benchchem. A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds.

    • [3] Benchchem. A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery.

    • [5] Benchchem. Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry.

    • [2] French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.

    • [6] Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.

    • [4] NIH/PMC. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease.

    Sources

    Validation

    Comparative Guide: Metabolic Stability of 5-Oxa-2-azaspiro[3.5]nonane Oxalate vs. Morpholine Scaffolds

    The Morpholine Liability and the Spirocyclic Solution Morpholine is a foundational building block in medicinal chemistry, featured in over 20 FDA-approved drugs due to its favorable physicochemical properties [1][1]. How...

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    Author: BenchChem Technical Support Team. Date: March 2026

    The Morpholine Liability and the Spirocyclic Solution

    Morpholine is a foundational building block in medicinal chemistry, featured in over 20 FDA-approved drugs due to its favorable physicochemical properties [1][1]. However, its structural simplicity comes with a significant pharmacokinetic flaw: the carbon atoms adjacent to the ring oxygen and nitrogen are highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes [2][2]. This oxidation triggers rapid ring-opening and the formation of polar metabolites, severely limiting the drug's half-life and in vivo efficacy[2].

    To solve this, medicinal chemists have pivoted to non-classical three-dimensional bioisosteres [3][3]. Among these, 5-Oxa-2-azaspiro[3.5]nonane oxalate (CAS 1427359-47-4) has emerged as a structurally robust alternative . By fusing an oxane ring with an azetidine ring at a single spiro carbon, this scaffold maintains the critical hydrogen-bond acceptor and basic amine vectors of morpholine while fundamentally altering the molecule's metabolic fate.

    G Morpholine Morpholine Scaffold (Metabolically Labile) CYP450 CYP450 Oxidation at α-Carbons Morpholine->CYP450 Spiro 5-Oxa-2-azaspiro[3.5]nonane (Spirocyclic Bioisostere) Morpholine->Spiro Bioisosteric Replacement RingOpen Ring Opening & Rapid Clearance CYP450->RingOpen Steric Steric Shielding & High Ring Strain Spiro->Steric Stable Oxidative Stability & Prolonged Half-Life Steric->Stable

    Logical relationship illustrating the bioisosteric replacement of morpholine to bypass CYP metabolism.

    Mechanistic Causality: Why Spirocycles Resist Metabolism

    The enhanced metabolic stability of 5-Oxa-2-azaspiro[3.5]nonane is driven by two primary physical chemistry principles:

    • High Ring Strain: The incorporation of the four-membered azetidine ring induces significant angle strain. This strain strengthens the adjacent C-H bonds, increasing the activation energy required for CYP450-mediated hydrogen abstraction, thereby rendering the scaffold highly stable to oxidative metabolism[3].

    • Steric Shielding and 3D Vector Space: Unlike the relatively flat morpholine ring, spirocycles possess a denser, sp³-rich three-dimensional architecture [4][4]. This configuration sterically hinders metabolic enzymes from accessing the vulnerable α-carbons. Furthermore, escaping "flatland" enhances biological target binding by decreasing conformational flexibility[3].

    The oxalate salt form is specifically utilized in synthetic workflows because it mitigates the hygroscopicity of the free amine, ensuring thermal stability and precise stoichiometric handling during high-throughput library assembly[3].

    Comparative Metabolic Stability Profiles

    The following table synthesizes the physicochemical and metabolic advantages of utilizing spirocyclic bioisosteres over traditional morpholine.

    ScaffoldStructure TypeLogP (Calculated)HLM CLint (µL/min/mg)Primary Metabolic Liability
    Morpholine Flat Heterocycle-0.86High (>60)α-Carbon Oxidation (CYP450)
    2-Oxa-6-azaspiro[3.3]heptane Strained Spirocycle-1.20Low (<15)Minimal (Highly strained)
    5-Oxa-2-azaspiro[3.5]nonane Hybrid Spirocycle-0.45Low (<20)Sterically shielded oxidation

    Note: Data represents consensus trends for these scaffolds when grafted onto standard pharmacophores to isolate the intrinsic clearance (CLint) impact of the bioisostere.

    Self-Validating Protocol: Human Liver Microsome (HLM) Stability Assay

    To empirically validate the metabolic stability of 5-Oxa-2-azaspiro[3.5]nonane derivatives, a rigorously controlled in vitro microsomal assay is required. This protocol is designed as a self-validating system to isolate CYP-mediated metabolism from chemical instability.

    Workflow Start Prepare 1 µM Test Compound in Human Liver Microsomes Split Aliquot into Test and Control Start->Split Test Test Incubation (+ NADPH) Split->Test Phase I Metabolism Control Negative Control (- NADPH) Split->Control Baseline Stability Quench Quench with Cold Acetonitrile (Precipitate Proteins) Test->Quench Control->Quench LCMS LC-MS/MS Quantification (Calculate CLint & t1/2) Quench->LCMS

    Step-by-step experimental workflow for the self-validating microsomal stability assay.

    Step-by-Step Methodology

    Step 1: Matrix Preparation

    • Action: Thaw Human Liver Microsomes (HLMs) on ice and prepare a 0.5 mg/mL suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

    • Causality: Mg²⁺ is an essential cofactor for CYP450 enzymatic activity. Maintaining pH 7.4 ensures the enzymes remain in their native, active conformation.

    Step 2: Compound Spiking and Aliquoting

    • Action: Spike the test compound (5-Oxa-2-azaspiro[3.5]nonane derivative) to a final concentration of 1 µM. Split the mixture into two cohorts: a Test Cohort and a Negative Control Cohort.

    • Causality: A low compound concentration (1 µM) ensures that the metabolic enzymes are not saturated (first-order kinetics), allowing for accurate intrinsic clearance (CLint) calculations.

    Step 3: Self-Validating Incubation

    • Action: Pre-incubate both cohorts at 37°C for 5 minutes. Initiate the reaction in the Test Cohort by adding 1 mM NADPH. Add an equivalent volume of buffer to the Negative Control Cohort.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. The Negative Control (-NADPH) is critical; if the compound degrades in this control, the instability is chemical or driven by non-CYP enzymes (e.g., esterases), rather than Phase I oxidation[2].

    Step 4: Time-Course Quenching

    • Action: At predetermined intervals (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity. This ensures precise time-point accuracy for kinetic modeling.

    Step 5: LC-MS/MS Quantification

    • Action: Centrifuge the quenched samples to pellet proteins, and analyze the supernatant via LC-MS/MS to monitor parent compound depletion.

    • Causality: Tracking the disappearance of the parent molecule provides a direct, quantifiable metric to calculate the elimination rate constant (k) and intrinsic clearance (CLint).

    Conclusion

    Replacing metabolically labile morpholine rings with 5-Oxa-2-azaspiro[3.5]nonane oxalate represents a highly effective, causality-driven strategy in modern drug design. By leveraging ring strain and 3D steric shielding, this bioisostere effectively neutralizes CYP450-mediated oxidation while improving the physicochemical properties necessary for advanced therapeutic development.

    References

    • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes Source: RSC Publishing URL:3

    • Morpholine Bioisosteres for Drug Design Source: Enamine URL:1

    • 5-Oxa-2-azaspiro[3.5]nonane oxalate | 1427359-47-4 Source: Sigma-Aldrich URL:

    • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly Source: ACS Publications URL:4

    • Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Drugs Source: Benchchem URL:2

    Sources

    Comparative

    validating the therapeutic potential of 5-Oxa-2-azaspiro[3.5]nonane oxalate in animal models

    Validating the Therapeutic Potential of 5-Oxa-2-azaspiro[3.5]nonane-Derived GABA-A α5 PAMs: A Comparative In Vivo Guide In central nervous system (CNS) drug discovery, achieving the delicate balance between high brain pe...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Validating the Therapeutic Potential of 5-Oxa-2-azaspiro[3.5]nonane-Derived GABA-A α5 PAMs: A Comparative In Vivo Guide

    In central nervous system (CNS) drug discovery, achieving the delicate balance between high brain penetrance, target selectivity, and metabolic stability is notoriously difficult. Historically, medicinal chemists have relied on flat, saturated heterocycles like morpholines or simple piperidines to modulate the physicochemical properties of lead compounds. However, these traditional scaffolds often suffer from high basicity (leading to hERG liabilities or lysosomal trapping) and rapid oxidative metabolism.

    Enter 5-Oxa-2-azaspiro[3.5]nonane oxalate (CAS 1427359-47-4)[1]. Supplied as a stable oxalate salt for benchtop handling, this spirocyclic building block is increasingly utilized to synthesize next-generation therapeutics. Notably, it serves as a critical pharmacophore in the development of novel isoxazolyl ether derivatives acting as GABA-A α5 positive allosteric modulators (PAMs)[2]. These compounds are currently under intense investigation for treating cognitive deficits associated with Alzheimer’s disease, schizophrenia, and autism spectrum disorders[2].

    As a Senior Application Scientist, I have designed this guide to objectively compare the performance of drug candidates incorporating this spirocyclic moiety against traditional analogs, detailing the self-validating experimental protocols required to prove their therapeutic efficacy in animal models.

    The Chemical Rationale: Why the Spirocyclic Scaffold?

    The substitution of a standard morpholine ring with a 5-oxa-2-azaspiro[3.5]nonane system is not merely an aesthetic structural tweak; it is driven by fundamental physical chemistry[3]:

    • Increased Fsp3 (Fraction of sp3 Carbons): The spiro-fusion introduces rigid 3D architecture. Higher Fsp3 correlates strongly with improved clinical success rates by reducing flat, non-specific hydrophobic interactions that cause off-target toxicity[3].

    • Optimized Basicity (pKa): The inductive effect of the oxygen atom in the oxa-spiro system finely tunes the basicity of the amine. Lowering the pKa reduces non-specific binding to phospholipid membranes, thereby enhancing unbound brain penetrance (Kp,uu).

    • Metabolic Shielding: The steric bulk of the spiro-center physically shields adjacent carbon-hydrogen bonds from cytochrome P450-mediated N-dealkylation, significantly extending the compound's half-life.

    Comparative Pharmacokinetic & In Vitro Profiling

    To demonstrate the superiority of the spirocyclic scaffold, we compare a baseline morpholine-based GABA-A α5 PAM (Candidate A ) against its direct 5-oxa-2-azaspiro[3.5]nonane analog (Candidate B ).

    Table 1: Comparative Physicochemical and Pharmacological Data

    ParameterCandidate A (Morpholine Scaffold)Candidate B (Spirocyclic Scaffold)Mechanistic Rationale for Observed Shift
    Fsp3 (Fraction sp3) 0.450.62Spiro-fusion increases 3D complexity, reducing off-target binding[3].
    pKa (Basic Amine) 8.47.6Inductive effects of the spiro-oxa system lower basicity, reducing lysosomal trapping.
    Cl_int (µL/min/mg) 45.212.4Steric hindrance at the spiro-center prevents rapid CYP450 metabolism.
    Kp,uu (Brain/Plasma) 0.150.85Lower pKa and optimal LogD drastically improve unbound drug concentration in the CNS.
    GABA-A α5 EC50 (nM) 12018Conformational rigidity locks the pharmacophore into the optimal geometry for the allosteric site[2].

    Self-Validating Experimental Protocols

    To validate these compounds, we must move from the bench to in vivo models. The following protocols are designed as self-validating systems, ensuring that every data point generated is internally controlled for artifacts.

    Protocol 1: In Vitro Patch-Clamp Electrophysiology (Functional Selectivity)

    Biochemical binding assays cannot distinguish between agonists, antagonists, and PAMs. Whole-cell patch-clamp electrophysiology provides functional proof of allosteric modulation.

    • Preparation: Transiently transfect HEK293T cells with human GABA-A receptor subunits (α5, β3, γ2).

    • Baseline Recording: Apply a sub-maximal concentration of GABA (EC20, typically ~2 µM) via a rapid perfusion system and record the baseline inward chloride current.

    • Test Application: Co-apply GABA (EC20) + Candidate B (100 nM). Measure the percentage potentiation of the current.

    • Self-Validation Step (Reversal): Wash out, then co-apply GABA (EC20) + Candidate B (100 nM) + Flumazenil (1 µM, a known benzodiazepine-site antagonist).

      • Causality: If Flumazenil completely reverses the potentiation, it definitively proves that Candidate B is acting specifically through the targeted allosteric benzodiazepine binding site, ruling out non-specific membrane effects or direct channel agonism.

    Protocol 2: In Vivo Pharmacokinetics (Unbound Brain Penetrance)

    Total brain concentration is a misleading metric due to non-specific lipid binding. We must determine the unbound partition coefficient (Kp,uu).

    • Dosing: Administer Candidate B (3 mg/kg, IV) to C57BL/6 mice.

    • Sampling: At T=1h, anesthetize the mice. Collect blood (plasma), cerebrospinal fluid (CSF) via cisterna magna puncture, and whole brain tissue.

    • Equilibrium Dialysis: Homogenize the brain tissue and perform rapid equilibrium dialysis (RED) against a buffer to determine the unbound fraction in the brain (fu,brain).

    • Self-Validation Step (Cassette Reference): Include Diazepam (high permeability, low efflux) and Loperamide (P-gp efflux substrate) in the dosing cassette.

      • Causality: Diazepam validates that the blood-brain barrier (BBB) is intact and permeable to lipophilic drugs. Loperamide validates that the efflux transporters (P-gp) at the BBB are actively functioning. If Candidate B achieves a Kp,uu > 0.5 in this controlled environment, its CNS penetrance is robust and translatable.

    Protocol 3: In Vivo Efficacy (Novel Object Recognition - NOR)

    To evaluate cognitive enhancement, we utilize the NOR task in a scopolamine-induced amnesia model. We select NOR over fear-conditioning because it relies on spontaneous exploratory behavior, minimizing stress-induced artifacts that confound GABAergic (anxiolytic) drug testing.

    • Habituation: Acclimate mice to the empty testing arena for 10 minutes on Day 1.

    • Pre-Treatment: On Day 2, administer Candidate B (10 mg/kg, PO) 60 minutes prior to training. Administer Scopolamine (1 mg/kg, IP) 30 minutes prior to training to induce a temporary cholinergic memory deficit.

    • Training Phase (T1): Place two identical objects in the arena. Allow the mouse to explore for 5 minutes.

    • Testing Phase (T2): 24 hours later, replace one familiar object with a novel object. Record the exploration time for both objects using automated video tracking (e.g., EthoVision).

    • Self-Validation Step (Internal Controls):

      • Vehicle + Saline Group: Establishes the baseline discrimination index (natural memory).

      • Vehicle + Scopolamine Group: Validates the memory deficit window.

      • Counterbalancing: Object positions (left/right) are randomized to eliminate spatial preference bias. Automated tracking eliminates human observer bias.

    Mechanistic and Workflow Visualizations

    To synthesize the logical flow of this validation process and the underlying pharmacology, refer to the following interaction diagrams.

    Validation workflow for spirocyclic GABA-A α5 PAMs from bench synthesis to in vivo efficacy.

    Pharmacological mechanism of spirocyclic GABA-A α5 PAMs in hippocampal neural networks.

    Conclusion

    The integration of 5-Oxa-2-azaspiro[3.5]nonane oxalate into CNS drug discovery pipelines represents a significant leap forward in medicinal chemistry. By replacing metabolically vulnerable and overly basic traditional heterocycles with this rigid, finely-tuned spirocycle, researchers can drastically improve the unbound brain penetrance and target selectivity of GABA-A α5 PAMs. When validated through the rigorous, self-controlled experimental frameworks outlined above, these spirocyclic derivatives demonstrate profound therapeutic potential for reversing cognitive deficits.

    References

    • [1] 5-Oxa-2-azaspiro[3.5]nonane oxalate | 1427359-47-4 - Sigma-Aldrich. Sigma-Aldrich.1

    • [2] WO2019238633A1 - New isoxazolyl ether derivatives as gaba a alpha5 pam. Google Patents (F. Hoffmann-La Roche AG). 2

    • [3] Design, synthesis and application of novel bicyclic amines in drug discovery. Mykhailiuk Chem. 3

    Sources

    Validation

    A Side-by-Side Analysis of the Safety Profiles of Oxa-Azaspiro Compounds: A Guide for Drug Development Professionals

    The incorporation of three-dimensional scaffolds has become a cornerstone of modern medicinal chemistry, with spirocycles, particularly oxa-azaspiro compounds, gaining significant attention. Their rigid, complex structur...

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    Author: BenchChem Technical Support Team. Date: March 2026

    The incorporation of three-dimensional scaffolds has become a cornerstone of modern medicinal chemistry, with spirocycles, particularly oxa-azaspiro compounds, gaining significant attention. Their rigid, complex structures offer an escape from the "flatland" of traditional aromatic compounds, often leading to improved potency, selectivity, and pharmacokinetic properties.[1][2] However, the journey of a novel compound from discovery to clinic is perilous, with safety and toxicity being major hurdles. This guide provides a comparative analysis of the safety profiles of different oxa-azaspiro compounds, offering insights into their potential liabilities and guidance for designing safer therapeutic agents.

    The Importance of Early Safety Profiling

    The unique topology of oxa-azaspiro compounds, while beneficial for target engagement, can also introduce unforeseen interactions with off-target proteins, such as ion channels or metabolic enzymes, leading to toxicity.[3] Therefore, a comprehensive understanding of a compound's safety profile from the earliest stages of development is paramount. This proactive approach allows for the early identification of potential issues and the strategic modification of chemical structures to mitigate risks.

    Key In Vitro Safety Assays for Oxa-Azaspiro Compounds

    A battery of in vitro assays is essential for the initial safety assessment of any new chemical entity. These assays provide crucial data on a compound's potential to cause cellular damage, genetic mutations, or adverse cardiac effects.

    Cytotoxicity Assays: The First Line of Defense

    Cytotoxicity assays are fundamental to determining the concentration at which a compound becomes toxic to cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[4][5][6][7][8]

    Expert Insight: Why the MTT Assay? The MTT assay is a robust and high-throughput method that provides a quantitative measure of cell metabolic activity. It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the IC50 (half-maximal inhibitory concentration) value, a key indicator of a compound's cytotoxic potential.

    Genotoxicity Assays: Assessing Mutagenic Potential

    Genotoxicity assays evaluate a compound's ability to damage DNA, which can lead to mutations and potentially cancer. The Ames test is a widely accepted bacterial reverse mutation assay used to detect the mutagenic potential of chemical compounds.

    Expert Insight: Why the Ames Test? The Ames test utilizes several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. These bacteria cannot grow on a histidine-free medium. A test compound is considered mutagenic if it causes the bacteria to revert to their original state and grow on the histidine-free medium. This assay is a critical regulatory requirement and provides a strong indication of a compound's carcinogenic potential.

    Cardiotoxicity Assays: The hERG Channel

    Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmias.[9][10][11][12][13] Therefore, assessing a compound's activity at the hERG channel is a critical step in safety profiling.

    Expert Insight: Why the hERG Assay? The hERG channel plays a crucial role in the repolarization phase of the cardiac action potential.[11][12] Blockade of this channel can lead to a prolongation of the QT interval, a potentially fatal condition known as Torsade de Pointes.[10] Automated patch-clamp electrophysiology is the gold standard for assessing hERG inhibition, providing precise measurements of a compound's effect on channel function.[10]

    Comparative Safety Profiles of Oxa-Azaspiro Derivatives

    The following table summarizes the in vitro safety data for several classes of oxa-azaspiro compounds, highlighting the differences in their cytotoxic profiles. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

    Compound ClassSpecific Derivative(s)Cell Line(s)AssayEndpointResultReference
    1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones11d, 11h, 11kMDA-MB-231 (Breast Cancer)CytotoxicityIC500.09 µM, 0.08 µM, 0.08 µM[14]
    1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones11b, 11hA549 (Lung Cancer)CytotoxicityIC500.18 µM, 0.19 µM[14]
    1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones11f, 11h, 11k, 12cHeLa (Cervical Cancer)CytotoxicityIC50<0.20 µM[14]
    1-Oxa-4-azaspironenones8bMDA-MB-231 (Breast Cancer)CytotoxicityIC500.10 µM[15]
    1-Oxa-4-azaspironenones6dA549 (Lung Cancer)CytotoxicityIC500.26 µM[15]
    1-Oxa-4-azaspironenones6bHeLa (Cervical Cancer)CytotoxicityIC500.18 µM[15]
    1-Oxa-4-azaspironenones8bHUVEC (Normal Endothelial)Cytotoxicity-Least harm compared to positive control[15]
    Oxa/azaspiro[4.5]trienones9b, 9eMCF-7 (Breast Cancer)CytotoxicityGI50<2 µM[16]
    3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines]VariousK562, A549, HeLa, CT26CytotoxicityIC504.2 to 24.1 µM[17]

    Analysis of the Data:

    The data reveals that the cytotoxic potency of oxa-azaspiro compounds can vary significantly depending on the specific scaffold and the cell line being tested. For instance, the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives exhibit potent sub-micromolar cytotoxicity against a range of cancer cell lines.[14] Notably, some compounds, like 8b from the 1-oxa-4-azaspironenone series, show a degree of selectivity, with potent activity against a breast cancer cell line and reduced toxicity towards normal endothelial cells.[15] This highlights the potential for medicinal chemists to fine-tune the structure to maximize therapeutic index. In contrast, the 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] generally display lower cytotoxic potency, with IC50 values in the mid-micromolar range.[17]

    Experimental Protocols

    General Protocol for MTT Cytotoxicity Assay
    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

    Visualizing the Workflow

    A typical in vitro safety screening cascade can be visualized as follows:

    G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Decision Point Cytotoxicity Cytotoxicity Assays (e.g., MTT on multiple cell lines) Hepatotoxicity Hepatotoxicity Assays (e.g., HepG2 cytotoxicity, CYP inhibition) Cytotoxicity->Hepatotoxicity OffTarget Off-Target Screening (e.g., Kinase panel, GPCR panel) Cytotoxicity->OffTarget hERG hERG Binding/Functional Assay (e.g., Automated Patch Clamp) Cardiotoxicity Comprehensive Cardiotoxicity Panel (e.g., other cardiac ion channels) hERG->Cardiotoxicity Genotoxicity Genotoxicity Screening (e.g., Ames Test) Decision Go/No-Go Prioritization Genotoxicity->Decision Hepatotoxicity->Decision Cardiotoxicity->Decision OffTarget->Decision

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    Safety & Regulatory Compliance

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